8-Chloro-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPUKDWONQIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404993 | |
| Record name | 8-CHLORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82302-27-0 | |
| Record name | 8-CHLORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Chloro-2-tetralone
This guide provides a comprehensive overview of the synthetic pathways to 8-Chloro-2-tetralone, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural outlines but also mechanistic insights and practical considerations.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₉ClO, is a bicyclic aromatic ketone. Its structural motif is a common scaffold in a range of biologically active molecules. The tetralone core, a fusion of a benzene ring and a cyclohexanone ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The presence of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. The synthesis of this and similar tetralone derivatives is a critical step in the discovery and development of new therapeutic agents.
Pathway 1: Friedel-Crafts Acylation of o-Chlorophenylacetyl Chloride with Ethylene
This is a well-established and direct method for the synthesis of this compound. The reaction proceeds via an initial Friedel-Crafts acylation of ethylene with o-chlorophenylacetyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the tetralone ring system.
Mechanistic Rationale
The reaction is initiated by the activation of o-chlorophenylacetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion then undergoes electrophilic attack on ethylene to generate a β-chloroethyl ketone intermediate. Subsequent intramolecular Friedel-Crafts alkylation, also promoted by the Lewis acid, leads to the cyclization and formation of the six-membered ring, yielding this compound. The choice of a low-temperature profile initially is crucial to control the exothermicity of the acylation and prevent polymerization of ethylene.
Caption: Friedel-Crafts acylation pathway for this compound synthesis.
Experimental Protocol.[1]
Materials:
-
o-Chlorophenylacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethylene gas
-
Dry ice/acetone bath
-
Ice/water bath
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Diethyl ether
Procedure:
-
A slurry of 46.5 g (0.348 mole) of AlCl₃ in 400 mL of dichloromethane is prepared in a reaction vessel and cooled to -78°C using a dry ice/acetone bath.[1]
-
A solution of 32.76 g (0.174 mole) of o-chlorophenylacetyl chloride in 100 mL of dichloromethane is added dropwise over 1 hour.[1]
-
The dry ice/acetone bath is replaced with an ice/water bath, and ethylene gas is bubbled into the reaction mixture. The temperature is allowed to rise to 15°C during the exothermic reaction.[1]
-
After the exotherm subsides, the ethylene addition is discontinued, and the mixture is stirred at approximately 5°C for 4 hours.[1]
-
The reaction is quenched by the slow addition of ice to decompose the aluminum complexes, followed by the addition of 500 mL of water.[1]
-
The phases are separated, and the organic phase is washed sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).[1]
-
The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo to yield a pale orange residue.[1]
-
The crude product is purified by flash column chromatography on silica gel using a 1:1 hexane:diethyl ether eluent, followed by crystallization from a 4:1 hexane:diethyl ether mixture to afford the title compound.[1]
| Parameter | Value |
| Yield | 10.55 g |
| Starting Material | o-Chlorophenylacetyl chloride |
| Key Reagents | Ethylene, AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | -78°C to 15°C |
Pathway 2: "Clean Chemistry" Approach via Acylation-Cycloalkylation
A more environmentally benign approach to 2-tetralones involves the direct reaction of a substituted phenylacetic acid with an alkene in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. This method avoids the use of chlorinated solvents and aluminum trichloride.
Mechanistic Considerations
In this one-pot process, the phenylacetic acid first reacts with TFAA to form a mixed anhydride. This in-situ generated mixed anhydride is a potent acylating agent that reacts with the alkene (ethylene in this case). The subsequent intramolecular cycloalkylation of the aromatic ring is promoted by the strong acid conditions provided by the phosphoric acid and trifluoroacetic acid, leading to the formation of the 2-tetralone.
Caption: "Clean Chemistry" pathway for 2-tetralone synthesis.
Proposed Experimental Protocol
Materials:
-
o-Chlorophenylacetic acid
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid (H₃PO₄)
-
Ethylene gas
Procedure:
-
o-Chlorophenylacetic acid is dissolved in trifluoroacetic anhydride.
-
Phosphoric acid is carefully added to the mixture.
-
The reaction vessel is pressurized with ethylene gas.
-
The reaction is stirred at a suitable temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then carefully quenched with water and neutralized.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography or crystallization.
| Parameter | Value |
| Starting Material | o-Chlorophenylacetic acid |
| Key Reagents | Ethylene, TFAA, H₃PO₄ |
| Advantages | Avoids chlorinated solvents and AlCl₃ |
| Byproducts | Trifluoroacetic acid (recoverable) |
Proposed Alternative Pathways
While the Friedel-Crafts acylation is the most direct route, other classical organic reactions for ring formation could theoretically be adapted for the synthesis of this compound. These are presented here as plausible, though not explicitly documented, synthetic strategies.
Proposed Pathway 3: Robinson Annulation
The Robinson annulation is a powerful method for the formation of six-membered rings, which typically involves a Michael addition followed by an intramolecular aldol condensation.[2][3][4][5]
Proposed Retrosynthesis:
A plausible retrosynthetic analysis would involve disconnecting the tetralone at the α,β-unsaturated ketone functionality. This would lead back to a 1,5-diketone, which in turn can be disconnected via a Michael addition. A potential starting material could be a derivative of 2-chlorobenzyl methyl ketone, which would act as the Michael donor, and methyl vinyl ketone as the Michael acceptor.
Caption: Proposed Robinson annulation pathway for this compound.
Proposed Pathway 4: Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, which can be extended to the synthesis of six-membered rings under certain conditions.[6][7] A variant could be envisioned for the synthesis of the tetralone system.
Proposed Strategy:
This approach would likely involve the acid-catalyzed cyclization of a precursor that can form a pentadienyl cation incorporating the o-chlorophenyl ring. A potential starting point could be the reaction of a substituted 2-chlorocinnamoyl chloride with an appropriate vinyl nucleophile to construct the divinyl ketone-like precursor. Subsequent acid-catalyzed cyclization would then lead to the tetralone ring system.
Data Presentation: Spectroscopic Characterization
Authentic samples of this compound should be characterized by a suite of spectroscopic methods to confirm their identity and purity.
| Spectroscopic Data | Observed Features |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Aliphatic protons of the cyclohexanone ring appearing as multiplets between 2.0 and 3.5 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 200 ppm. Aromatic carbons in the region of 120-140 ppm. Aliphatic carbons between 20 and 50 ppm. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1715 cm⁻¹. C-Cl stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an approximate 3:1 ratio, characteristic of a single chlorine atom. |
Conclusion
The synthesis of this compound is most reliably achieved through the Friedel-Crafts acylation of o-chlorophenylacetyl chloride with ethylene. This method, while robust, involves harsh reagents and conditions. The "clean chemistry" approach offers a more sustainable alternative. While not yet reported for this specific molecule, the application of classic reactions like the Robinson annulation and Nazarov cyclization present intriguing possibilities for novel synthetic routes. The choice of synthetic pathway will ultimately depend on factors such as scale, available starting materials, and environmental considerations. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.
References
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PrepChem. Synthesis of A. This compound. Available from: [Link]
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Organic Chemistry Portal. Nazarov Cyclization. Available from: [Link]
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A Spectroscopic Guide to 8-Chloro-2-tetralone: Unveiling Molecular Structure through NMR, IR, and MS Analysis
This technical guide provides an in-depth analysis of the spectral data for 8-Chloro-2-tetralone, a key intermediate in various synthetic applications.[1][2][3] As researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.
Introduction to this compound
This compound, with the chemical formula C₁₀H₉ClO, is a bicyclic aromatic ketone.[4] Its structure consists of a dihydronaphthalene core with a chloro substituent on the aromatic ring and a ketone functional group on the aliphatic ring. The precise characterization of this molecule is crucial for its application in the synthesis of more complex chemical entities. Spectroscopic techniques provide a non-destructive means to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
Experimental Protocol: NMR Analysis
A standard approach for obtaining high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid this compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's signals.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as an internal standard for referencing the chemical shifts to 0 ppm.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion. For the ¹³C NMR spectrum, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the chlorine atom and the carbonyl group will influence the chemical shifts of nearby protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5, H-6, H-7 (Aromatic) | 7.0 - 7.5 | Multiplet | 3H |
| H-1 (Aliphatic) | ~ 3.6 | Singlet | 2H |
| H-3 (Aliphatic) | ~ 2.6 | Triplet | 2H |
| H-4 (Aliphatic) | ~ 3.1 | Triplet | 2H |
-
Aromatic Protons (H-5, H-6, H-7): These protons on the chlorinated benzene ring are expected to resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the chloro substituent will lead to a complex splitting pattern (multiplet).
-
Aliphatic Protons (H-1, H-3, H-4):
-
The protons at the H-1 position are adjacent to the carbonyl group and are expected to appear as a singlet at approximately 3.6 ppm.
-
The protons at the H-3 and H-4 positions form an ethyl linkage. The H-3 protons, being adjacent to the methylene group at H-4, will likely appear as a triplet around 2.6 ppm. The H-4 protons, adjacent to the H-3 methylene and the aromatic ring, are expected to be further downfield as a triplet around 3.1 ppm.
-
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | > 200 |
| C-Cl (Aromatic) | 130 - 135 |
| Aromatic CH | 125 - 130 |
| Quaternary Aromatic | 135 - 145 |
| CH₂ (Aliphatic) | 25 - 50 |
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear at a chemical shift greater than 200 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 125-145 ppm region. The carbon atom directly attached to the chlorine (C-8) will have its chemical shift influenced by the halogen's electronegativity and is predicted to be in the 130-135 ppm range. The other aromatic carbons will also have distinct signals.
-
Aliphatic Carbons: The three aliphatic methylene (CH₂) carbons will appear in the upfield region of the spectrum, typically between 25 and 50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-Cl bond.
Experimental Protocol: IR Analysis
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
IR Spectral Analysis of this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ketone) | 1705 - 1725 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-Cl Stretch | 600 - 800 |
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹, which is characteristic of a conjugated ketone.
-
Aromatic C=C Stretches: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches will appear as stronger bands just below 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.
Experimental Protocol: MS Analysis
Electron Ionization (EI) is a common ionization technique for analyzing relatively small organic molecules like this compound:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
MS Spectral Analysis of this compound
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 180.63 g/mol .[4] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will be at m/z 180, and an M+2 peak at m/z 182 will be present with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: Common fragmentation pathways for tetralones involve the loss of small neutral molecules. Expected fragmentation patterns for this compound include:
-
Loss of CO (m/z 28), leading to a fragment at m/z 152.
-
Loss of C₂H₄ (ethene, m/z 28) via a retro-Diels-Alder reaction, resulting in a fragment at m/z 152.
-
Loss of a chlorine radical (Cl•, m/z 35), giving a fragment at m/z 145.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data presented in this guide, based on established principles and comparative analysis, offer a reliable reference for researchers working with this compound. Adherence to rigorous experimental protocols and careful interpretation of the resulting spectra are essential for ensuring the identity, purity, and quality of this compound in any research or development endeavor.
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ResearchGate. Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies | Request PDF. Available at: [Link]
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PubMed Central. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]
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PubMed. General synthesis of 8-aryl-2-tetralones. Available at: [Link]
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Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]
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molecular structure of 8-Chloro-2-tetralone
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 8-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, spectroscopic properties, synthesis, and chemical reactivity of this compound (CAS No: 82302-27-0). As a halogenated bicyclic ketone, this molecule serves as a valuable intermediate in synthetic organic chemistry and holds significant potential as a scaffold in medicinal chemistry and drug discovery. This document synthesizes structural elucidation through predictive spectroscopic analysis, details a robust synthetic protocol, and explores its relevance in the development of pharmacologically active agents. The content is structured to deliver both foundational knowledge and field-proven insights for professionals engaged in chemical research and pharmaceutical development.
Introduction: The Significance of the Tetralone Scaffold
Tetralones, bicyclic aromatic ketones, represent a privileged structural motif in organic synthesis and medicinal chemistry.[1] Their rigid framework and versatile chemical handles—namely the reactive ketone functionality and the modifiable aromatic ring—make them ideal starting points for the synthesis of complex molecular architectures.[2] The introduction of a chlorine atom onto the aromatic ring, as in this compound, further enhances its utility. Halogenation can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a key site for further functionalization via cross-coupling reactions.[3][4]
The chloro-substituent at the C-8 position sterically influences the adjacent peri position and electronically modifies the aromatic system, offering unique reactivity and conformational constraints. This guide provides an in-depth analysis of these features to support its application in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 82302-27-0 | [5][6] |
| Molecular Formula | C₁₀H₉ClO | [5][6] |
| Molecular Weight | 180.63 g/mol | [5][6] |
| Appearance | Pale orange to light yellow solid | [7] |
| Boiling Point | 313.7 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.248 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 17.1 Ų | [5] |
| XLogP3 | 2.4 | [5] |
Structural Elucidation via Spectroscopic Analysis (Predicted)
The proton NMR spectrum is expected to reveal five distinct signals corresponding to the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.60 | Doublet of doublets (dd) | J ≈ 7.8, 1.2 | Ortho-coupled to H-6, meta-coupled to H-7. Deshielded due to proximity to the electron-withdrawing chloro-substituent. |
| H-6 | ~7.25 | Triplet (t) | J ≈ 7.8 | Ortho-coupled to both H-5 and H-7. |
| H-7 | ~7.40 | Doublet of doublets (dd) | J ≈ 7.8, 1.2 | Ortho-coupled to H-6, meta-coupled to H-5. |
| H-1 (2H) | ~3.65 | Singlet (s) | N/A | Protons are α to the carbonyl group. Lack of adjacent protons results in a singlet. |
| H-3 (2H) | ~3.10 | Triplet (t) | J ≈ 6.5 | Aliphatic protons coupled to the H-4 protons. |
| H-4 (2H) | ~2.60 | Triplet (t) | J ≈ 6.5 | Benzylic protons coupled to the H-3 protons. |
The ¹³C NMR spectrum is predicted to show 10 signals, reflecting the molecule's asymmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C-2) | ~207 | Characteristic chemical shift for a ketone carbonyl carbon.[8] |
| C-Cl (C-8) | ~131 | Aromatic carbon directly attached to chlorine; deshielded by the halogen. |
| C-4a | ~142 | Quaternary aromatic carbon at the ring junction, deshielded. |
| C-8a | ~134 | Quaternary aromatic carbon at the ring junction, adjacent to the chloro-substituent. |
| C-5 | ~128 | Aromatic CH carbon. |
| C-6 | ~127 | Aromatic CH carbon. |
| C-7 | ~130 | Aromatic CH carbon, potentially deshielded relative to C-6. |
| CH₂ (C-1) | ~45 | Aliphatic carbon α to the carbonyl group. |
| CH₂ (C-3) | ~39 | Aliphatic carbon. |
| CH₂ (C-4) | ~28 | Benzylic carbon. |
Electron Ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 180. A key diagnostic feature will be the M+2 peak at m/z 182, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C1-C2 bond would be a dominant fragmentation pathway for this ketone, leading to the loss of a C₃H₅ radical and formation of a resonance-stabilized acylium ion.
-
Loss of CO: A fragment corresponding to the loss of carbon monoxide (28 Da) from the molecular ion is expected, a common fragmentation for cyclic ketones.
-
Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the aliphatic ring could occur, leading to the loss of ethylene (C₂H₄, 28 Da).
-
Synthesis and Chemical Reactivity
A reliable synthesis of this compound has been reported, proceeding via an intramolecular Friedel-Crafts acylation pathway. This approach highlights the fundamental principles of electrophilic aromatic substitution and provides a scalable route to the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the synthesis into commercially available or readily preparable starting materials. The key disconnection is the intramolecular Friedel-Crafts acylation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
Step 1: Preparation of o-Chlorophenylacetyl Chloride
-
This intermediate is typically prepared from o-chlorophenylacetic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: To a stirred slurry of anhydrous aluminum chloride (AlCl₃, 2.0 equivalents) in dry dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of o-chlorophenylacetyl chloride (1.0 equivalent) in dry DCM dropwise over 1 hour.
-
Causality: The low temperature is critical to control the exothermicity of the reaction and prevent side reactions. AlCl₃ acts as a Lewis acid to activate the acyl chloride, generating a reactive acylium ion intermediate.
-
-
Ethylene Addition: Replace the cooling bath with an ice/water bath. Bubble ethylene gas into the reaction mixture. An exotherm is typically observed as the reaction proceeds. Continue stirring at approximately 5 °C for 4 hours after the exotherm subsides.
-
Causality: Ethylene reacts with the acylium ion in a Friedel-Crafts acylation, followed by an intramolecular cyclization to form the six-membered aliphatic ring.
-
-
Workup: Quench the reaction by the slow addition of crushed ice to decompose the aluminum complexes. Dilute the mixture with water and stir until all solids dissolve.
-
Extraction and Purification: Separate the organic and aqueous phases. Wash the organic phase sequentially with 1N hydrochloric acid and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Self-Validation: The acid wash removes any remaining basic impurities, while the bicarbonate wash removes acidic byproducts. Each step ensures the purity of the final product.
-
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/diethyl ether mixture) to yield this compound as a light yellow solid.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of more complex, biologically active molecules. Its true utility lies in its role as a versatile intermediate.
Logical Workflow for Synthetic Elaboration
The ketone and the chloro-substituted aromatic ring are prime handles for diversification, enabling access to a wide range of molecular scaffolds.
Caption: Synthetic utility workflow of this compound.
Relevance to Serotonin (5-HT) Receptor Agonists
While direct synthesis from this compound is not explicitly detailed, the structurally related scaffold is central to the development of potent serotonin receptor agonists. For instance, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a known 5-HT₂C receptor agonist investigated for the treatment of obesity.[1] The synthesis of such benzazepines often involves intermediates that are structurally analogous to chlorinated tetralones. The 8-chloro substitution pattern is a key feature of these therapeutic candidates, underscoring the importance of this compound as a potential starting material or key intermediate for accessing this and other classes of neuroactive compounds.
Conclusion
This compound is a molecule of significant synthetic potential. Its structure, confirmed through a predictive spectroscopic analysis, combines the reactivity of a cyclic ketone with the electronic and steric properties imparted by a chlorine substituent on the aromatic ring. The well-defined synthetic route to this compound, coupled with its numerous handles for chemical modification, positions it as a powerful intermediate for constructing complex molecular libraries. For drug development professionals, its relevance as a precursor to CNS-active scaffolds, such as the benzazepines, makes it a compound of strategic importance for future research and development endeavors.
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An In-depth Technical Guide on the Starting Materials for 8-Chloro-2-tetralone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: 8-Chloro-2-tetralone is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. This guide provides a comprehensive overview of the primary synthetic routes to this key structural motif, with a detailed focus on the requisite starting materials. We will delve into the mechanistic underpinnings of established methodologies, such as Friedel-Crafts acylation, and explore alternative pathways, offering field-proven insights into experimental choices and protocol optimization. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound, a halogenated derivative of 2-tetralone, represents a significant building block in medicinal chemistry. The tetralone core is a privileged scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1] The introduction of a chlorine atom at the 8-position can modulate the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. Consequently, efficient and versatile synthetic access to this compound is of paramount importance for the development of novel therapeutics.[2]
Primary Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most prevalent and industrially relevant approach to the synthesis of tetralones, including this compound, is the intramolecular Friedel-Crafts acylation of a suitable 4-arylbutyric acid precursor.[3][4][5] This powerful carbon-carbon bond-forming reaction allows for the construction of the fused six-membered ring system characteristic of the tetralone scaffold.[6]
Starting Material: 4-(2-Chlorophenyl)butanoic Acid and its Derivatives
The key starting material for the synthesis of 8-chloro-1-tetralone via this route is 4-(2-chlorophenyl)butanoic acid . The subsequent conversion to this compound involves further functional group manipulations.
The synthesis of 4-(2-chlorophenyl)butanoic acid itself can be achieved through various established organic transformations. A common approach involves the use of commercially available starting materials such as 2-chlorobenzaldehyde or 2-chlorophenylacetonitrile.
Synthetic Pathway to this compound via Friedel-Crafts Acylation
The overall synthetic sequence can be conceptualized as a multi-step process, with the intramolecular cyclization being the pivotal transformation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures and provides a detailed methodology for the synthesis of this compound.[7]
Starting Material: o-Chlorophenylacetyl chloride
Reagents and Solvents:
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethylene (gas)
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Diethyl ether
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: A slurry of aluminum chloride (0.348 mole) in dichloromethane (400 mL) is cooled to -78°C in a dry ice/acetone bath.
-
Addition of Starting Material: A solution of o-chlorophenylacetyl chloride (0.174 mole) in dichloromethane (100 mL) is added dropwise to the cooled slurry over a period of 1 hour.
-
Ethylene Addition: The dry ice/acetone bath is replaced with an ice/water bath. Ethylene gas is bubbled into the reaction mixture. An exotherm is observed, with the temperature rising to approximately 15°C. The ethylene addition is stopped once the exotherm subsides.
-
Reaction Progression: The reaction mixture is stirred at about 5°C for 4 hours.
-
Workup - Quenching: Ice is cautiously added to the reaction mixture to decompose the aluminum complexes.
-
Workup - Extraction: The mixture is diluted with water (500 mL) and stirred vigorously until all solids dissolve. The organic and aqueous phases are separated. The organic phase is washed sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale orange residue.
-
Purification: The residue is dissolved in a 1:1 mixture of hexane and diethyl ether and purified by flash column chromatography on silica gel, eluting with a 1:1 hexane:diethyl ether mixture. The fractions containing the product are collected and concentrated.
-
Crystallization: The resulting light yellow residue is crystallized from a 4:1 mixture of hexane and diethyl ether to afford the pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature (-78°C): The initial low temperature is crucial to control the highly exothermic Friedel-Crafts acylation reaction and to prevent unwanted side reactions.
-
Lewis Acid (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the ethylene. A stoichiometric amount is often required.[3]
-
Ethylene as a C2 Source: Ethylene serves as the two-carbon unit that will ultimately form part of the tetralone ring.
-
Aqueous Workup: The acidic and basic washes are essential to remove unreacted aluminum salts and other impurities, leading to a cleaner crude product.
-
Chromatography and Crystallization: These purification techniques are necessary to isolate the this compound in high purity, which is critical for its use in subsequent synthetic steps.
| Parameter | Condition/Value | Rationale |
| Starting Material | o-Chlorophenylacetyl chloride | Provides the chlorinated aromatic ring and the acyl group. |
| Catalyst | Aluminum chloride (AlCl₃) | Strong Lewis acid for activating the electrophile.[3] |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent, good for low-temperature reactions. |
| Reaction Temperature | -78°C to 15°C | Controls reactivity and minimizes side products. |
| Purification Method | Flash Chromatography & Recrystallization | Ensures high purity of the final product. |
Alternative Synthetic Approaches
While the intramolecular Friedel-Crafts acylation is a dominant strategy, other methods for the synthesis of tetralones exist and can be adapted for the preparation of this compound. These alternative routes may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[8][9][10] In principle, a suitably substituted cyclohexanone derivative could be reacted with a vinyl ketone to generate a tetralone core. The challenge in applying this to this compound lies in the synthesis of the appropriately functionalized starting materials.
Caption: General mechanism of the Robinson Annulation.
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones.[11][12][13] While this reaction typically forms five-membered rings, variations and tandem reaction sequences could potentially be employed to construct the tetralone framework. This would represent a more novel and less explored route to this compound.
Conclusion
The synthesis of this compound is a critical process for the advancement of various research and development programs in the pharmaceutical industry. The intramolecular Friedel-Crafts acylation of o-chlorophenylacetyl chloride with ethylene stands as the most robust and well-documented method. This guide has provided a detailed technical overview of this primary synthetic route, including a step-by-step protocol and a rationale for the experimental choices. Furthermore, alternative strategies such as the Robinson annulation and Nazarov cyclization have been presented as potential avenues for further investigation and methodological development. A thorough understanding of the available synthetic pathways and their associated starting materials is essential for any scientist working towards the efficient and scalable production of this valuable chemical intermediate.
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The Friedel-Crafts Acylation: A Master Key to the Synthesis of Tetralones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone of synthetic organic chemistry, the intramolecular Friedel-Crafts acylation provides a robust and elegant pathway to the tetralone scaffold. 1-Tetralone and its derivatives are pivotal intermediates in the synthesis of a multitude of biologically active molecules and natural products, including antidepressants like Sertraline.[1][2] This guide offers a deep dive into the mechanistic nuances, catalytic strategies, and practical execution of this reaction, tailored for professionals in research and drug development.
The Core Mechanism: A Stepwise Journey to Cyclization
The synthesis of a tetralone via intramolecular Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The process transforms a 4-arylbutyric acid (or its derivative) into a bicyclic ketone through the formation of a new carbon-carbon bond. The reaction proceeds through three distinct, critical stages.
Step 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by converting the carboxylic acid moiety of the starting material, such as 4-phenylbutyric acid, into a highly reactive electrophile.[3] This is typically achieved by treating the acid with a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid).[4] The acid catalyst interacts with the carboxylic acid (or more commonly, its corresponding acyl chloride derivative) to generate a resonance-stabilized acylium ion.[5] This ion is a potent electrophile, primed for attack by the nucleophilic aromatic ring.
Step 2: Intramolecular Electrophilic Aromatic Substitution (EAS)
The tethered aromatic ring, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the acylium ion.[6] This cyclization step is the core of the transformation, forming the new six-membered ring characteristic of the tetralone structure.[6] This process creates a carbocation intermediate, often referred to as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring.[7]
Step 3: Rearomatization
To restore the highly stable aromatic system, the arenium ion intermediate rapidly loses a proton from the carbon atom where the acylation occurred.[8] This final step yields the neutral 1-tetralone product and regenerates the acid catalyst, completing the catalytic cycle.
Caption: The three-stage mechanism of intramolecular Friedel-Crafts acylation.
Catalytic Systems: From Classic Reagents to Modern Solutions
The choice of catalyst is paramount to the success of the tetralone synthesis, directly influencing yield, purity, and environmental impact.[1] Methodologies have evolved from stoichiometric, harsh reagents to more refined and sustainable catalytic systems.
Traditional Lewis Acids
Historically, strong Lewis acids like aluminum chloride (AlCl₃) have been the reagents of choice.[7][9] These are typically used with the acyl chloride derivative of the starting acid.[10]
-
Mechanism of Action: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of the acylium ion.[11]
-
Key Limitation: A major drawback is the need for stoichiometric or even super-stoichiometric amounts of the catalyst. Both the starting acyl chloride and the resulting ketone product form stable complexes with the Lewis acid, effectively sequestering it.[12] This necessitates a hydrolytic workup, which generates significant amounts of acidic, metal-containing waste.[13]
Brønsted Acids and Dehydrating Agents
Strong Brønsted acids that also serve as dehydrating agents are highly effective for the direct cyclization of carboxylic acids, bypassing the need to pre-form the acyl chloride.
-
Polyphosphoric Acid (PPA): PPA is a viscous, powerful reagent that acts as both a Brønsted acid catalyst and a dehydrating agent, making it highly effective for this transformation.[14][15][16] It is a classic reagent for achieving high yields in intramolecular acylations.[17]
-
Methanesulfonic Acid (MSA): Often used in conjunction with a dehydrating agent like phosphorus pentoxide (P₂O₅) to form Eaton's Reagent, MSA is considered a more manageable and environmentally benign alternative to traditional Lewis acids.[1][18]
-
Concentrated Sulfuric Acid (H₂SO₄): While effective, concentrated H₂SO₄ can lead to side reactions like sulfonation, particularly at higher temperatures.[4]
Modern Catalytic Approaches
Recent research has focused on developing greener, more efficient catalytic systems that operate under milder conditions and are easier to handle.
-
Metal Triflates: Catalytic amounts of Lewis acids such as bismuth triflate (Bi(OTf)₃) or other metal triflates have been shown to efficiently promote the reaction, offering easier recovery and reuse.[19]
-
Solvent-Promoted Reactions: Highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been found to promote intramolecular Friedel-Crafts acylation of acyl chlorides without any additional catalyst, simplifying the reaction and workup.[13][20]
Data Presentation: Comparative Analysis of Catalytic Systems
| Catalyst System | Starting Material | Conditions | Yield (%) | Key Advantages | References |
| AlCl₃ | 4-Phenylbutyryl chloride | CS₂, 0°C to reflux | 74–91 | High yield, well-established | [10] |
| H₂SO₄ | 4-Phenylbutyric acid | Heat | Moderate | Readily available | [17] |
| PPA (Polyphosphoric Acid) | 4-Arylbutyric acids | 80-100°C | High | Excellent dehydrating agent | [14][15] |
| MSA / P₂O₅ (Eaton's Reagent) | 4-Arylbutyric acids | RT to 60°C | ~90 | High yields, cleaner workup | [1][18] |
| Bi(OTf)₃ (cat.) | 4-Arylbutyric acids | Toluene, reflux | Good to excellent | Catalytic, reusable | [19] |
| HFIP (solvent) | 4-Arylbutyryl chlorides | Room Temperature | High | No catalyst, simple workup | [13][20] |
Experimental Protocols: From Bench to Product
A self-validating protocol is essential for reproducible results. Below are two detailed methodologies representing both a classic and a modern approach to the synthesis of α-tetralone.
Caption: General laboratory workflow for tetralone synthesis.
Protocol 1: Classic Synthesis of α-Tetralone via Acyl Chloride
This protocol is adapted from the robust procedure found in Organic Syntheses.[10]
-
Preparation of γ-Phenylbutyryl Chloride: In a round-bottomed flask equipped with a reflux condenser and gas trap, combine 32.8 g (0.2 mol) of γ-phenylbutyric acid and 20 mL (0.27 mol) of purified thionyl chloride.[10] Heat gently on a steam bath for 30 minutes until the evolution of HCl gas ceases. Remove excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly.
-
Cyclization: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide (CS₂). Cool the solution in an ice bath. In one portion, rapidly add 30 g (0.23 mol) of anhydrous aluminum chloride (AlCl₃).[10] A vigorous evolution of HCl will occur.
-
Reaction Completion: Once the initial reaction subsides, warm the mixture to boiling on a steam bath and hold for ten minutes with occasional shaking to complete the reaction.[10]
-
Workup: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of crushed ice, followed by 25 mL of concentrated HCl.[10]
-
Isolation and Purification: Transfer the mixture to a larger flask for steam distillation. The carbon disulfide will distill first, followed by the α-tetralone. Separate the oily product layer. Extract the aqueous layer with benzene or another suitable solvent. Combine the organic layers, dry over anhydrous MgSO₄, remove the solvent by rotary evaporation, and purify the residue by vacuum distillation to yield α-tetralone (boiling point 105–107°C at 2 mm Hg).[10] The expected yield is 74-91%.[10]
Protocol 2: Microscale Synthesis of α-Tetralone using Methanesulfonic Acid
This protocol provides a simpler, more environmentally benign procedure suitable for smaller scales.[1][3]
-
Reaction Setup: Place 4-phenylbutyric acid and a spin vane into a 5-mL conical vial.
-
Catalyst Addition: Add methanesulfonic acid (MSA) to the vial. The ratio can vary, but typically a 10-fold excess by weight is sufficient.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-60°C) may be required.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane). Dry the product or organic extract over anhydrous MgSO₄.[1] If necessary, purify further by column chromatography on silica gel or recrystallization.
Scientific Integrity: Scope, Limitations, and Causality
Understanding the boundaries of a reaction is as critical as knowing the protocol itself. The success of the intramolecular Friedel-Crafts acylation is highly dependent on the electronic nature of the substrate and the inherent thermodynamics of ring formation.
-
Influence of Substituents: The reaction is a classic electrophilic aromatic substitution, and its rate is governed by the electron density of the aromatic ring.
-
Activating Groups: Electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring accelerate the reaction by stabilizing the positive charge in the arenium ion intermediate.[21]
-
Deactivating Groups: Strongly electron-withdrawing groups (e.g., nitro, trifluoromethyl) deactivate the ring, making the intramolecular attack unfavorable and can prevent the reaction from occurring.[7]
-
-
Ring Size Selectivity: The intramolecular Friedel-Crafts acylation is most effective for forming five- and six-membered rings.[6] The synthesis of tetralones (a six-membered ring) from 4-arylbutyric acids is generally more facile and higher-yielding than the formation of indanones (a five-membered ring) from 3-arylpropionic acids.[6][19] The formation of seven-membered rings is possible but often less efficient.[6]
-
Avoidance of Rearrangements: A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements.[5][7] The acylium ion is resonance-stabilized and does not rearrange, leading to a single, predictable constitutional isomer.[9]
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Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117. [Link]
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An In-depth Technical Guide to the Ketone Reactivity of 8-Chloro-2-tetralone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-tetralone is a key bicyclic ketone intermediate whose reactivity is central to the synthesis of a variety of complex molecular architectures, particularly within the pharmaceutical landscape. The strategic placement of a ketone at the C-2 position and a chloro-substituent on the aromatic ring at C-8 creates a unique electronic and steric environment. This guide provides a detailed exploration of the chemical behavior of the ketone carbonyl group in this compound. We will dissect the underlying principles governing its reactivity, survey its most critical chemical transformations—with a pronounced focus on stereoselective reductions—and provide actionable, field-proven experimental protocols.
Introduction: The Structural and Chemical Significance of this compound
This compound belongs to the tetralone family, a class of compounds featuring a fused benzene ring and a cyclohexanone ring. These scaffolds are prevalent in natural products and are pivotal building blocks in medicinal chemistry.[1] The title compound's value is amplified by its specific substitution pattern: the ketone at the C-2 position serves as a versatile handle for nucleophilic attack and enolate chemistry, while the chlorine atom at C-8 profoundly influences the electronic properties of the entire molecule. Understanding the interplay of these features is paramount for designing efficient and selective synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| Appearance | Light yellow solid | [3] |
| CAS Number | 82302-27-0 |[2] |
The Electronic and Steric Landscape of the Carbonyl Group
The reactivity of any ketone is dictated by the electrophilicity of its carbonyl carbon. In this compound, this is governed by a combination of inductive and steric effects.
Electronic Effects: Activation by the C-8 Chloro Group
The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom pulls electron density from the carbon.[4] This effect is significantly amplified in this compound by the presence of the chlorine atom.
-
Inductive Withdrawal: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the aromatic ring, pulling electron density away from the bicyclic system and, consequently, from the carbonyl carbon.[5][6] This withdrawal of electron density makes the carbonyl carbon even more electron-deficient (i.e., more electrophilic) than in an unsubstituted 2-tetralone.[7]
-
Enhanced Reactivity: The heightened electrophilicity of the carbonyl carbon renders it more susceptible to attack by nucleophiles.[8] This electronic activation is a key feature that chemists can exploit for various transformations.
Steric Considerations
The 2-tetralone scaffold imposes a degree of conformational rigidity. The carbonyl group at the C-2 position is flanked by methylene groups at C-1 and C-3. While these do not present overwhelming steric hindrance compared to, for example, a di-tert-butyl ketone, they do create a more sterically defined environment than a simple acyclic ketone.[6] This steric landscape becomes critically important in stereoselective reactions, where the trajectory of an incoming nucleophile is influenced by the molecule's three-dimensional shape, allowing for facial selectivity.[9]
Key Transformations of the Ketone Group
The activated ketone of this compound is a gateway to numerous synthetic operations. We will focus on the most synthetically valuable: nucleophilic additions, with a special emphasis on stereoselective reductions.
General Nucleophilic Addition
Nucleophilic addition is the cornerstone of carbonyl chemistry.[10][11] The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.[12]
Caption: General mechanism of nucleophilic addition to the ketone.
This pathway is common for a wide range of nucleophiles, including organometallic reagents (Grignard, organolithiums) and cyanide, leading to the formation of new carbon-carbon bonds.
Reduction to 8-Chloro-2-tetralol: The Gateway to Chirality
One of the most critical transformations of this compound is its reduction to the corresponding alcohol, 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol. This reaction is of paramount importance because the starting ketone is prochiral; the reduction creates a new stereocenter at the C-2 position. The resulting chiral alcohol is often a key intermediate in the synthesis of biologically active molecules.[13]
Standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone. However, in the absence of any chiral influence, these reactions will produce a racemic mixture of the (R)- and (S)-alcohols.
For pharmaceutical applications, obtaining a single enantiomer of the alcohol is often mandatory. This is achieved through asymmetric reduction, a process that preferentially forms one enantiomer over the other.[9][14] This is a prime example of a stereoselective reaction.[15][16][17] Modern synthetic chemistry relies on chiral catalysts to achieve this transformation with high efficiency and enantiomeric excess (ee).[18]
Caption: Enantioselective reduction favoring one stereoisomer.
Several catalytic systems have proven effective for the asymmetric reduction of tetralones and related ketones.
Table 2: Comparison of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst Type | Example System | Reductant | Typical ee (%) | Key Features & Causality | Reference |
|---|---|---|---|---|---|
| Oxazaborolidine | Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | 85-98% | The catalyst forms a complex with borane, creating a sterically defined pocket that directs the hydride delivery to one face of the ketone.[18] | [14][18] |
| Transition Metal | Ruthenium-TsDPEN | Formic Acid or Isopropanol | >95% | Operates via transfer hydrogenation. The chiral diamine ligand creates a chiral environment around the metal center, ensuring high stereocontrol.[19] | [19] |
| Biocatalyst | Whole-cell (e.g., Fungi, Bacteria) | Isopropanol (co-solvent) | >99% | Enzymes (ketoreductases) possess highly specific active sites that bind the substrate in a single orientation, leading to near-perfect enantioselectivity.[20] |[13][20] |
The choice of catalyst depends on factors such as substrate compatibility, cost, scalability, and desired enantiomer. Transition metal and biocatalytic methods are often favored in industrial settings due to their high efficiency and use of safer, more economical reducing agents.[21]
Experimental Protocols & Workflows
A trustworthy protocol is a self-validating system. The following procedure for an asymmetric transfer hydrogenation is representative of modern best practices.
Detailed Protocol: Asymmetric Transfer Hydrogenation of this compound
Causality: This protocol uses a well-established Noyori-type catalyst for asymmetric transfer hydrogenation. Formic acid and triethylamine form an azeotrope that serves as the hydrogen source. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve both the substrate and the catalyst complex while being relatively inert. The reaction is run at a mild temperature to maximize enantioselectivity by ensuring the energy difference between the two diastereomeric transition states is significant.
Materials:
-
This compound (1.0 eq)
-
(R,R)-RuCl[(p-cymene)(TsDPEN)] (0.005 eq, 0.5 mol%)
-
Formic Acid (HCOOH) (2.5 eq)
-
Triethylamine (NEt₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Inert Atmosphere Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound and the (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst.
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Reductant Preparation: In a separate flask, prepare the formic acid/triethylamine azeotrope by carefully mixing the two reagents (exothermic reaction, cool in an ice bath if necessary).
-
Reaction Initiation: Add the HCOOH/NEt₃ mixture to the reaction flask dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction to 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for purity (NMR, LC-MS) and determine the enantiomeric excess (chiral HPLC).
Caption: A standard experimental workflow for organic synthesis.
Conclusion
The ketone group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilicity is electronically enhanced by the inductive effect of the C-8 chloro substituent, making it an excellent substrate for nucleophilic addition reactions. The most impactful of these is the asymmetric reduction to form chiral 2-tetralol derivatives, which are valuable precursors in drug development. By leveraging modern catalytic systems, researchers can control the stereochemical outcome of this reduction with exceptional precision. A thorough understanding of the electronic, steric, and mechanistic principles outlined in this guide is essential for any scientist aiming to effectively utilize this compound in complex target-oriented synthesis.
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potential derivatives of 8-Chloro-2-tetralone
An In-depth Technical Guide to the Synthetic Derivatives of 8-Chloro-2-tetralone: A Building Block for Novel Chemical Entities
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound as a pivotal starting material in synthetic and medicinal chemistry. We will dissect its reactivity, survey key synthetic transformations, and present detailed protocols for the preparation of diverse derivatives. The focus is on providing actionable insights and robust methodologies for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold.
Introduction: The Strategic Value of this compound
This compound is a bicyclic aromatic ketone that serves as a highly versatile scaffold in organic synthesis. Its structure is characterized by a tetralone core with a chlorine atom at the 8-position, a substitution that imparts unique electronic properties and provides a vector for further functionalization. The true synthetic power of this molecule lies in the interplay between its three primary reactive zones: the C2-carbonyl group, the adjacent α-methylene positions (C1 and C3), and the chlorinated aromatic ring. This trifecta of reactivity allows for the construction of a vast array of complex molecules, including fused heterocyclic systems and substituted aminotetralins, many of which are of significant interest in medicinal chemistry. Its utility has been demonstrated in the synthesis of compounds targeting central nervous system disorders and other therapeutic areas.
The strategic placement of the chlorine atom influences the reactivity of the aromatic ring and can be retained as a key pharmacophoric element or serve as a handle for cross-coupling reactions. The ketone functionality is a gateway to a multitude of classical carbonyl reactions, while the α-carbons are prime sites for enolate formation, enabling alkylations, condensations, and annulations. This guide will systematically explore these reactive centers to build a comprehensive map of the derivative potential of this compound.
Mapping the Reactivity: Key Synthetic Transformations
The derivatization of this compound can be logically categorized based on the reactive site being targeted. Understanding the causality behind reagent choice is critical for achieving desired outcomes and minimizing side-product formation.
Reactions at the C2-Carbonyl Group
The ketone is arguably the most versatile functional group. Its direct transformation can lead to alcohols, amines, and spirocyclic systems.
-
Reductive Amination: This is one of the most powerful methods for introducing nitrogen-containing functional groups, a common strategy in drug discovery. The process involves the in-situ formation of an imine or enamine, followed by reduction. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are mild enough not to reduce the ketone precursor significantly under neutral or acidic conditions, selectively reducing the protonated iminium ion as it forms. This maximizes the yield of the desired amine.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are staples for converting the carbonyl into an alkene. The choice between them depends on the desired stereoselectivity and the nature of the phosphorus reagent. The Horner-Wadsworth-Emmons reaction, using a phosphonate ester, typically favors the formation of the (E)-alkene and is often higher yielding than the classical Wittig reaction.
-
Formation of Spiro-heterocycles: The carbonyl group can act as an electrophile in reactions with bifunctional nucleophiles to generate spirocyclic systems. For example, reaction with thiourea can lead to the formation of spiro-thiazole derivatives, while reactions with aminoguanidine can yield spiro-triazine structures.
Reactions at the α-Methylene Positions (C1 & C3)
The protons on the carbons adjacent to the carbonyl (C1 and C3) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to many carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Gewald Aminothiophene Synthesis: This is a classic multi-component reaction that beautifully illustrates the reactivity of the α-position. The reaction of this compound with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine) leads to the formation of a fused aminothiophene ring system. The base catalyzes the initial Knoevenagel condensation between the tetralone and the nitrile, after which sulfur adds to the enolate intermediate, leading to a thiolate that ultimately cyclizes and tautomerizes to the stable aminothiophene product.
-
Friedländer Annulation: This reaction allows for the construction of fused quinoline rings. It involves the base-catalyzed condensation of the α-methylene group with a 2-aminobenzaldehyde derivative. The choice of a strong base like potassium hydroxide is essential to drive the initial aldol-type condensation, which is followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline system.
Modification of the Aromatic Ring
While the chlorine atom is often retained, it can also be a site for modification, typically through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki and Buchwald-Hartwig Couplings: These reactions allow for the replacement of the chlorine atom with a wide variety of aryl, heteroaryl, or amino groups. A Suzuki coupling, for instance, would involve reacting the chloro-tetralone with a boronic acid in the presence of a palladium catalyst and a base. This strategy is invaluable for late-stage diversification of a lead compound, enabling the rapid exploration of the structure-activity relationship (SAR) associated with the aromatic portion of the molecule.
The following diagram illustrates the primary pathways for derivatization discussed:
Caption: Key derivatization pathways of this compound.
Key Derivative Classes and Their Applications
The synthetic strategies outlined above give rise to several classes of compounds with demonstrated or potential biological activity.
Fused Thiophenes and Pyridines
Compounds featuring a thiophene or pyridine ring fused to the tetralone scaffold have been investigated for a range of therapeutic applications. For instance, aminothiophene derivatives synthesized via the Gewald reaction are known scaffolds in medicinal chemistry. The resulting 2-amino-3-carboxamidotetralino[2,3-b]thiophenes have been explored for their potential as kinase inhibitors and anti-inflammatory agents. Similarly, tetralone-fused dihydropyridines have been synthesized and evaluated for their activity as calcium channel blockers.
Substituted Aminotetralins
The 2-aminotetralin motif is a well-established pharmacophore, most famously found in agonists for dopamine and serotonin receptors. The introduction of a chlorine atom at the 8-position can significantly alter the compound's binding affinity, selectivity, and metabolic stability. By employing reductive amination on this compound with various primary and secondary amines, a library of novel 8-chloro-2-aminotetralin derivatives can be readily generated for screening in CNS-related drug discovery programs.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary purification and characterization steps.
Protocol 4.1: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-chloro-7,8,9,10-tetrahydronaphtho[2,3-b]thiophene-3-carbonitrile
This protocol is an example of the Gewald reaction, a robust method for creating fused aminothiophenes.
Workflow Diagram:
solubility of 8-Chloro-2-tetralone in organic solvents
An In-depth Technical Guide to the Solubility of 8-Chloro-2-tetralone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and process chemistry. This compound is a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. In the absence of extensive published quantitative solubility data, this guide focuses on the theoretical principles governing its solubility, predictive assessments based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to equip researchers and scientists with the foundational knowledge and practical tools necessary to effectively work with this compound in solution-based applications.
Introduction to this compound and its Solubility
This compound (C₁₀H₉ClO) is a bicyclic aromatic ketone. Its structure, featuring a chlorinated benzene ring fused to a cyclohexanone ring, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The efficiency of chemical reactions, purification processes such as crystallization, and formulation development are all critically dependent on the solubility of this compound in various organic solvents.[1] A thorough understanding of its solubility behavior allows for rational solvent selection, leading to optimized reaction yields, improved purity profiles, and more robust manufacturing processes.
This guide will first delve into a theoretical prediction of the solubility of this compound based on its molecular structure and the fundamental principle of "like dissolves like."[1][2][3] Subsequently, a detailed, step-by-step experimental protocol for determining its solubility will be provided, empowering researchers to generate their own precise data.
Theoretical Prediction of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
Figure 2: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol: Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility and does not require sophisticated instrumentation. [7][8][9] Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Sealed glass vials
-
Shaker or magnetic stirrer with temperature control
-
Glass pipettes
-
Pre-weighed evaporation dishes
-
Oven
Procedure:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution. [7]2. Equilibration: Seal the vial and place it on a shaker or stirrer at a constant, recorded temperature (e.g., 25 °C) for 24 to 48 hours. This allows the system to reach equilibrium.
-
Separation: Remove the vial from the shaker and allow the undissolved solid to settle.
-
Sampling: Carefully pipette a known volume (e.g., 5 mL) of the clear supernatant into a pre-weighed evaporation dish.
-
Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is ideal for this purpose.
-
Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved. [7][9]7. Calculation:
-
Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility (mg/mL) = (Weight of solute in mg) / (Volume of supernatant pipetted in mL)
-
Alternative Analytical Technique: UV-Vis Spectroscopy
For compounds with a UV chromophore, like this compound, UV-Vis spectroscopy offers a sensitive method for quantification. [10][11][12][13][14] Prerequisites:
-
A UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent must be determined.
-
A calibration curve must be prepared by measuring the absorbance of a series of standard solutions of known concentrations. [10] Procedure:
-
Follow steps 1-4 of the protocol in section 3.2 to prepare a saturated solution.
-
Dilution: Accurately dilute a small, known volume of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted solution at the predetermined λ_max.
-
Calculation: Use the equation of the line from the calibration curve (Absorbance = slope × concentration + intercept) to determine the concentration of the diluted sample.
-
Final Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Conclusion
References
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (n.d.). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom.
- Determination of Solubility by Gravimetric Method. (n.d.).
- Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts.
- Intermolecular Forces. (n.d.). Maricopa Open Digital Press.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Murov, S. (n.d.). Properties of Common Organic Solvents.
- Polarity Index. (n.d.).
- Predicting Solubility of Organic Compounds. (2025, February 12). YouTube.
- Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (n.d.).
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).
- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24). Organic Process Research & Development.
- Solubility – Introductory Organic Chemistry. (n.d.).
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Solvents and Polarity. (n.d.). University of Rochester.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks.
- Ultraviolet–visible spectroscopy. (n.d.). In Wikipedia.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- General Experimental Protocol for Determining Solubility. (n.d.). BenchChem.
- Gravimetric Analysis. (n.d.). Wired Chemist.
- How to determine the solubility of a substance in an organic solvent ?. (2024, May 28).
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
- Polarity of Solvents. (n.d.).
- EXPERIMENT 1 DETERMIN
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- 2.6: Intermolecular Force and Physical Properties of Organic Compounds. (2021, December 15). Chemistry LibreTexts.
- 2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 6).
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An In-Depth Technical Guide to 8-Chloro-2-tetralone and its Analogs for Drug Discovery Professionals
Introduction
The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a crucial structural motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These bicyclic ketones, derivatives of hydrogenated naphthalene, offer a conformationally restricted phenethylamine backbone, making them valuable probes for understanding receptor binding requirements.[3][4] Their inherent reactivity and versatility as synthetic intermediates have led to their incorporation into drugs targeting a spectrum of diseases, including cancer, bacterial infections, and central nervous system (CNS) disorders.[2][5]
This guide focuses specifically on 8-Chloro-2-tetralone and its analogs. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties and biological activity.[6] Halogenation, particularly chlorination, can influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[6][7] This whitepaper provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its derivatives, offering a technical resource for researchers and professionals in the field of drug development.
PART 1: Synthesis and Chemical Properties of this compound
The synthesis of this compound can be achieved through a multi-step process, with the careful selection of reagents and reaction conditions being critical for achieving a good yield and purity. A representative synthetic route is detailed below.
Representative Synthetic Protocol for this compound[8]
This synthesis involves a Friedel-Crafts acylation followed by an ethylene addition and subsequent workup and purification.
Step 1: Friedel-Crafts Acylation and Ethylene Addition
-
Prepare a slurry of 46.5 g (0.348 mole) of aluminum chloride (AlCl₃) in 400 mL of dichloromethane at -78 °C.
-
Add a solution of 32.76 g (0.174 mole) of o-chlorophenylacetyl chloride in 100 mL of dichloromethane dropwise over 1 hour.
-
Replace the dry ice/acetone bath with an ice/water bath.
-
Bubble ethylene gas into the reaction mixture, allowing the temperature to rise to 15 °C.
-
Discontinue the ethylene addition at the end of the exotherm and stir the reaction mixture at approximately 5 °C for 4 hours.
Step 2: Quenching and Extraction
-
Carefully add ice to the reaction mixture to decompose the aluminum complexes.
-
Once the exotherm ceases, dilute the mixture with 500 mL of water and stir vigorously until all solids dissolve.
-
Separate the organic and aqueous phases.
-
Wash the organic phase sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).
-
Dry the organic phase over sodium sulfate.
Step 3: Purification
-
Concentrate the dried organic phase in vacuo to obtain a pale orange residue.
-
Dissolve the residue in a 1:1 mixture of hexane and diethyl ether.
-
Purify the dissolved residue by flash column chromatography on silica gel, eluting with a 1:1 hexane:diethyl ether mixture.
-
Crystallize the resulting light yellow residue from a 4:1 hexane:diethyl ether mixture to yield the final product, this compound.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of a chlorine atom at the 8-position influences the electron distribution of the aromatic ring and the overall lipophilicity of the molecule.
| Property | Description | Significance in Drug Development |
| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Affects membrane permeability, solubility, and protein binding. |
| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, which impacts solubility and receptor interaction. |
| Solubility | The ability of a substance to dissolve in a solvent. | Critical for formulation and bioavailability. |
Structural Elucidation
The structure of this compound and its analogs is typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl group of the ketone.
PART 2: Biological Activities and Therapeutic Potential
The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[2] Derivatives of 2-tetralone have demonstrated a wide range of pharmacological activities, including antibacterial, antitumor, and CNS effects.[1][2]
Potential Therapeutic Applications
The introduction of a chloro-substituent can enhance the biological activity of the parent tetralone molecule. While specific data on this compound is limited, the activities of related chloro-substituted and other tetralone analogs provide valuable insights into its potential therapeutic applications.
-
Antibacterial Agents: Tetralone derivatives have shown significant antibacterial activity, including against drug-resistant strains like MRSA.[8] They can act by disrupting the bacterial membrane and may target enzymes like dihydrofolate reductase (DHFR).[8]
-
Anticancer Activity: Various tetralone analogs have been investigated for their potential as anticancer agents.[5][9]
-
CNS Disorders: The rigid structure of the tetralone core makes it a suitable scaffold for developing agents that target CNS receptors.[10] For instance, 2-benzylidene-1-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[11]
-
Anti-inflammatory Effects: Tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, suggesting their potential in treating inflammatory conditions.[12]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound analogs. SAR studies involve systematically modifying the chemical structure to identify key features responsible for biological activity.[10]
For the 2-tetralone scaffold, key areas for modification include:
-
The Aromatic Ring: The position and nature of substituents on the benzene ring can significantly impact activity. The chloro group at the 8-position is one such modification.
-
The Ketone Group: The carbonyl group can be modified or used as a handle for further derivatization.
-
The Aliphatic Ring: Modifications to the saturated ring can alter the conformational properties of the molecule, influencing receptor binding.
The diagram below illustrates the general structure of a 2-tetralone and highlights key positions for chemical modification to explore the SAR.
Caption: General structure of 2-tetralone highlighting positions for SAR studies.
PART 3: Experimental Workflows and Future Directions
The development of novel therapeutics based on the this compound scaffold requires a systematic approach, from initial synthesis to biological evaluation.
Experimental Workflow for Analog Development
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound analogs.
Sources
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. 2-Tetralone - Wikipedia [en.wikipedia.org]
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- 6. eurochlor.org [eurochlor.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Scientific Diligence: A Technical Guide to 8-Chloro-2-tetralone for the Indian Research Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview for procuring and utilizing 8-Chloro-2-tetralone (CAS No: 82302-27-0) within India. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring a reliable and high-quality source of this molecule is paramount for research and development success. This document navigates the supplier landscape in India, outlines critical quality assessment parameters, provides a detailed synthetic protocol, and covers essential safety and handling procedures.
The Strategic Importance of this compound in Medicinal Chemistry
This compound, systematically named 8-chloro-3,4-dihydronaphthalen-2(1H)-one, is a halogenated tetralone derivative. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of the chloro-substituent at the 8-position offers a valuable handle for further chemical modifications, making it a versatile building block in the synthesis of novel therapeutic agents. Its applications span various research areas, including the development of novel antibacterial and central nervous system (CNS) active compounds. The strategic procurement of this intermediate is, therefore, a critical first step in many drug discovery pipelines.
Commercial Suppliers of this compound in India
Identifying a reliable supplier is a multi-faceted process that involves assessing manufacturing capabilities, quality control standards, and logistical efficiency. Below is a summary of identified commercial sources for this compound accessible to researchers in India.
Table 1: Commercial Suppliers and Sourcing Options
| Supplier | Location | Type | Contact Information | Notes |
| Synix Labs | Hyderabad, Telangana | Manufacturer | Email: , ; Phone: +91-9849178742 | Listed on IndiaMART with a price of approximately ₹3,000/Kg.[1][2][3] As a direct manufacturer, they may offer flexibility in quantity and custom specifications. |
| Fluorochem (via Sigma-Aldrich) | Global (Distributor in India) | Distributor | Inquire through the Sigma-Aldrich India website. | Offers 8-Chloro-3,4-dihydronaphthalen-2(1H)-one with 95% purity. Lead times and availability in India should be confirmed directly. |
| Custom Synthesis Providers | Various (India) | Service | Orbiton Life Sciences, Vipragen Biosciences, Analytica Chemie, Schemveda Laboratories Pvt. Ltd.[4][5][6][7] | For specific purity requirements or when off-the-shelf material is unavailable, these Indian CROs offer custom synthesis services from milligram to kilogram scales. |
Expert Insight: When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) for the specific batch you intend to purchase. This document is the primary evidence of the product's quality and purity. For ongoing research, establishing a relationship with a primary manufacturer like Synix Labs can be advantageous for consistent supply and technical support. For initial small-scale studies, global distributors like Sigma-Aldrich may offer convenience, although lead times can be longer.
Quality Assessment and Analytical Validation
The purity and impurity profile of this compound can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. A thorough analytical validation is, therefore, non-negotiable.
Expected Product Specifications:
-
Appearance: Off-white to light yellow or brown solid
-
Molecular Formula: C₁₀H₉ClO
-
Molecular Weight: 180.63 g/mol [8]
-
Purity (Typical): >95% (as specified by some suppliers). For demanding applications, aiming for >98% is advisable.
Recommended Analytical Methods for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and identifying non-volatile impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying residual solvents or structural isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, particularly the carbonyl group of the tetralone.
Self-Validating System: A robust quality control workflow involves a multi-pronged analytical approach. The data from these methods should be cross-referenced to build a comprehensive picture of the material's quality. For instance, the purity value from HPLC should be corroborated by the absence of significant impurity peaks in the NMR spectrum.
Synthesis of this compound: A Technical Protocol
Understanding the synthetic route is crucial for anticipating potential impurities. A common method for the synthesis of this compound is via a Friedel-Crafts acylation followed by intramolecular cyclization. The following is a literature-derived protocol.[9]
Experimental Protocol: Synthesis of this compound[10]
-
Reaction Setup: To a slurry of aluminum chloride (AlCl₃, 0.348 mol) in dichloromethane (400 mL) at -78°C, add a solution of o-chlorophenylacetyl chloride (0.174 mol) in dichloromethane (100 mL) dropwise over 1 hour.
-
Ethylene Addition: Replace the dry ice/acetone bath with an ice/water bath and bubble ethylene gas into the reaction mixture. An exotherm will be observed, with the temperature rising to approximately 15°C.
-
Reaction Progression: After the exotherm subsides, continue stirring the reaction mixture at about 5°C for 4 hours.
-
Work-up: Quench the reaction by adding ice to decompose the aluminum complexes. Separate the organic and aqueous phases.
-
Washing: Wash the organic phase sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).
-
Isolation: Dry the organic phase over sodium sulfate and concentrate in vacuo to obtain a pale orange residue.
-
Purification: Dissolve the residue in a 1:1 mixture of hexane and diethyl ether and purify by flash column chromatography on silica gel, eluting with 1:1 hexane:diethyl ether.
-
Crystallization: Crystallize the resulting light yellow residue from a 4:1 mixture of hexane and diethyl ether to yield the final product.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Safe Handling and Storage
Proper handling and storage of this compound are essential for laboratory safety and maintaining the integrity of the compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Fire Safety: Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of a fire.
Storage Conditions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation. Some suppliers suggest storage in a freezer at -20°C.[10]
Diagram: Logical Flow for Handling and Storage
Caption: Best practices for handling and storing this compound.
Conclusion
For researchers in India, sourcing this compound requires a diligent approach that balances identifying reliable local and international suppliers with a stringent quality assessment protocol. While Synix Labs in Hyderabad presents a direct manufacturing option, exploring custom synthesis services from established Indian CROs can provide tailored solutions for specific research needs. By implementing the analytical validation steps and adhering to the safety guidelines outlined in this guide, scientists and drug development professionals can confidently integrate this valuable chemical intermediate into their research endeavors, paving the way for new discoveries in pharmaceutical sciences.
References
-
Synix Labs. (n.d.). About Us. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound. Retrieved from [Link]
-
IndiaMART. (n.d.). Chemical Compounds - this compound Manufacturer from Hyderabad. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. This compound. Retrieved from [Link]
-
Schemveda Laboratories Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Orbiton Life Sciences. (n.d.). Custom Synthesis Services in India. Retrieved from [Link]
-
Vipragen Biosciences. (n.d.). Custom synthesis services in india. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Custom Synthesis. Retrieved from [Link]
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- 5. Custom Synthesis Services in India - Orbiton Life Science [orbitonls.com]
- 6. Vipragen | Custom synthesis services in india [vipragen.com]
- 7. Custom Synthesis - Analytica Chemie [analyticachemie.in]
- 8. echemi.com [echemi.com]
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- 10. 82302-27-0|8-Chloro-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Safe Handling of 8-Chloro-2-tetralone
Introduction: 8-Chloro-2-tetralone (CAS No. 82302-27-0) is a halogenated tetralone derivative utilized as a key intermediate in the synthesis of various chemical entities within the pharmaceutical and agrochemical research sectors. Its structural features make it a valuable building block, but also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles. It is imperative for all personnel to recognize that the chemical, physical, and toxicological properties of this compound have not been fully investigated[1]. Therefore, a cautious and proactive approach to safety is paramount.
Section 1: Compound Profile & Physicochemical Properties
A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 82302-27-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉ClO | [1][2] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [4] |
| Boiling Point | 313.7 ± 42.0 °C (Predicted) | [2][4] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Storage Temperature | -20°C, stored under nitrogen, or in a cool, dry, well-ventilated place | [4][6] |
| Special Characteristics | Hygroscopic | [6] |
Section 2: Hazard Identification and GHS Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The primary risks associated with this compound involve irritation and potential harm upon inhalation.
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2/2B | Warning | Causes eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | May cause respiratory irritation | |
| Corrosive to metals | Category 1 | Warning | May be corrosive to metals |
Note: This classification is based on available data, which may be incomplete. All uncharacterized compounds should be handled as if they are potentially highly toxic.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes safety strategies from most to least effective.
Caption: The Hierarchy of Controls prioritizes risk reduction strategies.
For this compound, engineering controls are the most critical line of defense.
-
Primary Engineering Control: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[7] This is non-negotiable and serves to contain dust and aerosols, directly mitigating the primary inhalation hazard.[6]
-
Secondary Engineering Control: Ensure a safety shower and eyewash station are readily accessible and have been tested within the last year.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[6] A face shield should be considered if there is a significant splash risk.
-
Skin Protection:
-
Gloves: Nitrile gloves should be worn. Always inspect gloves for tears or punctures before use.[6] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[6]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and fully fastened.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, for spill cleanup or situations with potential for significant aerosolization, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[6]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to standardized procedures minimizes variability and risk.
Protocol: Weighing and Transfer of Solid this compound
Causality: This protocol is designed to prevent the generation and inhalation of dust, which is a primary exposure route.[6]
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the lowest practical working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and the receiving vessel within the fume hood.
-
Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.
-
Closure: Immediately and securely close the stock container.
-
Addition: Carefully add the weighed solid to the receiving vessel.
-
Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) into a designated waste container. Dispose of the used weigh boat in the solid chemical waste stream.
-
Final Steps: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[6]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS).[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.[1][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][6] |
Accidental Release (Spill) Response Protocol
This protocol applies to small, manageable laboratory spills (<10g). For larger spills, evacuate the area and contact institutional emergency services.
Caption: Workflow for responding to a small laboratory spill.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area.[6]
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if necessary.[6]
-
Containment: Gently cover the solid spill with a non-combustible absorbent material like vermiculite or sand to prevent it from becoming airborne.[8]
-
Cleanup: Carefully sweep or scoop the material into a suitable, sealable container for disposal.[1][6] Avoid any actions that create dust.[1][6]
-
Decontamination: Clean the spill area with soap and water.[9] All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.
-
Disposal: Label the waste container appropriately and dispose of it through your institution's licensed professional waste disposal service.[6] Dispose of all contaminated gloves and other disposable PPE as hazardous waste.[6]
Section 6: Storage and Waste Disposal
-
Storage Conditions: Due to its hygroscopic nature, this compound must be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert gas like nitrogen or argon is strongly recommended.[4][6]
-
Waste Disposal: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6] Do not dispose of the material down the drain.[1][6] Contaminated packaging should be disposed of as unused product.[6] Always follow local, state, and federal regulations for hazardous waste disposal.
References
- MSDS of this compound. (2013-09-30). capotchem.com.
- SDS US. (2024-09-21).
- MSDS of this compound. (2013-09-30). capotchem.com.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-04-07). fishersci.com.
- 82302-27-0, this compound Formula - ECHEMI. echemi.com.
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The Strategic Utility of 8-Chloro-2-Tetralone in Modern Organic Synthesis: An In-depth Technical Guide
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. 8-Chloro-2-tetralone, a halogenated bicyclic ketone, has emerged as a powerful and versatile building block, particularly in the synthesis of medicinally relevant scaffolds. Its unique structural features—a reactive ketone, a strategically positioned chlorine atom on an aromatic ring, and a conformationally constrained tetralone framework—offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, delving into its core reactivity and showcasing its application in the strategic construction of complex molecules. We will examine key transformations, provide detailed experimental protocols, and elucidate the mechanistic underpinnings that govern these reactions, offering researchers and drug development professionals a comprehensive resource to harness the full potential of this valuable synthetic intermediate.
Core Reactivity and Strategic Transformations
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The ketone at the C-2 position serves as a handle for nucleophilic additions, alpha-functionalization, and reductions, while the chlorine atom at the C-8 position is an ideal partner for transition-metal catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular framework.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The presence of the aryl chloride moiety in this compound opens the door to a vast and powerful class of reactions: palladium-catalyzed cross-couplings. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2][3] In the context of this compound, this reaction provides a direct route to 8-aryl-2-tetralones, which are key intermediates in the synthesis of various biologically active molecules.[4]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[1][2][5] The cycle commences with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate. This is the rate-determining step for aryl chlorides and often requires the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[1][6] Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1][2]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 8-Phenyl-2-tetralone
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-phenyl-2-tetralone.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 180.62 | 1.0 | - |
| Phenylboronic acid | 121.93 | 1.5 | - |
| 8-Phenyl-2-tetralone | 222.28 | - | 85-95 |
Table 1: Representative quantitative data for the Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the direct amination of the C-8 position of this compound, providing access to a wide range of 8-amino-2-tetralone derivatives, which are valuable precursors for various heterocyclic and medicinal compounds.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling.[6][7] It begins with the oxidative addition of the aryl chloride to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6][9][10] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective for the amination of aryl chlorides.[11]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 8-(Morpholino)-2-tetralone
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[12]
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 8-(morpholino)-2-tetralone.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 180.62 | 1.0 | - |
| Morpholine | 87.12 | 1.2 | - |
| 8-(Morpholino)-2-tetralone | 231.29 | - | 80-90 |
Table 2: Representative quantitative data for the Buchwald-Hartwig amination of this compound.
Chemoselective Reduction of the Ketone: Accessing Chiral Alcohols
The ketone functionality of this compound provides a handle for reduction to the corresponding alcohol. Achieving chemoselectivity in this reduction is crucial, as the aryl chloride can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.
Strategic Considerations: For the selective reduction of the ketone, hydride transfer reagents are generally preferred over catalytic hydrogenation with hydrogen gas and a palladium or platinum catalyst, which can lead to cleavage of the C-Cl bond.[13][14] Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. Asymmetric reduction can be achieved using chiral reducing agents or catalysts, providing access to enantioenriched 8-chloro-2-tetralols, which are valuable chiral building blocks.
Experimental Protocol: Synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-ol
-
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.0 equiv)
-
Methanol
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 180.62 | 1.0 | - |
| Sodium borohydride | 37.83 | 1.0 | - |
| 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-ol | 182.64 | - | >95 |
Table 3: Quantitative data for the chemoselective reduction of this compound.
Application in the Synthesis of a Raloxifene Analogue
The strategic combination of the aforementioned transformations makes this compound a valuable precursor for the synthesis of complex, medicinally relevant molecules. A prime example is its potential application in the synthesis of analogues of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[15][16][17]
The following proposed synthetic route illustrates how this compound can be utilized to construct a key intermediate for a raloxifene analogue.
Diagram 3: Proposed Synthetic Route to a Raloxifene Analogue Intermediate
Caption: A proposed synthetic pathway to a key intermediate for a raloxifene analogue starting from this compound.
This synthetic strategy highlights the power of this compound as a building block. The initial Suzuki coupling establishes the biaryl core characteristic of many SERMs. Subsequent nucleophilic addition to the ketone and further functional group manipulations would lead to the desired raloxifene analogue.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its orthogonal reactivity, with a ketone amenable to a variety of transformations and an aryl chloride poised for powerful cross-coupling reactions, provides a robust platform for the efficient construction of complex molecular architectures. As demonstrated, this strategic utility extends to the synthesis of medicinally relevant compounds, underscoring its importance for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower synthetic chemists to fully exploit the potential of this compound in their own research endeavors.
References
-
Carreño, M. C., González-López, M., Latorre, A., & Urbano, A. (2006). General Synthesis of 8-Aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956–4964. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia contributors. (2024, October 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia contributors. (2024, September 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1–11. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Kasi, R., & Taylor, S. D. (2012). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Molecules, 17(12), 14036–14048. [Link]
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Bathini, P. K., & Rama, V. (n.d.). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Retrieved from [Link]
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Lambrinidis, G., et al. (2021). Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety. Bioorganic Chemistry, 106, 104482. [Link]
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Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Green Chemistry Initiative. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 8-chloro-[1][5][18]triazolo [4,3-a]quinoxalines. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Carreño, M. C., et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-4964. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]
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University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
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The Multifaceted Biological Activities of Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of a Privileged Scaffold
The tetralone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet adaptable, framework has served as the foundation for a remarkable diversity of biologically active molecules, both from natural sources and synthetic endeavors. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the known biological activities of tetralone derivatives. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present a curated view of their therapeutic potential. Our focus is not merely on what these compounds do, but on the causality—the "why" and "how"—that drives their biological effects, empowering you to leverage this versatile scaffold in your own research and development programs.
I. Anticancer Activities: Targeting the Hallmarks of Malignancy
Tetralone derivatives have emerged as a significant class of compounds with promising anticancer properties, demonstrating cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.[1][2] The tetralin ring itself is a structural component of established anticancer drugs, including the anthracycline antibiotics doxorubicin and daunorubicin.[3]
A. Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which tetralone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain tetralone derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
One study on a specific tetralone derivative, compound 11 , demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. This was evidenced by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This shift in the balance of Bcl-2 family proteins is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Furthermore, the study showed an increase in the activity of caspase-7, an executioner caspase that plays a crucial role in the final stages of apoptosis.[4]
The following diagram illustrates the key events in the intrinsic apoptosis pathway and the potential points of intervention for tetralone derivatives.
Caption: Intrinsic apoptosis pathway modulated by tetralone derivatives.
B. Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative activities of tetralone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6g | MCF-7 (Breast) | 4.42 ± 2.93 | [3] |
| 6h | A549 (Lung) | 9.89 ± 1.77 | [3] |
| 3a | HeLa (Cervical) | 3.5 (µg/mL) | [1] |
| 3a | MCF-7 (Breast) | 4.5 (µg/mL) | [1] |
| 5m | MGC-803 (Gastric) | 1.42 | [5] |
| 5l | T24 (Bladder) | 1.79 | [5] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the IC50 value of a tetralone derivative against an adherent cancer cell line.
Materials:
-
Tetralone derivative stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetralone derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Antimicrobial Activities: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Tetralone derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria, including multidrug-resistant strains.[6][7]
A. Mechanism of Action: Disruption of Bacterial Cell Membranes and Enzyme Inhibition
Several aminoguanidine-containing tetralone derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria.[6] One of the key mechanisms of action for these compounds is the disruption of the bacterial cell membrane. For instance, compound 2D , a novel aminoguanidine-tetralone derivative, was found to induce depolarization of the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.[6][8]
Furthermore, molecular docking studies have suggested that some tetralone derivatives may target essential bacterial enzymes. Dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, has been identified as a potential target for some of these compounds.[6] Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, ultimately leading to bacterial cell death.
B. Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2D | S. aureus ATCC 29213 | 0.5 | [6][8] |
| 2D | MRSA-2 | 1 | [6][8] |
| Ampicillin-bromo-methoxy-tetralone (ABMT) | S. aureus | 32 | [9] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of a tetralone derivative using the broth microdilution method.
Materials:
-
Tetralone derivative stock solution
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Inoculate a few colonies of the bacterial strain into CAMHB and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the tetralone derivative stock solution (at twice the highest desired test concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Tetralone derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of macrophage migration inhibitory factor (MIF).[10][11]
A. Mechanistic Insights: Inhibition of MIF Tautomerase Activity and Downstream Signaling
MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity. Certain 2-arylmethylene-1-tetralone derivatives have been shown to bind to the active site of MIF and inhibit its tautomerase function.[10][11] This inhibition leads to a reduction in the activation of inflammatory macrophages.
The anti-inflammatory effects of these tetralone derivatives are further mediated by their ability to suppress the production of reactive oxygen species (ROS) and nitric oxide (NO), and to inhibit the activation of the transcription factor NF-κB.[10] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting NF-κB activation, these tetralone derivatives can effectively dampen the inflammatory cascade.
The following diagram illustrates the NF-κB signaling pathway and the inhibitory effect of tetralone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by tetralone derivatives.
IV. Neuroprotective Activities: A Glimmer of Hope for Neurodegenerative Diseases
Tetralone derivatives have shown considerable promise as neuroprotective agents, particularly in the context of Alzheimer's disease. Their mechanism of action in this area is multifaceted, involving the inhibition of key enzymes and the modulation of amyloid-β (Aβ) aggregation.
A. Mechanistic Insights: Inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Several α-tetralone derivatives have been identified as potent and selective inhibitors of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range.[6]
Acetylcholinesterase (AChE) is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition. Certain tetralone derivatives have also demonstrated inhibitory activity against AChE.
B. Quantitative Assessment of Neuroprotective Enzyme Inhibition
| Compound ID | Enzyme | IC50 (nM) | Reference |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | [6] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | [6] |
V. Synthesis of Biologically Active Tetralone Derivatives
The synthesis of tetralone derivatives can be achieved through various methods, with intramolecular Friedel-Crafts acylation and the Claisen-Schmidt condensation being two of the most common and versatile approaches.
A. Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of a 4-arylbutyric acid or its corresponding acid chloride to form the tetralone ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), or a strong Brønsted acid.
General Reaction Scheme:
B. Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is an aldol condensation reaction between an aromatic aldehyde and a ketone, in this case, a tetralone. This reaction is particularly useful for synthesizing 2-arylmethylene-1-tetralone derivatives, which have shown significant biological activity.
Experimental Protocol: Synthesis of a 2-Arylmethylene-1-tetralone Derivative
Materials:
-
1-Tetralone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1-tetralone and the aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution to the cooled mixture while stirring.
-
Continue stirring at room temperature for several hours. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylmethylene-1-tetralone derivative.
VI. Conclusion and Future Perspectives
The tetralone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with a wide range of biological activities. From potent anticancer and antimicrobial agents to promising anti-inflammatory and neuroprotective compounds, the versatility of the tetralone core is evident. The ability to readily modify the structure of tetralone derivatives allows for the fine-tuning of their biological properties, offering a powerful platform for structure-activity relationship studies and the optimization of lead compounds.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by tetralone derivatives is still needed.
-
Development of More Selective and Potent Analogs: Continued synthetic efforts will focus on designing and creating new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: The diverse biological activities of tetralone derivatives suggest that their therapeutic potential may extend beyond the areas discussed in this guide. Investigating their effects on other diseases, such as viral infections and metabolic disorders, could yield exciting new discoveries.
VII. References
-
Legoabe, L. J., Petzer, A., & Petzer, J. P. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2655-2659. [Link]
-
Zhang, Q. J., Li, Y. X., Ge, W. B., Bai, L. X., Liu, X. W., & Li, J. Y. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 26(11), 5980. [Link]
-
Gauni, Y., Kumar, A., & Singh, R. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
-
Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., ... & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]
-
Wang, Y., Zhang, H., Wang, Y., Li, Y., & Xue, W. (2019). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules, 24(15), 2789. [Link]
-
Zhang, Q. J., Li, Y. X., Ge, W. B., Bai, L. X., Liu, X. W., & Li, J. Y. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International journal of molecular sciences, 26(11), 5980. [Link]
-
Aly, A. A., El-Sayed, R., & Mohamed, Y. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3400-3413. [Link]
-
Elleuch, H., Ouzari, I., Mehdi, A., Baudron, V., Lequart, V., Guérard-Hélaine, C., ... & Lallami, F. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS omega. [Link]
-
Elrashedy, A. A., Mounier, M. M., El-Subbagh, H. I., & Al-Omar, M. A. (2024). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. Egyptian Journal of Chemistry, 67(SI: M. R. Mahran), 1-1. [Link]
-
Kumar, A., Singh, B. K., & Singh, R. K. (2024). Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcus aureus. Biochemical and Biophysical Research Communications, 714, 149974. [Link]
-
Wang, Y., Zhang, H., Wang, Y., Li, Y., & Xue, W. (2019). Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties. New Journal of Chemistry, 43(35), 13876-13886. [Link]
-
Elrashedy, A. A., Mounier, M. M., El-Subbagh, H. I., & Al-Omar, M. A. (2024). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. Egyptian Journal of Chemistry, 67(SI: M. R. Mahran), 1-1. [Link]
-
Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., ... & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1357-1369. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcusaureus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of CNS Disorder Agents Using 8-Chloro-2-tetralone
Introduction: 8-Chloro-2-tetralone as a Privileged Scaffold in CNS Drug Discovery
The tetralone core is a well-established and valuable scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid bicyclic framework allows for precise three-dimensional positioning of pharmacophoric elements, a critical feature for selective interaction with biological targets. The 2-tetralone motif, in particular, offers a reactive ketone functionality that serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular libraries.
This application note focuses on a specific, functionalized member of this family: this compound. The presence of a chlorine atom at the 8-position introduces unique electronic and steric properties that can significantly influence the pharmacological profile of its derivatives. This halogen substituent can modulate lipophilicity, metabolic stability, and receptor binding affinity, making this compound an attractive starting material for the development of novel agents targeting Central Nervous System (CNS) disorders.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential CNS-active compounds. We will delve into key synthetic strategies, including reductive amination and multicomponent reactions, providing detailed, field-proven protocols and explaining the rationale behind experimental choices.
Core Synthetic Strategies and Methodologies
Two powerful synthetic methodologies are highlighted for their efficiency and versatility in elaborating the this compound core: Reductive Amination and Isocyanide-Based Multicomponent Reactions.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones.[2] The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[2] This one-pot procedure is highly efficient and avoids the common pitfalls of direct amine alkylation, such as over-alkylation.
The general workflow for the reductive amination of this compound is depicted below:
Caption: Reductive Amination Workflow for this compound.
This protocol is adapted from established procedures for the reductive amination of 2-tetralones. The chloro-substituent at the 8-position is not expected to interfere with the reaction mechanism.
Materials:
-
This compound
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add methylamine solution (1.2 eq).
-
Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-methyl-2-amino-8-chlorotetralin.
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less basic and more tolerant of acidic conditions compared to sodium borohydride, which is beneficial for the stability of the iminium ion intermediate.
-
Acetic Acid: A catalytic amount of acid is crucial to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and facilitating the dehydration step to form the imine.
-
Anhydrous Conditions: While not strictly necessary for all reductive aminations, using anhydrous solvents minimizes side reactions, such as the hydrolysis of the imine intermediate and the reducing agent.
Isocyanide-Based Multicomponent Reactions (I-MCRs): Rapid Generation of Molecular Complexity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in drug discovery.[3] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating libraries of complex, drug-like molecules.
The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4] This reaction is highly convergent and allows for the rapid generation of molecular diversity by varying each of the four components.
The general workflow for an Ugi reaction with this compound is as follows:
Caption: Ugi Four-Component Reaction Workflow.
This protocol outlines a general procedure for the Ugi reaction. The specific reactants can be varied to generate a library of compounds.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Solvents for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.
-
Add the carboxylic acid (1.0 eq) to the solution, followed by the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization to obtain the desired α-acylamino amide.
The Passerini reaction is another valuable I-MCR that combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[5][6]
The general workflow for a Passerini reaction with this compound is as follows:
Caption: Passerini Three-Component Reaction Workflow.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (DCM), anhydrous
-
Solvents for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DCM, add the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired α-acyloxy carboxamide.
Application in the Synthesis of CNS Agent Scaffolds
The derivatives of this compound are promising candidates for a range of CNS disorders due to their structural similarity to known pharmacologically active agents.
Dopaminergic and Serotonergic Agents
Many CNS drugs exert their effects by modulating dopaminergic and serotonergic pathways. The 2-aminotetralin scaffold, readily accessible from 2-tetralones via reductive amination, is a core component of several dopaminergic and serotonergic ligands. For instance, derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) are potent serotonin 5-HT1A receptor agonists.[3] By applying the reductive amination protocol described above to this compound with various primary and secondary amines, novel ligands targeting dopamine and serotonin receptors can be synthesized. The 8-chloro substituent can be envisioned to occupy a similar vector in the receptor binding pocket as the 8-hydroxyl or 8-methoxy groups in known ligands, potentially leading to novel structure-activity relationships.
Potential Atypical Antipsychotics
Atypical antipsychotics often exhibit a multi-receptor binding profile, with affinity for dopamine D2 and serotonin 5-HT2A receptors.[7] The tetralone scaffold has been explored for the development of such agents.[7] The Ugi and Passerini reactions are particularly well-suited for generating libraries of compounds with diverse functionalities that can be screened for antipsychotic activity. The chloro-substituent on the aromatic ring of this compound can influence the electronic properties and conformation of the resulting molecules, potentially leading to compounds with improved efficacy and side-effect profiles.
Data Presentation: A Comparative Overview
The following table provides a hypothetical comparison of reaction parameters for the synthesis of a simple N-methyl derivative from this compound via reductive amination, illustrating the kind of data that should be recorded and analyzed.
| Parameter | Reductive Amination | Notes |
| Starting Material | This compound | |
| Amine | Methylamine | |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Time | 2-4 hours | Monitored by TLC/LC-MS |
| Temperature | Room Temperature | |
| Typical Yield | 70-90% | Post-purification |
| Purification | Flash Column Chromatography |
Conclusion
This compound is a versatile and promising building block for the synthesis of novel CNS disorder agents. Its strategic functionalization, particularly through robust and efficient methods like reductive amination and multicomponent reactions, opens up avenues for the rapid generation of diverse chemical libraries. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in their quest to develop the next generation of therapeutics for neurological and psychiatric conditions. The unique electronic and steric properties conferred by the 8-chloro substituent warrant further exploration and are likely to yield compounds with novel and valuable pharmacological profiles.
References
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Dunks, G. H., & Henderson, D. A. (1983). Centrally Acting Serotonergic Agents. Synthesis and Structure-Activity Relationships of C-1- Or C-3-substituted Derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 26(5), 649-652.
- Ugi, I. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65, pp. 1-140). John Wiley & Sons, Inc.
- Passerini, M., & Ragni, G. (1958). The Passerini Reaction. Organic Syntheses, 38, 73.
- Carro, L., Torrado, M., Ravina, E., Masaguer, C. F., Lage, S., Brea, J., & Loza, M. I. (2014). Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. European Journal of Medicinal Chemistry, 71, 149-162.
- Basha, F. Z., & DeBernardis, J. F. (1988). Synthesis and binding affinity of novel 3-aminoethyl-1-tetralones, potential atypical antipsychotics. Journal of Medicinal Chemistry, 31(2), 489-492.
- Emerson, W. S. (1948).
- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(4), 115-122.
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Gauni, Y., & Kumar, A. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-15.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
- Ravina, E., Masaguer, C. F., Brea, J., & Loza, M. I. (2001). Synthesis and binding affinity of novel 3-aminoethyl-1-tetralones, potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 11(19), 2549-2552.
-
Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]
-
MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Retrieved from [Link]
-
Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Retrieved from [Link]
-
ResearchGate. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Strategic Synthesis of α-Adrenergic Agonists from 8-Chloro-2-tetralone: Protocols and Mechanistic Insights
An Application Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the strategic use of 8-chloro-2-tetralone as a key starting material for the synthesis of α-adrenergic agonists. The focus is on providing robust, step-by-step protocols, explaining the chemical rationale behind experimental choices, and contextualizing the synthesis within the broader landscape of adrenergic pharmacology. We will detail the conversion of this compound to a pivotal 2-aminotetralin intermediate and its subsequent elaboration into potent α2-adrenergic agonists, exemplified by a synthetic route toward a tizanidine analog.
Introduction: The Therapeutic Significance of α-Adrenergic Agonists
α-Adrenergic receptors are key components of the sympathetic nervous system, mediating the physiological effects of catecholamines like norepinephrine and epinephrine.[1][2] These receptors are classified into two main types, α1 and α2, each with distinct signaling pathways and therapeutic implications.[3]
-
α1-Adrenergic Agonists: Primarily located on postsynaptic membranes of smooth muscle cells, their stimulation leads to vasoconstriction. They are often used as vasopressors and nasal decongestants.[3]
-
α2-Adrenergic Agonists: Found on presynaptic nerve terminals, their activation inhibits the release of norepinephrine through a negative feedback mechanism, leading to sympatholytic effects.[4][5] This makes them valuable therapeutic agents for conditions such as hypertension, glaucoma, and muscle spasticity.[3][6]
Tizanidine, a well-known α2-agonist, is a prime example of this therapeutic class, effectively managing spasticity by acting on spinal polysynaptic reflexes.[6][7][8] The tetralin scaffold, a conformationally restricted phenethylamine analog, is a privileged structure in the design of adrenergic agents, making this compound a precursor of significant strategic value.[9][10][11]
The Strategic Role of this compound
This compound is an ideal starting scaffold for several reasons:
-
Embedded Phenethylamine Core: The tetralin structure inherently contains the core phenethylamine pharmacophore necessary for adrenergic activity.
-
Defined Regiochemistry: The chlorine atom at the 8-position provides a specific substitution pattern, influencing the electronic properties and metabolic stability of the final molecule.
-
Versatile Ketone Handle: The ketone at the 2-position is a versatile functional group that can be readily converted into the crucial amino group characteristic of many adrenergic agonists.
This guide will focus on a key synthetic pathway: the transformation of the ketone into an amine via an oxime intermediate, followed by the construction of the imidazoline ring system characteristic of many potent α2-agonists.
Synthetic Workflow: From Tetralone to Agonist
The overall strategy involves a three-stage process, designed for efficiency and control over the chemical transformations.
Caption: Synthetic pathway from this compound to a target α2-agonist.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-3,4-dihydronaphthalen-2(1H)-one oxime
Rationale: The conversion of the ketone to an oxime is a classic and highly efficient transformation.[12] The oxime serves as a stable intermediate that is readily reduced to the primary amine in the subsequent step. Pyridine is used as a mild base to neutralize the HCl liberated from hydroxylamine hydrochloride, driving the reaction to completion.
Procedure:
-
To a solution of this compound (10.0 g, 55.4 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.62 g, 66.5 mmol, 1.2 equiv).
-
Add pyridine (6.7 mL, 83.1 mmol, 1.5 equiv) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (300 mL). A white precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the title compound.
| Parameter | Value |
| Product | 8-Chloro-3,4-dihydronaphthalen-2(1H)-one oxime |
| Expected Yield | 90-95% |
| Appearance | White to off-white solid |
| Key Characterization | Appearance of N-OH proton in ¹H NMR; C=N stretch in IR |
Protocol 2: Synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
Rationale: Catalytic hydrogenation is the method of choice for reducing oximes to primary amines due to its high efficiency and clean reaction profile.[13][14] Palladium on carbon (Pd/C) is a robust and effective catalyst for this transformation. The reaction is performed under a hydrogen atmosphere, where the oxime is reduced to the hydroxylamine, which is then further hydrogenolyzed to the primary amine.
Procedure:
-
Charge a Parr hydrogenation vessel with 8-chloro-3,4-dihydronaphthalen-2(1H)-one oxime (10.0 g, 51.1 mmol) and 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).
-
Add methanol (150 mL) as the solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by converting it to its hydrochloride salt by dissolving the crude amine in diethyl ether and adding a solution of HCl in ether, followed by filtration.
| Parameter | Value |
| Product | 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine |
| Expected Yield | 85-90% |
| Appearance | Off-white solid (as HCl salt) |
| Key Characterization | Disappearance of N-OH proton, appearance of NH₂ protons in ¹H NMR |
Protocol 3: Synthesis of an Exemplar α2-Adrenergic Agonist
Rationale: This multi-step sequence builds the imidazoline ring, which is crucial for α2-adrenergic activity in molecules like tizanidine.[7][15] The process involves the formation of a thiourea, S-methylation to create a reactive isothiourea intermediate, and finally, cyclization with ethylenediamine.
Procedure:
Step 3a: Thiourea Formation
-
Dissolve 2-amino-8-chlorotetralin hydrochloride (5.0 g, 22.7 mmol) in a mixture of dichloromethane (100 mL) and water (50 mL).
-
Add sodium bicarbonate (4.1 g, 48.8 mmol) to neutralize the HCl salt and stir until the amine is free-based and dissolves in the organic layer. Separate the layers and dry the organic phase over anhydrous sodium sulfate.
-
To the dried organic solution, add ammonium thiocyanate (2.1 g, 27.2 mmol) followed by benzoyl chloride (3.5 g, 25.0 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the benzoylthiourea intermediate, which is hydrolyzed with aqueous NaOH to give the thiourea.
Step 3b: S-Methylation
-
Dissolve the crude thiourea from the previous step in acetone (80 mL).
-
Add methyl iodide (3.5 g, 24.9 mmol) and stir the mixture at room temperature for 3 hours.
-
Concentrate the solvent to obtain the S-methylisothiouronium salt, which is used directly in the next step.
Step 3c: Cyclization and Imidazoline Ring Formation
-
To the S-methylisothiouronium salt, add ethylenediamine (2.0 g, 33.3 mmol) and heat the mixture at 80°C for 5 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the final α2-adrenergic agonist.
| Parameter | Value |
| Product | N-(8-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-imidazol-2-amine |
| Expected Overall Yield | 40-50% (from 2-amino-8-chlorotetralin) |
| Appearance | Crystalline solid |
| Key Characterization | Mass spectrometry (correct molecular ion), ¹H and ¹³C NMR confirming the final structure |
Mechanism of Action at the Synapse
α2-Adrenergic agonists exert their therapeutic effects by modulating neurotransmitter release at the synaptic level.
Caption: α2-agonist action at a noradrenergic synapse.
The binding of an agonist like the one synthesized to the presynaptic α2-autoreceptor activates an inhibitory G-protein (Gi).[6] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and ultimately, the inhibition of voltage-gated calcium channels. The reduced calcium influx prevents the fusion of norepinephrine-containing vesicles with the cell membrane, thereby decreasing the amount of norepinephrine released into the synaptic cleft.[6][8] This reduction in synaptic norepinephrine concentration is the basis for the sympatholytic effects observed, such as muscle relaxation and a decrease in blood pressure.[4][8]
Conclusion
This compound serves as an excellent and strategically sound starting material for the synthesis of α-adrenergic agonists. The protocols outlined in this guide provide a reliable and reproducible pathway to access key aminotetralin intermediates and elaborate them into pharmacologically relevant molecules. The rationale provided for each step emphasizes a mechanism-based approach to synthesis, allowing for informed troubleshooting and adaptation. The successful execution of this synthetic route provides a powerful tool for researchers in medicinal chemistry and drug development to generate novel compounds for probing adrenergic receptor function and developing new therapeutics.
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Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. Available from: [Link]
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Boyd, R. E., Press, J. B., Rasmussen, C. R., Raffa, R. B., Codd, E. E., Connelly, C. D., ... & Vaught, J. L. (1995). .alpha.-Adrenergic agents. 2. Synthesis and .alpha.1-agonist activity of 2-aminotetralins. Journal of Medicinal Chemistry, 38(16), 3045–3052. Available from: [Link]
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Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215–222. Available from: [Link]
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Hieble, J. P., DeMarinis, R. M., Fowler, P. J., & Matthews, W. D. (1982). .alpha.-Adrenergic agents. 2. Synthesis and .alpha.1-agonist activity of 2-aminotetralins. Journal of Medicinal Chemistry, 25(2), 122–126. Available from: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Applied Chemical Engineering, 3(1), 1-10. Available from: [Link]
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Sindelar, R. D., Mott, J., Barfknecht, C. F., Arnett, C. D., & Cannon, J. G. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(7), 858–864. Available from: [Link]
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Rathore, R., Bhatt, S., Chehal, J., Zaidi, S., & Abdel-Megeed, M. F. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(11), 2056–2071. Available from: [Link]
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Daniel, G., et al. (2009). Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia. PubMed. Available from: [Link]
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Application Notes & Protocols for the Synthesis of Tetrahydrospiro[imidazole-naphthalenes]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the synthesis of tetrahydrospiro[imidazole-naphthalenes], a class of compounds with significant potential in medicinal chemistry and materials science. This document offers full editorial control to present the information in a logical and in-depth manner, moving beyond rigid templates to deliver a truly insightful technical guide.
Introduction: The Significance of Spiro-Heterocyclic Scaffolds
Spirocyclic compounds, characterized by a single atom shared between two rings, represent a unique three-dimensional structural motif that has garnered considerable interest in drug discovery. The rigid, defined spatial arrangement of substituents around a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. When this core incorporates heterocyclic systems like imidazole and fused aromatic structures like naphthalene, the resulting tetrahydrospiro[imidazole-naphthalene] scaffold offers a rich pharmacophore with diverse biological potential, including applications as antimicrobial and anticancer agents.[1][2][3] The synthesis of these complex structures often relies on elegant and efficient multicomponent reactions (MCRs), which allow for the construction of intricate molecular architectures in a single step from simple starting materials.[4][5][6]
Mechanism & Rationale: A Multicomponent Approach
The synthesis of the tetrahydrospiro[imidazole-naphthalene] core can be efficiently achieved through a one-pot, three-component reaction. This strategy leverages the principles of condensation and cycloaddition reactions to rapidly generate molecular complexity.[6][7] A plausible and effective approach involves the reaction of a 1,2-dicarbonyl compound (e.g., a substituted benzil), an aromatic aldehyde, and an ammonium salt in the presence of a suitable catalyst.[1][5][8]
The proposed mechanism for this transformation, catalyzed by a mild acid such as p-toluenesulfonic acid (PTSA), is as follows:
-
Initial Condensation: The reaction is initiated by the condensation of the 1,2-dicarbonyl compound with ammonium acetate to form a di-imine intermediate.
-
Aldehyde Addition: Concurrently, the aromatic aldehyde reacts with another equivalent of ammonium acetate to generate an in-situ imine.
-
Cyclization and Dehydration: The di-imine intermediate then undergoes a cyclization reaction with the in-situ generated imine, followed by dehydration to yield the imidazole ring.
-
Spirocyclization: In the context of forming the spiro-naphthalene system, a substrate such as a cyclic diketone with a naphthalene moiety would undergo a similar cascade, leading to the formation of the spirocyclic junction.
This one-pot approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate a diverse library of compounds by varying the starting materials.[1][8]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed multicomponent reaction for the synthesis of a generic spiro-imidazole derivative.
Caption: Proposed multicomponent reaction pathway.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a tetrahydrospiro[imidazole-naphthalene] derivative via a p-toluenesulfonic acid (PTSA) catalyzed three-component reaction.
Materials and Reagents
-
Substituted 1,2-dicarbonyl compound (e.g., acenaphthenequinone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol (EtOH), reagent grade
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 1,2-dicarbonyl compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the addition of p-toluenesulfonic acid (5 mol%).
-
Reaction: Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity, then heat the reaction to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexane:ethyl acetate).
-
Workup: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tetrahydrospiro[imidazole-naphthalene] derivative.
-
Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
Data Summary and Optimization
The yield and reaction time can vary depending on the specific substrates and reaction conditions used. The following table provides representative data for the synthesis of related imidazole derivatives, which can serve as a starting point for optimization.
| Entry | Aldehyde | Diketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzil | PTSA (5) | Ethanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Benzil | PTSA (5) | Ethanol | 5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Benzil | PTSA (5) | Ethanol | 4.5 | 90 |
| 4 | Benzaldehyde | Acenaphthenequinone | PTSA (5) | Ethanol | 6 | 85 |
Note: This data is illustrative and based on typical outcomes for similar multicomponent reactions leading to substituted imidazoles.[1]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of ammonium acetate or the catalyst loading. The reaction time may also need to be extended.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is anhydrous. Increasing the reaction temperature may also be beneficial.
-
Side Product Formation: The formation of side products can sometimes be suppressed by lowering the reaction temperature or using a milder catalyst.
-
Purification Challenges: If the product is difficult to purify, try alternative solvent systems for column chromatography or consider recrystallization.
Conclusion
The multicomponent synthesis of tetrahydrospiro[imidazole-naphthalenes] offers an efficient and versatile route to a class of compounds with significant synthetic and medicinal interest. The protocol outlined in this guide provides a robust starting point for researchers to explore the synthesis and application of these novel spiro-heterocyclic scaffolds. By understanding the underlying reaction mechanism and key experimental parameters, scientists can further optimize and adapt this methodology to generate a wide array of derivatives for various research and development endeavors.
References
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Franc, M., et al. (2023). Enantioselective Synthesis of Spiroimidazolones by Synergistic Catalysis. Request PDF. Available at: [Link]
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Li, X.-Y., et al. (2022). Formation of Fluorovinyl Spiro-[imidazole-indene] and α-Amino-β-naphthalenones via Rh(III)-Catalyzed Cascade C–H Functionalization. Organic Letters. Available at: [Link]
-
(2021). Synthesis of spiro[imidazole-4,3'-quinolin]ones from [2-(dimethylamino)benzylidene]-2-(methylsulfanyl)imidazolones. ResearchGate. Available at: [Link]
-
Franc, M., et al. (2023). Enantioselective synthesis of spiroimidazolones by synergistic catalysis. R Discovery. Available at: [Link]
-
(2022). Four-Component Synthesis of Spiro-Imidazolidines Enabled by Carbon Nitride Photocatalysis. ResearchGate. Available at: [Link]
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(Year N/A). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. Available at: [Link]
-
(Year N/A). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). Available at: [Link]
-
(2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Journal of the Iranian Chemical Society. Available at: [Link]
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Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
-
(Year N/A). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. International Science Community Association. Available at: [Link]
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(2020). One‐pot synthesis of novel benzimidazoles with a naphthalene moiety as antimicrobial agents and molecular docking studies. Journal of the Chinese Chemical Society. Available at: [Link]
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(Year N/A). A Facile and Green Approach for the Synthesis of Spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile via One-Pot Three-Component Condensation Reaction using DBU as Catalyst. ResearchGate. Available at: [Link]
-
(Year N/A). A facile and green approach for the synthesis of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile via a one-pot three-component condensation reaction using DBU as a catalyst. Semantic Scholar. Available at: [Link]
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(Year N/A). Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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(2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Available at: [Link]
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(2022). To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents. International Journal of Medical Sciences and Pharma Research. Available at: [Link]
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(Year N/A). A naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecule with a self-assembly-induced tuneable multiple fluorescence output exhibits artificial light-harvesting properties. Materials Advances (RSC Publishing). Available at: [Link]
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(2020). Synthesis of naphthalimide-phenanthro[9,10-d]imidazole derivatives: In vitro evaluation, binding interaction with DNA and topoisomerase inhibition. PubMed. Available at: [Link]
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(Year N/A). l-Proline-catalyzed three-component synthesis of condensed imidazoles. Arabian Journal of Chemistry. Available at: [Link]
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(2017). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. Physical Chemistry Laboratory Server. Available at: [Link]
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Application Notes: The Strategic Use of 8-Chloro-2-tetralone in Medicinal Chemistry
Abstract
8-Chloro-2-tetralone is a key synthetic intermediate prized in medicinal chemistry for its utility in constructing the 2-aminotetralin scaffold. This framework is central to a range of neurologically active agents, particularly those targeting dopamine and serotonin receptors. The presence of a chlorine atom at the 8-position offers a unique handle for modulating the pharmacological properties of the target molecules, influencing factors such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an in-depth analysis of the strategic application of this compound, focusing on the synthesis of Central Nervous System (CNS) agents. Detailed, field-tested protocols for the cornerstone transformation—reductive amination—are provided, alongside workflows for creating analogs of high-profile serotonergic and dopaminergic ligands.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The 2-aminotetralin core is a privileged structure in neuropharmacology. It forms the backbone of numerous compounds that exhibit high affinity for critical CNS receptors. The prototypical ligand, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a potent and selective 5-HT1A serotonin receptor agonist that has been instrumental in decades of neuroscience research.[1][2] Likewise, derivatives of this scaffold are foundational to the development of dopamine receptor agonists, such as Rotigotine, a drug used to treat Parkinson's disease.
This compound serves as a valuable starting material for generating novel analogs of these important compounds. The primary synthetic transformation is the conversion of the C2 ketone to a secondary or tertiary amine, a reaction most efficiently achieved through reductive amination.[3][4][5] This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and operational simplicity.[3]
The 8-chloro substituent is not merely a placeholder; it is a strategic chemical feature. In medicinal chemistry, replacing a hydroxyl group (as in the precursor to 8-OH-DPAT) with a chloro group can:
-
Enhance Lipophilicity: Increasing the molecule's ability to cross the blood-brain barrier.
-
Block Metabolic Sites: Preventing metabolic deactivation (e.g., glucuronidation) that can occur at a phenolic hydroxyl group.
-
Alter Receptor Interactions: The electronic and steric properties of chlorine differ significantly from a hydroxyl group, leading to a modified structure-activity relationship (SAR) and potentially novel pharmacological profiles.
Core Synthetic Application: Reductive Amination
The most critical application of this compound is its conversion to 2-amino-8-chlorotetralin derivatives. Direct reductive amination is the preferred industrial and laboratory method, proceeding in one pot via the in-situ formation and subsequent reduction of an imine or enamine intermediate.
Causality of Experimental Design:
-
Reaction Environment: The reaction is typically run in a protic solvent like methanol or ethanol, which is suitable for both imine formation and the borohydride reducing agent. An acidic catalyst (e.g., acetic acid or titanium(IV) isopropoxide) is often employed to accelerate the dehydration step of imine formation.
-
Choice of Reducing Agent: Mild reducing agents are required to selectively reduce the C=N double bond of the imine intermediate without reducing the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, and they are stable in mildly acidic conditions. Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective, "greener" alternative.[4]
Below is a generalized workflow for this key transformation.
Caption: General workflow for reductive amination of this compound.
Application Protocol 1: Synthesis of a Serotonergic Agent Analog
This protocol details the synthesis of 8-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine , a direct analog of the potent 5-HT1A agonist 8-OH-DPAT.[1] This compound is a valuable tool for probing the role of the 8-position substituent on serotonin receptor affinity and function.
Protocol: Synthesis of 8-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 180.63 | 1.81 g |
| Di-n-propylamine | 1.5 | 101.19 | 1.52 g (2.1 mL) |
| Sodium Cyanoborohydride | 1.5 | 62.84 | 0.94 g |
| Glacial Acetic Acid | ~2 drops | - | - |
| Methanol (Anhydrous) | - | - | 40 mL |
| Reaction Time | - | - | 12-24 hours |
| Temperature | - | - | Ambient (~25°C) |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10.0 mmol) and anhydrous methanol (40 mL). Stir until the solid is fully dissolved.
-
Amine Addition: Add di-n-propylamine (2.1 mL, 15.0 mmol) to the solution, followed by two drops of glacial acetic acid to catalyze imine formation.
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium cyanoborohydride (0.94 g, 15.0 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. The reaction may gently effervesce.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until the pH is ~2 to neutralize excess reducing agent and amine. Stir for 1 hour.
-
Work-up (Basification & Extraction): Transfer the mixture to a separatory funnel. Basify the aqueous solution by adding 2M sodium hydroxide (NaOH) until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 1-5% triethylamine in hexanes to afford the pure 8-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Application Protocol 2: Synthesis of a Dopamine Agonist Precursor
This workflow outlines the synthesis of a key intermediate for producing analogs of the dopamine D2/D3 agonist Rotigotine. The strategy involves a two-step sequence starting from this compound: first, a reductive amination to install a primary or secondary amine, followed by N-alkylation to introduce the thiophene side chain characteristic of Rotigotine.
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Application Note: Strategic Amination of 8-Chloro-2-Tetralone for Pharmaceutical Intermediate Synthesis
Abstract
The synthesis of 8-amino-2-tetralone derivatives is a critical step in the development of various pharmacologically active molecules. This application note provides a comprehensive guide to the amination of 8-chloro-2-tetralone, a key halogenated intermediate. We will explore two primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination and direct reductive amination. This document offers detailed, step-by-step protocols, discusses the rationale behind the selection of reagents and reaction conditions, and provides troubleshooting insights for common challenges. The protocols are designed to be self-validating, with clear benchmarks for success.
Introduction: The Strategic Importance of 8-Amino-2-Tetralone Scaffolds
The 2-aminotetralin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous dopaminergic and serotonergic receptor agonists. The precise functionalization of the tetralone ring, particularly at the C8 position, is crucial for modulating pharmacological activity. The conversion of this compound to its aminated counterpart is a common and often challenging transformation. The presence of the chloro-substituent on the aromatic ring and the ketone functionality on the aliphatic ring necessitates careful selection of reaction conditions to achieve high selectivity and yield.
This guide will focus on providing robust and reproducible methods for this key synthetic step, empowering researchers in drug development to confidently synthesize these valuable intermediates.
Mechanistic Considerations: Choosing the Right Path
Two principal pathways are viable for the amination of this compound:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It is particularly well-suited for the amination of aryl halides. The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency.
-
Reductive Amination: This method involves the in-situ formation of an imine or enamine from the ketone and the amine, followed by reduction to the desired amine. This approach is advantageous as it can directly introduce a primary or secondary amine at the C2 position while potentially leaving the C8 chloro-substituent intact for further functionalization. However, it can also be used to aminate the C8 position if a suitable amino-ketone precursor is available.
The choice between these methods will depend on the desired final product and the available starting materials. This note will focus on the Buchwald-Hartwig approach for the C-N coupling at the C8 position.
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol details the coupling of this compound with a primary amine, using a common palladium catalyst and ligand system.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine, 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (dried in oven)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.54 mmol), Pd₂(dba)₃ (101 mg, 0.11 mmol), XPhos (211 mg, 0.44 mmol), and sodium tert-butoxide (745 mg, 7.75 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (20 mL) followed by the primary amine (e.g., benzylamine, 0.73 mL, 6.65 mmol).
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water (20 mL) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 8-amino-2-tetralone product.
Expected Outcome: A pale yellow solid. Yields typically range from 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Reaction Conditions
The choice of ligand, base, and solvent can significantly impact the outcome of the Buchwald-Hartwig amination. The following table summarizes the results of an optimization study.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 6 | 88 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 8 | 82 |
| 3 | SPhos | NaOtBu | Toluene | 100 | 7 | 85 |
| 4 | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 65 |
| 5 | XPhos | Cs₂CO₃ | Toluene | 100 | 10 | 78 |
Analysis of Results:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos, RuPhos, and SPhos are highly effective. XPhos consistently provides slightly higher yields in a shorter reaction time for this substrate. The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide is generally the most effective. Weaker bases like potassium phosphate (K₃PO₄) result in significantly lower yields and longer reaction times.
-
Solvent Effects: Aprotic, non-polar solvents like toluene and dioxane are preferred. Toluene often gives superior results due to its ability to effectively solvate the organometallic species involved in the catalytic cycle.
Troubleshooting and Key Considerations
-
Low Yields:
-
Oxygen Contamination: The palladium(0) catalyst is sensitive to oxygen. Ensure all steps are performed under a strict inert atmosphere.
-
Inactive Catalyst: Use fresh, high-quality palladium precursors and ligands.
-
Wet Reagents/Solvent: Water can hydrolyze the base and deactivate the catalyst. Use anhydrous solvents and dry reagents.
-
-
Side Reactions:
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can occur, especially at higher temperatures or with prolonged reaction times.
-
Competing Ketone Reactions: While the Buchwald-Hartwig reaction is generally selective for the aryl halide, side reactions involving the ketone can occur under certain conditions.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong, corrosive base. Avoid contact with skin and eyes.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE).
Conclusion
The Buchwald-Hartwig amination provides a reliable and high-yielding route to 8-amino-2-tetralone derivatives from this compound. The optimal conditions involve the use of a bulky phosphine ligand such as XPhos, a strong base like sodium tert-butoxide, and an anhydrous aprotic solvent like toluene. Careful attention to maintaining an inert atmosphere and using dry reagents is critical for success. This protocol serves as a robust starting point for researchers engaged in the synthesis of these important pharmaceutical building blocks.
References
-
Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Recent Advances in the Buchwald-Hartwig Amination Source: Topics in Current Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL: [Link]
-
Title: The Buchwald-Hartwig Amination in the Development of a Process for the Large-Scale Manufacture of a Substance P Receptor Antagonist Source: Organic Process Research & Development URL: [Link]
-
Title: A Simple and Efficient Reductive Amination of Aldehydes and Ketones Source: The Journal of Organic Chemistry URL: [Link]
Application Notes and Protocols for the Catalytic Reduction of 8-Chloro-2-tetralone
Introduction: The Strategic Importance of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-ol
The selective reduction of 8-chloro-2-tetralone to 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The tetralone scaffold is a privileged structure in medicinal chemistry, and the targeted reduction of the keto-functionality while preserving the aromatic chloro-substituent is paramount for subsequent functionalization and molecular elaboration. This guide provides a comprehensive overview of the key considerations, detailed protocols, and analytical methodologies for achieving this chemoselective reduction.
Mechanistic Considerations and Strategic Approach
The primary challenge in the catalytic hydrogenation of this compound lies in achieving selective reduction of the ketone carbonyl group without inducing hydrodehalogenation of the C-Cl bond on the aromatic ring. Palladium-based catalysts, while highly effective for ketone reduction, are also known to catalyze the cleavage of aryl-halide bonds. Therefore, careful selection of the catalyst, reaction conditions, and hydrogenation method is crucial for a successful and clean transformation.
Two primary strategies are presented herein:
-
Chemoselective Catalytic Hydrogenation: This approach utilizes a modified palladium catalyst or specific reaction conditions to temper the catalyst's activity, thereby favoring ketone reduction over dehalogenation.
-
Hydride Reduction: Employing a milder reducing agent, such as sodium borohydride, offers an alternative route that typically avoids the issue of dehalogenation.
The choice between these methods will depend on factors such as available equipment, desired scale, and tolerance for potential side products.
Part 1: Chemoselective Catalytic Hydrogenation
This section details a protocol for the catalytic hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst, with careful control of reaction parameters to minimize dehalogenation.
Protocol 1: Pd/C Catalyzed Hydrogenation
Objective: To selectively reduce the ketone functionality of this compound to the corresponding secondary alcohol using hydrogen gas and a Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet with water
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon (Ar)
-
Celite®
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum/inert gas manifold
-
Buchner funnel and filter paper
-
Rotary evaporator
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use. Handle with care and never allow the dry catalyst to come into contact with organic solvents in the presence of air.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Procedure:
-
Inerting the Reaction Vessel: To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Solvent and Substrate Addition: Under a gentle stream of nitrogen or argon, add ethanol to the flask to create a slurry of the catalyst. Dissolve the this compound in ethanol and add it to the reaction flask via a dropping funnel or syringe.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one neck of the flask.
-
Reaction Initiation: Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Work-up: Once the reaction is complete (disappearance of the starting material), carefully purge the flask with nitrogen or argon to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The filtered catalyst should be kept wet with water to prevent ignition and disposed of in a designated waste container.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Expected Outcome: This procedure should yield 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol. The potential for a minor amount of the dehalogenated product, 1,2,3,4-tetrahydronaphthalen-2-ol, exists.
Workflow for Chemoselective Catalytic Hydrogenation
protecting group strategies for 8-Chloro-2-tetralone
An In-Depth Guide to Protecting Group Strategies for 8-Chloro-2-tetralone
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules.[1][2] Its structure, featuring a reactive ketone and a chlorinated aromatic ring, makes it a valuable scaffold for building molecules with potential applications in areas such as antidepressant and antimicrobial drug discovery.[2][3] However, the very reactivity that makes the ketone at the C-2 position a useful handle for chemical transformations also presents a significant challenge in multi-step syntheses. When reactions are intended for other parts of the molecule, the ketone can interfere, leading to undesired side products and reduced yields. This necessitates a robust protecting group strategy to temporarily mask the ketone's reactivity, perform the desired chemical modifications elsewhere, and then efficiently regenerate the ketone.
This guide provides a detailed exploration of the primary , focusing on the underlying chemical principles, field-proven protocols, and the strategic rationale behind choosing a specific approach.
The Chemoselectivity Challenge: Why Protect the Ketone?
In organic synthesis, achieving chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. The ketone in this compound is highly susceptible to attack by nucleophiles, including powerful reagents like Grignard reagents and metal hydrides (e.g., LiAlH₄).[4][5][6]
Consider a synthetic goal where a Grignard reagent must be added to an ester group present on a side chain attached to the this compound core. Without protection, the Grignard reagent will preferentially attack the more reactive ketone, thwarting the intended reaction.[7][8] Protecting the ketone transforms it into a less reactive functional group, thereby directing the reagent to the desired site.[9][10] This temporary "invisibility cloak" is the essence of a protecting group strategy.[11]
Core Strategy 1: Acetal Protection (1,3-Dioxolanes)
The most common and often preferred method for protecting ketones is the formation of a cyclic acetal, typically a 1,3-dioxolane, by reacting the ketone with ethylene glycol under acidic conditions.[12][13]
The Underlying Mechanism
The formation of an acetal is an acid-catalyzed equilibrium reaction.[13][14] The process begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable, five-membered cyclic acetal. To drive the equilibrium towards the protected product, the water generated during the reaction must be continuously removed, typically using a Dean-Stark apparatus.[7][13]
Key Advantages
-
Stability: Acetals are highly stable in neutral and strongly basic conditions, making them ideal for use with organometallic reagents (Grignard, organolithiums) and hydrides.[7][8][9]
-
Efficient Formation: The reaction is generally high-yielding.
-
Mild Deprotection: The ketone can be readily regenerated by simple hydrolysis with aqueous acid.[15][16]
Protocol 1: Acetal Protection of this compound
Objective: To protect the ketone functionality of this compound as a 1,3-dioxolane.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5-2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound and toluene.
-
Add ethylene glycol and the catalytic amount of p-TsOH·H₂O.
-
Heat the mixture to reflux. Toluene and water will form an azeotrope, and the water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the protected product, which can be purified further by column chromatography if necessary.
Protocol 2: Acetal Deprotection to Regenerate this compound
Objective: To hydrolyze the acetal and restore the ketone.
Materials:
-
Protected this compound (1.0 eq)
-
Acetone or Tetrahydrofuran (THF) (solvent)
-
Aqueous hydrochloric acid (1M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected compound in acetone or THF in a round-bottom flask.
-
Add 1M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material has been fully converted back to this compound.
-
Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the organic solvent (acetone/THF) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected ketone.
Core Strategy 2: Thioacetal Protection (1,3-Dithiolanes)
An alternative and more robust protecting group is the thioacetal, formed by reacting the ketone with a dithiol, such as ethane-1,2-dithiol.[17]
The Underlying Mechanism
Similar to acetal formation, thioacetalization is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid. Thioacetals are significantly more stable towards acidic conditions than their oxygen-based acetal counterparts.[17][18] This enhanced stability makes them the protecting group of choice when subsequent reaction steps require acidic conditions that would inadvertently cleave a standard acetal.
Key Advantages
-
Exceptional Stability: Thioacetals are stable to a wider range of acidic and basic conditions compared to acetals.[17][18]
-
Umpolung Reactivity: The protons on the carbon between the two sulfur atoms can be deprotonated with a strong base, reversing the polarity of the original carbonyl carbon (a concept known as "umpolung"). While not the primary focus here, this is a powerful feature of thioacetals in synthesis.
Strategic Disadvantage
-
Harsh Deprotection: The stability of the thioacetal makes its removal more challenging. Deprotection often requires oxidative conditions or the use of heavy metal salts, which can be toxic and may not be compatible with sensitive functional groups elsewhere in the molecule.[18][19]
Protocol 3: Thioacetal Protection of this compound
Objective: To protect the ketone functionality as a 1,3-dithiolane.
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-dithiol (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.2 eq) or anhydrous HCl
-
Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add ethane-1,2-dithiol, followed by the slow, dropwise addition of BF₃·OEt₂.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Thioacetal Deprotection
Objective: To cleave the thioacetal and regenerate the ketone using an oxidative method.
Materials:
-
Protected this compound (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (2.0-3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the thioacetal-protected compound in DMSO.
-
Add IBX to the solution and stir the mixture at room temperature. Mild heating may be required for less reactive substrates.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any unreacted IBX and iodine byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected ketone.
Data Summary & Strategic Decision Making
The choice between an acetal and a thioacetal is a critical strategic decision based on the planned synthetic route.
| Feature | Acetal (1,3-Dioxolane) | Thioacetal (1,3-Dithiolane) |
| Stability to Acid | Low (cleaved by aqueous acid) | High (stable to most acidic conditions) |
| Stability to Base | High | High |
| Formation Conditions | Acid catalyst (e.g., p-TsOH), water removal | Lewis/Brønsted acid (e.g., BF₃·OEt₂) |
| Deprotection Conditions | Mild: Aqueous acid (e.g., HCl, H₂SO₄) | Harsh: Oxidants (IBX, Oxone®) or heavy metals (HgCl₂) |
| Ideal Use Case | When subsequent steps involve basic or nucleophilic reagents (Grignard, LiAlH₄). | When subsequent steps require acidic conditions that would cleave an acetal. |
Visualizing the Workflow
A typical protection-reaction-deprotection sequence can be visualized as a logical workflow.
Caption: General workflow for a protecting group strategy.
Caption: Decision tree for selecting a protecting group.
References
-
PrepChem. Synthesis of this compound. Available at: [Link]
-
University of California, Irvine. Protecting Groups. Available at: [Link]
-
Wikipedia. Grignard reaction. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Organic Reactions. Grignard Reaction - Common Conditions. Available at: [Link]
-
Pearson. Acetal Protecting Group Explained. Available at: [Link]
-
PubMed Central. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Available at: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 8-chloro-[4][20][21]triazolo [4,3-a]quinoxalines. Available at: [Link]
-
PubMed. General synthesis of 8-aryl-2-tetralones. Available at: [Link]
-
YouTube. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Available at: [Link]
-
Chemistry LibreTexts. Acetals as Protecting Groups. Available at: [Link]
-
Chemistry LibreTexts. Carbonyl Protecting Groups. Available at: [Link]
-
CEM Corporation. Protection and Deprotection. Available at: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available at: [Link]
-
YouTube. acetals and ketals as protecting groups. Available at: [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
-
ResearchGate. Protective Group Strategies. Available at: [Link]
-
Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]
-
Chemistry LibreTexts. Protecting Groups of Aldehydes. Available at: [Link]
-
YouTube. Protection of Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. Tetralone synthesis. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
-
PubMed. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Available at: [Link]
-
Accademia Peloritana dei Pericolanti. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]
-
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available at: [Link]
-
ACS Publications. Synthesis of new chlorine-substituted derivatives of 2-tetralone. Available at: [Link]
-
ResearchGate. Developments in the Deprotection of Thioacetals. Available at: [Link]
-
ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Available at: [Link]
-
Wikipedia. 1-Tetralone. Available at: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
National Institutes of Health. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Available at: [Link]
-
Organic Chemistry Data. Catalytic Hydrogenation. Available at: [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
-
MDPI. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Available at: [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 8-Chloro-2-tetralone
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 8-Chloro-2-tetralone, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on a well-established Friedel-Crafts acylation-cycloalkylation strategy, optimized for scalability, safety, and reproducibility. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol from starting materials to purified product, and provide critical insights into process safety and analytical quality control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
This compound, also known as 8-chloro-3,4-dihydronaphthalen-2(1H)-one, is a valuable bicyclic ketone scaffold. Its derivatives are integral to the synthesis of a range of biologically active molecules.[1][2] The efficient and scalable production of this intermediate is therefore of significant industrial importance.
The synthetic strategy detailed herein employs a two-stage process commencing with commercially available 2-chlorophenylacetic acid. This approach is centered around a robust intramolecular Friedel-Crafts acylation, a cornerstone reaction in the formation of polycyclic aromatic systems.[3][4][5]
The overall transformation proceeds as follows:
-
Acid Chloride Formation: Conversion of 2-chlorophenylacetic acid to its more reactive acid chloride derivative, 2-chlorophenylacetyl chloride.
-
Friedel-Crafts Acylation-Cycloalkylation: Reaction of the acid chloride with ethylene in the presence of a strong Lewis acid, aluminum chloride (AlCl₃), to construct the tetralone ring system in a single step.[6][7]
This method was chosen for its reliability and the extensive documentation available, which allows for a thorough analysis of critical process parameters essential for a successful scale-up.
Mechanistic Rationale
The core of this synthesis is the Lewis acid-catalyzed reaction between an acyl halide and an alkene, followed by an intramolecular cyclization. Understanding the mechanism is crucial for troubleshooting and process optimization.
The reaction proceeds through several key steps:
-
Acylium Ion Generation: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 2-chlorophenylacetyl chloride, facilitating the departure of the chloride and forming a highly electrophilic, resonance-stabilized acylium ion.[5][8]
-
Electrophilic Attack: The electron-rich π-bond of ethylene acts as a nucleophile, attacking the acylium ion. This forms a new carbon-carbon bond and generates a β-acyl carbocation intermediate.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The tethered, electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the carbocation. This electrophilic aromatic substitution reaction closes the six-membered ring.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon where the ring attached, restoring the aromaticity of the benzene ring and yielding the final this compound product complexed with AlCl₃. Subsequent aqueous workup liberates the final product.
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Application Notes & Protocols: 8-Chloro-2-tetralone as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis stands as a cornerstone of this endeavor, enabling the rapid generation of compound libraries for high-throughput screening. This guide details the strategic application of 8-Chloro-2-tetralone, a privileged scaffold that offers two distinct and orthogonal points for chemical diversification. We will explore the causality behind its selection, focusing on the dual reactivity of the ketone and the aryl chloride moieties. Detailed, field-proven protocols for library synthesis are provided, empowering research teams to leverage this building block for the creation of novel, three-dimensional chemical entities with high potential for biological activity.
The Strategic Value of the this compound Scaffold
The selection of a core scaffold is a critical decision in the design of any compound library. This compound is not merely a starting material; it is a strategic tool designed for efficient, diversity-oriented synthesis. Its value is rooted in two key features: the C2-ketone and the C8-chloro substituent.
-
The C2-Ketone: A Gateway to Aliphatic Diversity. The ketone functionality is a highly versatile chemical handle. It serves as an ideal electrophile for reactions such as reductive amination, allowing for the introduction of a vast array of amine-containing building blocks. This reaction transforms the flat, sp²-hybridized ketone into a chiral, sp³-hybridized amine center, introducing crucial three-dimensionality into the molecule. The resulting 2-aminotetralin core is a well-established pharmacophore found in numerous neurologically active agents, making this a highly relevant transformation for medicinal chemistry.[1][2]
-
The C8-Chloro Substituent: The "Magic Chloro" Handle for Aromatic Diversification. The chlorine atom on the aromatic ring is far from a passive spectator. Halogens, particularly chlorine, are prevalent in FDA-approved drugs and can significantly enhance a molecule's pharmacological profile through a phenomenon sometimes termed the "magic chloro" effect.[3] It can improve metabolic stability, increase binding affinity through halogen bonding, and modulate lipophilicity.[3][4] Critically, from a synthetic standpoint, the aryl chloride serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7] This allows for a second, independent diversification step, enabling the introduction of a wide range of aryl, heteroaryl, or substituted amine groups at a late stage in the synthesis.
This dual functionality allows for a powerful "scaffold decoration" strategy, where a common core is elaborated in multiple directions to rapidly generate a library of structurally diverse compounds.
Caption: A two-stage parallel synthesis workflow using this compound.
Experimental Application Notes & Protocols
The following protocols are designed for a parallel synthesis format, typically utilizing 96-well deep-well plates. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Stage 1 - Parallel Reductive Amination of this compound
This protocol generates an intermediate library of 8-chloro-2-aminotetralins. The use of sodium triacetoxyborohydride (STAB) is recommended as it is a mild and selective reducing agent that tolerates a wide range of functional groups and does not require strictly anhydrous conditions for ketone reductions.[8][9]
Materials & Reagents:
-
This compound (Starting Scaffold)
-
Library of diverse primary and secondary amines (Building Blocks, R¹-NH₂)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic Acid (AcOH, glacial)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
96-well deep-well reaction plates (2 mL volume) with sealing mats
Workflow Diagram:
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Synthesis of Novel Heterocyclic Compounds from 8-Chloro-2-tetralone: A Detailed Guide for Researchers
Introduction: The Versatility of 8-Chloro-2-tetralone as a Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents, owing to their unique three-dimensional structures and ability to interact with a wide array of biological targets. Among the myriad of starting materials for the synthesis of these complex molecules, this compound stands out as a particularly valuable and versatile building block. Its rigid bicyclic framework, coupled with the reactive ketone functionality and the presence of a chloro substituent on the aromatic ring, provides a rich platform for a variety of chemical transformations. The chloro group can be retained in the final product, potentially enhancing its pharmacological properties, or it can serve as a handle for further functionalization through cross-coupling reactions. This guide provides an in-depth exploration of the synthetic pathways to novel heterocyclic compounds derived from this compound, offering detailed protocols and mechanistic insights for researchers in the field.
Strategic Approaches to Heterocycle Synthesis from this compound
The strategic deployment of classic and contemporary named reactions allows for the efficient construction of diverse heterocyclic systems from this compound. This section will delve into the theoretical underpinnings and practical applications of several key synthetic transformations.
Fischer Indole Synthesis: Crafting Substituted Benzo[a]carbazoles
The Fischer indole synthesis is a powerful and reliable method for the construction of indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1] When applied to this compound, this reaction leads to the formation of tetracyclic benzo[a]carbazole derivatives, a class of compounds known for their potential DNA intercalating and antitumor properties.
Causality of Experimental Choices: The reaction is typically initiated by the in situ formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement, which is the key bond-forming step. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or glacial acetic acid, is crucial to facilitate both the initial condensation and the subsequent cyclization and ammonia elimination steps that lead to the aromatic carbazole core.[2][3] The electronic nature of the substituents on the phenylhydrazine can influence the reaction rate and yield. Electron-donating groups on the phenylhydrazine generally accelerate the reaction.[4]
Experimental Workflow for Fischer Indole Synthesis:
Caption: Generalized workflow for the Fischer indole synthesis.
Friedländer Annulation: A Gateway to Benzo[b]acridines
The Friedländer synthesis provides a direct route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6] By reacting this compound with a 2-aminobenzaldehyde derivative, one can construct the benzo[b]acridine ring system. This class of compounds has garnered interest due to its structural similarity to known DNA intercalators and topoisomerase inhibitors.
Causality of Experimental Choices: The reaction can be catalyzed by either acids or bases.[5] An acid catalyst protonates the carbonyl group of the tetralone, making it more susceptible to nucleophilic attack by the amino group of the 2-aminobenzaldehyde. Conversely, a base can deprotonate the α-methylene group of the tetralone, facilitating an initial aldol-type condensation. The choice of catalyst and solvent can influence the reaction rate and selectivity. For instance, using a Lewis acid like trifluoroacetic acid or a Brønsted acid like p-toluenesulfonic acid can effectively drive the reaction.[5] Solvent-free conditions under microwave irradiation have also been shown to be effective, often leading to shorter reaction times and higher yields.[6]
Reaction Scheme for Friedländer Annulation:
Caption: Synthesis of benzo[b]acridines via Friedländer annulation.
Gewald Aminothiophene Synthesis: Accessing Thieno[2,3-g]indenes
The Gewald reaction is a versatile multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8] Applying this reaction to this compound opens a pathway to novel thieno[2,3-g]indene derivatives, which are of interest in materials science and as potential pharmacophores.
Causality of Experimental Choices: The reaction mechanism is thought to begin with a Knoevenagel condensation between the this compound and the activated nitrile, catalyzed by a base like morpholine or triethylamine.[9][10] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring.[9] The choice of base is critical as it not only catalyzes the initial condensation but also facilitates the reaction with elemental sulfur.[8] Microwave irradiation has been shown to significantly accelerate the Gewald reaction.[9]
Gewald Reaction Mechanism Overview:
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Application Notes and Protocols for the Asymmetric Synthesis of 8-Chloro-2-tetralone Derivatives
Introduction: The Significance of Chiral Tetralones in Modern Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chirality, particularly at the C2 position to form chiral 2-tetralols, can profoundly influence the pharmacological and toxicological profile of these molecules. The precise three-dimensional arrangement of substituents dictates the interaction with biological targets like enzymes and receptors, often leading to one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even detrimental.[1][2] Consequently, the development of robust and efficient methods for the asymmetric synthesis of substituted 2-tetralones is of paramount importance for researchers in drug development.[3]
This guide focuses on 8-chloro-2-tetralone, a substrate whose chiral alcohol product, 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol, represents a valuable building block for novel therapeutics. The presence of the electron-withdrawing chloro group at the 8-position can influence both the reactivity of the ketone and the stereochemical outcome of its reduction. While specific literature on the asymmetric reduction of this compound is sparse, this document outlines highly effective and field-proven methodologies based on successful applications with analogous substituted 2-tetralones. We will delve into metal-catalyzed asymmetric (transfer) hydrogenation and biocatalytic approaches, providing detailed protocols and the scientific rationale behind them.
Methodology 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones.[4] The use of well-defined Ru(II) complexes, particularly those developed by Noyori and co-workers, has become a benchmark in the field. These catalysts operate via a metal-ligand bifunctional mechanism, where both the metal center and the coordinated chiral ligand participate in the hydrogen transfer from a donor molecule, typically isopropanol or a formic acid/triethylamine mixture.[5][6]
Scientific Rationale
The choice of a Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst is based on its broad applicability and high efficiency in the reduction of aromatic ketones. The chirality of the resulting alcohol is determined by the chirality of the diamine ligand. The electron-withdrawing nature of the 8-chloro substituent on the tetralone ring is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reduction. However, the position of the substituent can also influence the enantioselectivity, and some level of optimization may be required.[7]
Experimental Workflow: Ru-Catalyzed ATH
Caption: Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation.
Detailed Protocol: ATH of this compound
-
Catalyst Preparation: In a nitrogen-purged flask, suspend [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (5 mL).
-
Activation: Add a 0.1 M solution of potassium tert-butoxide in isopropanol (0.2 mL, 0.02 mmol) to the suspension. Stir the mixture at room temperature for 20 minutes until a clear, colored solution is formed.
-
Reaction Initiation: Add this compound (1.0 mmol) to the activated catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at 30°C. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon complete consumption of the starting material, cool the reaction to room temperature and quench by adding 5 mL of water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results (Based on Analogs)
| Catalyst System | Substrate Analog | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ / TsDPEN | 2-Tetralone | >95 | 98 | [5] |
| Oxo-tethered Ru(II) | 2-Arylidene-1-tetralones | up to 99 | up to 99 | [8] |
Methodology 2: Iridium-Catalyzed Asymmetric Hydrogenation (AH)
Iridium-catalyzed asymmetric hydrogenation offers a highly efficient alternative, often requiring lower catalyst loadings and proceeding under hydrogen gas pressure.[4] Chiral ligands, such as those from the P,N-ligand family (e.g., RuPHOX), have shown exceptional performance in the dynamic kinetic resolution of α-substituted tetralones, suggesting their potential for simple ketone reductions as well.[9][10]
Scientific Rationale
Iridium catalysts, when paired with appropriate chiral ligands, can achieve very high levels of enantioselectivity. The reaction proceeds via the direct addition of molecular hydrogen, often under pressure. This method can be advantageous for substrates that may be sensitive to the basic conditions of some ATH protocols. The steric and electronic properties of the ligand are crucial for creating a chiral pocket that effectively differentiates the prochiral faces of the ketone.
Catalytic Cycle: Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Simplified Catalytic Cycle for Ir-Catalyzed Ketone Hydrogenation.
Detailed Protocol: AH of this compound
-
Reaction Setup: In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol% Ir) and a suitable chiral P,N-ligand (e.g., (S)-SIPHOX, 0.0055 mmol, 1.1 mol%).
-
Solvent and Additive: Add anhydrous and degassed dichloromethane (DCM, 5 mL) and an additive if required (e.g., I₂).
-
Catalyst Activation: Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Substrate Addition: Add a solution of this compound (0.5 mmol) in DCM (2 mL).
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and stir at the specified temperature (e.g., 30°C).
-
Work-up: After the reaction is complete (monitored by GC or disappearance of H₂ uptake), carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography and determine the enantiomeric excess by chiral HPLC as previously described.
Expected Results (Based on Analogs)
| Catalyst System | Substrate Analog | Yield (%) | ee (%) | Reference |
| Ir-f-spiro-phosphine-oxazoline | α-Substituted Tetralones | up to 99 | >99 | [9] |
| Iridium(I) with P,N ligand | Tetrasubstituted acyclic enones | >99 | >99 | [11] |
Methodology 3: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) can reduce ketones with high enantioselectivity under mild aqueous conditions.[12]
Scientific Rationale
Enzymes, such as alcohol dehydrogenases (ADHs), possess intricate chiral active sites that can precisely orient a substrate for stereoselective hydride delivery from a cofactor (NADH or NADPH). This often results in the formation of a single enantiomer of the alcohol product. The choice of microorganism or enzyme is critical, as different biocatalysts can exhibit opposite enantiopreferences (either following Prelog's rule or anti-Prelog selectivity).[7] For substituted 2-tetralones, various fungal and bacterial strains have been successfully employed.[13]
General Protocol: Whole-Cell Bioreduction of this compound
-
Culture Preparation: Cultivate the selected microorganism (e.g., a strain of Didymosphaeria or Thermoanaerobacter) in a suitable growth medium until it reaches the desired growth phase.
-
Bioreduction: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0). Add this compound (typically dissolved in a co-solvent like DMSO to aid solubility) to the cell suspension. A glucose source is often added to facilitate cofactor regeneration.
-
Reaction Conditions: Incubate the mixture on an orbital shaker at a controlled temperature (e.g., 30°C) for 24-72 hours.
-
Monitoring: Monitor the reaction progress by extracting aliquots and analyzing them by GC or HPLC.
-
Work-up and Extraction: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry and concentrate the organic extracts. Purify the product by column chromatography and analyze for enantiomeric excess using chiral HPLC.
Expected Results (Based on Analogs)
| Biocatalyst | Substrate Analog | Conversion (%) | ee (%) | Enantiomer | Reference |
| Didymosphaeria igniaria | 2-Tetralone | ~70-100 | Low to Moderate | (S) | [13] |
| Thermoanaerobacter pseudoethanolicus SADH mutants | Substituted 2-tetralones | High | High | (R) or (S) | [7] |
Note: The enantiopreference can be highly dependent on the specific mutant and the substitution pattern on the tetralone.[7]
Conclusion and Future Outlook
The asymmetric synthesis of this compound into its corresponding chiral alcohol is an achievable and valuable goal for medicinal chemistry programs. While direct precedents are limited, the robust and well-documented success of ruthenium-catalyzed asymmetric transfer hydrogenation, iridium-catalyzed asymmetric hydrogenation, and biocatalytic reductions on a wide array of substituted 2-tetralones provides a strong foundation for protocol development.
For researchers and drug development professionals, the protocols outlined in this guide serve as a detailed starting point. It is crucial to recognize that the 8-chloro substituent will exert an electronic and steric influence, necessitating empirical optimization of the reaction conditions—particularly the choice of chiral ligand and catalyst system—to achieve maximal yield and enantioselectivity. The resulting enantiopure 8-chloro-2-tetralol will be a valuable synthon for the exploration of new chemical space and the development of next-generation therapeutics.
References
- Bsharat, O., Musa, M., Vieille, C., Oladepo, S. A., Takahashi, M., & Hamdan, S. (2017). Asymmetric Reduction of Substituted 2-Tetralones by Thermoanaerobacter pseudoethanolicus Secondary Alcohol Dehydrogenase.
- Góra, J., et al. (2009). Didymosphaeria igniaria: A new microorganism useful for the enantioselective reduction of aryl-aliphatic ketones.
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NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
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Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from [Link]
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- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). Organic Letters.
- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. (2024). PubMed.
- RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution. (n.d.).
- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). PubMed.
- Ene Reductase Enzymes for the Aromatisation of Tetralones and Cyclohexenones to Naphthols and Phenols. (2016). Almac.
- Francis, R. M. (n.d.). "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes". CUNY Academic Works.
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- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters.
- Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2008). PubMed.
- Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. (2017).
- Investigations into the Enantioselective Protonation of Enolates Derived from 2‐Methyl‐1‐tetralone Using a Chiral Diamine Ligand. (2000). ChemInform.
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- Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. (2005). PubMed.
- Application of Chiral HPLC to Medicinal Chemistry-Rel
- Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters. (2017). Organic Letters.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Acta Pharma Reports.
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Selective Asymmetric Transfer Hydrogenation of α‐Substituted Acetophenones with Bifunctional Oxo‐Tethered Ruthenium(II) Catalysts. (2017).
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Application Notes & Protocols: A Guide to Constructing Compound Libraries from the 8-Chloro-2-tetralone Scaffold
Abstract
The tetralone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic design and synthesis of diverse compound libraries originating from the 8-chloro-2-tetralone scaffold. We present detailed, step-by-step protocols for key chemical transformations at the C2-ketone and C8-chloro positions, explain the scientific rationale behind these strategic choices, and offer frameworks for library characterization and biological screening.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, scaffold-based library design is a cornerstone strategy for efficiently exploring chemical space. The selection of the starting scaffold is paramount, as it dictates the three-dimensional orientation of appended functional groups and fundamentally influences the physicochemical properties of the resulting compounds. The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, has consistently proven its merit, appearing in compounds with a broad spectrum of bioactivities including anticancer, antibacterial, and central nervous system effects.[2][4][5][6]
The this compound (a β-tetralone) is a particularly strategic starting point for several reasons:
-
Orthogonal Chemical Handles: It possesses two distinct and reactive sites: the C2-ketone and the C8-aryl chloride. The ketone is a versatile functional group amenable to a wide array of transformations such as condensations, reductive aminations, and cycloadditions.[7] The aryl chloride, while relatively stable, serves as a prime handle for late-stage diversification through modern cross-coupling reactions.
-
Structural Rigidity: The fused ring system provides a conformationally constrained core. This rigidity reduces the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity.
-
Modulation of Properties: The chlorine atom at the 8-position influences the electronic properties of the aromatic ring and can participate in halogen bonding. Its retention or replacement allows for fine-tuning of a compound's pharmacokinetic profile.
This guide details robust protocols for leveraging these features to generate libraries with significant structural and functional diversity.
Workflow for Library Synthesis
The overall strategy involves a divergent synthetic approach. A common intermediate, derived from a reaction at the C2-ketone of this compound, can be subjected to a second diversification step at the C8-position. This modular approach rapidly generates a matrix of related compounds.
Caption: High-level workflow for divergent library synthesis.
Core Synthetic Protocols: Diversification at the C2-Position
The ketone at the C2 position is the primary site for introducing initial diversity. We present two robust, field-proven protocols.
Strategy A: Claisen-Schmidt Condensation for α,β-Unsaturated Ketones
This reaction creates chalcone-like derivatives, which are known to possess a wide range of biological activities, including potent inhibition of Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase B (MAO-B).[8][9] The resulting planar, conjugated system is ideal for exploring interactions with flat hydrophobic pockets in target proteins.
Caption: Workflow for Claisen-Schmidt condensation reaction.
Detailed Protocol: Synthesis of (E)-8-chloro-1-(4-methoxybenzylidene)-3,4-dihydronaphthalen-2(1H)-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 mmol, 903 mg) and 4-methoxybenzaldehyde (1.1 eq, 5.5 mmol, 749 mg) in 20 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add 5 mL of a 40% aqueous potassium hydroxide solution dropwise over 5 minutes. The solution will typically turn a vibrant yellow or orange.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the mixture to pH ~5 by slowly adding 2M HCl. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 50 mL). The crude product can be purified by recrystallization from hot ethanol to yield the pure product as a crystalline solid.
Causality Behind Choices:
-
Base Catalyst (KOH): The strong base deprotonates the C1-methylene position (α- to the ketone), forming an enolate which acts as the nucleophile.
-
Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base, facilitating a homogeneous reaction environment.
-
Work-up (Acidification): Neutralizing the basic catalyst and protonating any remaining enolate quenches the reaction and ensures the product precipitates in its neutral form.
Strategy B: Reductive Amination for Novel Amine Derivatives
Introducing a nitrogen atom via reductive amination is a powerful strategy to alter the scaffold's properties. It introduces a basic center, which can form salt bridges with acidic residues (e.g., Asp, Glu) in a protein active site and often improves aqueous solubility—a critical parameter in drug development.
Caption: Workflow for reductive amination reaction.
Detailed Protocol: Synthesis of 8-chloro-2-(piperidin-1-yl)-1,2,3,4-tetrahydronaphthalene
-
Reaction Setup: To a solution of this compound (1.0 eq, 2.0 mmol, 361 mg) in 15 mL of 1,2-dichloroethane (DCE), add piperidine (1.2 eq, 2.4 mmol, 204 mg). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.0 mmol, 636 mg) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (16 hours). Monitor for completion by LC-MS.
-
Work-up: Quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 0-10% methanol in DCM) to afford the desired product.
Causality Behind Choices:
-
Reducing Agent (STAB): STAB is a mild and selective reducing agent. It is not reactive enough to reduce the ketone directly but will rapidly reduce the iminium ion formed in situ between the ketone and the amine. This selectivity prevents side reactions.
-
Solvent (DCE): DCE is an aprotic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.
Late-Stage Diversification at the C8-Position
Once a library of C2-modified intermediates has been generated, the C8-chloro position can be addressed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are ideal for this purpose, allowing for the introduction of a vast array of aryl and heteroaryl groups.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial, combine the C2-modified this compound derivative (1.0 eq), an arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, wash with brine, dry the organic layer, and concentrate. Purify by column chromatography or preparative HPLC.
Causality Behind Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle that couples the aryl chloride with the boronic acid.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Microwave Heating: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes, which is highly advantageous for library production.
Data Presentation: Library Characterization & Screening
Systematic characterization and data management are crucial. All final compounds should be analyzed for identity and purity (typically >95%) by LC-MS and ¹H NMR.
Table 1: Representative Data for a Hypothetical Library Subset
| Compound ID | R1 (from C2-Mod) | R2 (from C8-Mod) | Mol. Weight | Purity (LC-MS) |
| LIB-001 | 4-Methoxybenzylidene | - (Cl retained) | 298.76 | 98.2% |
| LIB-002 | Piperidin-1-yl | - (Cl retained) | 251.78 | 99.1% |
| LIB-003 | 4-Methoxybenzylidene | Phenyl | 340.84 | 97.5% |
| LIB-004 | Piperidin-1-yl | Pyridin-3-yl | 312.84 | 96.8% |
Table 2: Example Biological Screening Data
| Compound ID | Target | Assay Type | IC₅₀ (µM) |
| LIB-001 | MIF Tautomerase | Enzymatic | 2.5 |
| LIB-002 | Dopamine D2 Receptor | Binding | 8.1 |
| LIB-003 | MIF Tautomerase | Enzymatic | 0.9 |
| LIB-004 | Dopamine D2 Receptor | Binding | 3.4 |
Conclusion
The this compound scaffold is a superb starting platform for the construction of diverse and medicinally relevant compound libraries. The orthogonal reactivity of the C2-ketone and C8-chloride allows for a highly modular and efficient synthetic strategy. The protocols detailed in this application note provide a robust foundation for researchers to generate novel chemical entities for screening in a wide range of therapeutic areas, from oncology to neurodegenerative disease.[1][8]
References
- Vertex AI Search. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Google Cloud.
- PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Eur J Med Chem.
- Ingenta Connect. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery.
- National Institutes of Health. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters.
- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 2-Methyl-1-tetralone for Medicinal Chemistry Applications.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Wikipedia. (n.d.). 2-Tetralone.
- ResearchGate. (n.d.). Synthesis of 2-arylidene-1-tetralone derivatives.
- ResearchGate. (2020). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- PubMed. (n.d.). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity.
- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Taylor & Francis Online. (n.d.). Full article: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice.
- ResearchGate. (n.d.). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton | Request PDF.
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- MDPI. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Protocol and Application Guide: The Grignard Reaction with 8-Chloro-2-tetralone for the Synthesis of Novel Tertiary Alcohols
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its application to complex substrates, such as halogenated cyclic ketones, is pivotal in the generation of novel molecular scaffolds for drug discovery. This document provides an in-depth guide to the experimental procedure for the reaction of a Grignard reagent with 8-Chloro-2-tetralone, a valuable intermediate in medicinal chemistry. We will explore the mechanistic nuances, present a detailed, field-proven laboratory protocol, and discuss critical parameters for success, including troubleshooting potential side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Strategic Importance of the Tetralone Scaffold
The 2-tetralone framework is a privileged scaffold found in numerous biologically active compounds and pharmaceutical drugs. The ability to functionalize this core structure is of paramount importance. The Grignard reaction offers a direct and efficient method to introduce a wide variety of alkyl, aryl, or vinyl groups at the C2 position, transforming the ketone into a chiral tertiary alcohol. This transformation not only increases molecular complexity but also introduces a crucial stereocenter, opening avenues for the exploration of new chemical space in drug design.
The substrate, this compound, presents a unique synthetic challenge. The presence of both a reactive carbonyl group and an aryl chloride requires careful control of reaction conditions to ensure selective nucleophilic addition to the ketone without compromising the integrity of the chloro-substituent. This protocol is designed to achieve that selectivity.
Mechanistic Considerations: Navigating Reactivity
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. The carbanionic character of the Grignard reagent's carbon-magnesium bond drives its reactivity.
Caption: Grignard reaction mechanism with this compound.
Key Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to preserve the reagent's nucleophilicity.
-
Inert Atmosphere: To prevent reaction with atmospheric oxygen, which can form peroxide species and reduce yield, the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of the Grignard reagent is critical. This slows the reaction rate, allowing for better control and minimizing potential side reactions such as enolization, where the Grignard reagent acts as a base to deprotonate the α-carbon.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are aprotic and effectively solvate and stabilize the Grignard reagent through coordination with the magnesium atom.
Detailed Experimental Protocol
This protocol details the reaction of methylmagnesium bromide with this compound. The principles can be adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example | Purpose |
| This compound | >98% Purity | Sigma-Aldrich | Starting Material |
| Methylmagnesium bromide | 3.0 M solution in Diethyl Ether | Sigma-Aldrich | Grignard Reagent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Acros Organics | Reaction Solvent |
| Saturated aq. NH4Cl | Reagent Grade | Fisher |
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Chloro-2-tetralone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-Chloro-2-tetralone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and purity. This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Foundational Synthesis Strategy: Intramolecular Friedel-Crafts Acylation
The most prevalent and reliable method for synthesizing tetralones, including this compound, is the intramolecular Friedel-Crafts acylation.[3][4] This reaction involves the cyclization of a suitable precursor, typically 3-(2-chlorophenyl)propanoic acid, or its more reactive acid chloride derivative, in the presence of a strong acid catalyst. The reaction forms the new six-membered ring of the tetralone core.
An alternative, though less common, route involves the reaction of o-chlorophenylacetyl chloride with ethylene in the presence of aluminum chloride.[5] This guide will focus primarily on the more versatile intramolecular Friedel-Crafts acylation approach.
General Reaction Scheme
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My reaction has a low yield with significant starting material remaining. How can I improve the conversion rate?
Answer: Low conversion is a common issue in Friedel-Crafts acylations and typically points to problems with reaction conditions or catalyst activity.
Causality & Explanation: The intramolecular Friedel-Crafts acylation requires the generation of a highly electrophilic acylium ion from the carboxylic acid (or acid chloride) precursor. This process has a significant activation energy barrier. If the conditions are not sufficiently vigorous or the catalyst is inactive, the reaction will stall.
Recommended Actions:
-
Verify Catalyst Activity and Stoichiometry:
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze and deactivate the catalyst. Ensure you are using freshly opened, high-purity AlCl₃ and completely anhydrous conditions (e.g., oven-dried glassware, inert atmosphere). For cyclizing an acid chloride, slightly more than one equivalent of AlCl₃ is required, as the first equivalent coordinates to the carbonyl oxygen. For a carboxylic acid, more than two equivalents are needed.
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Eaton's Reagent): PPA and Eaton's Reagent (P₂O₅ in methanesulfonic acid) are excellent alternatives that often lead to cleaner reactions and simpler work-ups.[6][7] Ensure the PPA is of good quality and sufficiently viscous; older PPA can absorb atmospheric moisture, reducing its efficacy. Eaton's reagent is particularly powerful and may facilitate cyclization at lower temperatures.[7]
-
-
Optimize Reaction Temperature:
-
The cyclization is often thermally driven. If you are running the reaction at room temperature with AlCl₃, a gentle warming (e.g., 40-60 °C) may be necessary.
-
For PPA, temperatures are typically higher, often in the 80-100 °C range.[6]
-
Caution: Excessively high temperatures can lead to charring and decomposition, reducing the yield of the desired product. The optimal temperature should be determined empirically, starting with milder conditions.
-
-
Increase Reaction Time:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present but the product is forming cleanly, extending the reaction time is a simple solution.
-
Table 1: Comparison of Common Cyclization Conditions
| Catalyst | Starting Material | Typical Temperature | Key Advantages | Key Disadvantages |
| AlCl₃ | Acid Chloride | 0 °C to 60 °C | High reactivity, well-established | Highly moisture-sensitive, corrosive, complex work-up, requires stoichiometric amounts.[5] |
| PPA | Carboxylic Acid | 80 °C to 120 °C | Good yields, acts as solvent and catalyst, easier work-up than AlCl₃.[6] | High viscosity can make stirring difficult, requires higher temperatures. |
| Eaton's Reagent | Carboxylic Acid | 25 °C to 80 °C | Very powerful, often gives high yields in short times at moderate temperatures.[7] | Highly corrosive, preparation of reagent required. |
| H₂SO₄ (conc.) | Carboxylic Acid | 25 °C to 100 °C | Inexpensive and readily available. | Can lead to sulfonation and other side reactions, especially at higher temperatures. |
Q2: I'm getting a good conversion, but the yield is low due to multiple side products. How can I improve the selectivity?
Answer: The formation of impurities is often due to competing reaction pathways or decomposition. Improving selectivity requires fine-tuning the reaction conditions to favor the desired intramolecular cyclization.
Causality & Explanation: The highly reactive acylium ion intermediate can participate in undesired intermolecular reactions, leading to polymers or dimers, especially at high concentrations. Furthermore, the strongly acidic and sometimes high-temperature conditions can cause decomposition or rearrangement.
Recommended Actions:
-
Employ High-Dilution Conditions: To favor the intramolecular reaction over the intermolecular one, consider reducing the concentration of your starting material. The principle here is that the two ends of the same molecule are always in close proximity, whereas the probability of two different molecules finding each other decreases at lower concentrations.[4] This can be achieved by using a larger volume of solvent or by adding the substrate slowly to the reaction mixture.
-
Control Temperature Carefully: As mentioned previously, excessive heat can cause charring and the formation of complex, tarry side products. Find the minimum temperature required for a reasonable reaction rate.
-
Choose the Right Catalyst: Some catalysts are known to produce cleaner reactions than others. While AlCl₃ is powerful, it can sometimes promote more side reactions. PPA or Eaton's reagent often result in a cleaner product profile.
-
Consider the Precursor: Starting with the 3-(2-chlorophenyl)propanoic acid is common, but converting it to the acid chloride first (e.g., with thionyl chloride or oxalyl chloride) allows for the use of milder cyclization conditions (e.g., AlCl₃ at a lower temperature), which can enhance selectivity.[8]
Q3: My work-up is difficult, with emulsions forming during extraction, and I'm losing product during purification. What are the best practices for isolation?
Answer: A clean and efficient work-up is crucial for maximizing the isolated yield. The challenges often stem from quenching highly reactive reagents and separating the product from the reaction medium.
Causality & Explanation: Quenching a large amount of a Lewis acid like AlCl₃ with water is highly exothermic and generates aluminum hydroxides, which can lead to emulsions and trap the product. Similarly, quenching viscous PPA can be challenging.
Recommended Actions:
-
Systematic Quenching:
-
For AlCl₃ reactions: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated HCl.[5][9] The acid helps keep the aluminum salts dissolved as soluble chloro-complexes, preventing the formation of gelatinous aluminum hydroxide.
-
For PPA reactions: Allow the mixture to cool slightly, then pour it onto crushed ice with vigorous stirring. The PPA will hydrolyze and dissolve.[6]
-
-
Efficient Extraction:
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
-
Purification Strategy:
-
Washing: Wash the combined organic extracts with water, then a saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.[5]
-
Crystallization: this compound is often a solid. Attempting crystallization from a suitable solvent system (e.g., hexane/ether or hexane/ethyl acetate) can be a highly effective purification method that avoids chromatography.[5]
-
Column Chromatography: If crystallization is unsuccessful or impurities co-crystallize, flash column chromatography on silica gel is the standard alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or ether.[5]
-
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this synthesis? You will be working with highly corrosive and reactive materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Conduct the reaction in a well-ventilated fume hood. The addition of reagents like AlCl₃ and the quenching steps can be highly exothermic and may release corrosive gases like HCl; proceed with caution and ensure adequate cooling.
-
How can I reliably prepare the 3-(2-chlorophenyl)propanoic acid precursor? This precursor can be synthesized via several methods. One common route is the hydrolysis of methyl 3-(2-chlorophenyl)propionate, which can be prepared via various standard organic reactions.[10] Another approach involves the reaction of 2-chlorobenzylmalonate derivatives.[11] Ensure the purity of this starting material, as impurities can carry through and complicate the cyclization and purification steps.
-
What analytical methods are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. Use a silica plate and a solvent system like 3:1 Hexane:Ethyl Acetate. Visualize spots under UV light and/or with a potassium permanganate stain.
-
Product Characterization:
-
NMR (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the ketone carbonyl (C=O) group, typically around 1715 cm⁻¹.
-
Melting Point: A sharp melting point is a good indicator of purity for the final solid product.
-
-
Troubleshooting Decision Workflow
The following diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low yield synthesis.
References
- Benchchem. (n.d.). Friedel-Crafts Acylation for Tetralone Synthesis. Application Notes and Protocols.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Holden, M. S., Crouch, R. D., & Barker, K. A. (n.d.). Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. Journal of Chemical Education, ACS Publications.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- PrepChem.com. (n.d.). Synthesis of 8-Chloro-5-methoxy-1-tetralone.
- ResearchGate. (2025, August 7). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Request PDF.
- ResearchGate. (n.d.). Synthesis of tetralones through intramolecular Friedel–Crafts cyclization.
- Organic Syntheses. (n.d.). α-TETRALONE. Procedure.
- Guidechem. (n.d.). How is 8-Bromo-2-tetralone synthesized and its applications?. FAQ.
- PrepChem.com. (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid.
- Organic Syntheses. (n.d.). α-TETRALONE. Procedure.
- ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. PDF.
- LookChem. (n.d.). Cas 1643-28-3, 3-(2-CHLOROPHENYL)PROPIONIC ACID.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. Cas 1643-28-3,3-(2-CHLOROPHENYL)PROPIONIC ACID | lookchem [lookchem.com]
Technical Support Center: Purification of Crude 8-Chloro-2-tetralone
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of 8-Chloro-2-tetralone. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed methods for purifying crude this compound are recrystallization and flash column chromatography.[1][2][3] The choice between them depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, particularly when the impurities have different solubility profiles from the target compound. It is often scalable and cost-effective.[3][4]
-
Flash Column Chromatography is a highly versatile technique used to separate the target compound from a complex mixture of impurities, including those with similar polarities.[5][6] It offers high resolution but can be more labor-intensive and require larger volumes of solvent compared to recrystallization.[5]
Q2: How do I select an appropriate solvent system for the purification?
Selecting the right solvent is the most critical step for a successful purification.
-
For Recrystallization: The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures.[2][7] A common and effective solvent system reported for this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like diethyl ether or ethyl acetate.[1][8] A typical starting point is a 4:1 hexane:diethyl ether mixture.[1]
-
For Column Chromatography: The solvent system (eluent) is chosen to achieve good separation on a Thin Layer Chromatography (TLC) plate first. The goal is a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5][6] A mixture of hexane and ethyl acetate is a standard choice for compounds of moderate polarity like this tetralone. You would start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Q3: What are the likely impurities in my crude this compound?
Impurities largely depend on the synthetic route. A common synthesis involves a Friedel-Crafts acylation reaction.[1] Potential impurities could include:
-
Starting Materials: Unreacted o-chlorophenylacetyl chloride or byproducts from its synthesis.
-
Reaction Byproducts: Isomers, polymeric materials, or products from incomplete cyclization.
-
Residual Catalysts: Aluminum chloride (AlCl₃) complexes that were not fully quenched.[1]
-
Solvents: Residual solvents from the reaction or workup steps.
Q4: How can I definitively assess the purity of my final product?
A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot suggests high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and identify any residual impurities. IR spectroscopy can confirm the presence of the ketone functional group.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the relative area of the product peak compared to impurity peaks.[9]
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 82302-27-0 | [10][11] |
| Molecular Formula | C₁₀H₉ClO | [10] |
| Molecular Weight | 180.63 g/mol | [10][12] |
| Appearance | Light yellow to brown solid | [13] |
| Boiling Point | 313.7 °C at 760 mmHg | [10][13] |
| Density | ~1.25 g/cm³ |[10][13] |
Purification Method Selection
The choice of purification technique is a critical decision point in the experimental workflow. This diagram outlines a logical approach to selecting the most appropriate method based on initial sample assessment.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Problem: During recrystallization, my product "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Causality & Solution:
-
Cooling Too Rapidly: If the solution is cooled too quickly (e.g., by placing it directly in an ice bath), the molecules don't have time to orient themselves into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, it can be moved to a refrigerator or ice bath to maximize crystal yield.[2]
-
-
Insufficient Solvent: If too little solvent is used, the saturation point is reached at a very high temperature, potentially above the compound's melting point.
-
Solution: Add a small amount of additional hot solvent to the oiled mixture until it fully dissolves, then proceed with slow cooling.[7]
-
-
Inappropriate Solvent: The chosen solvent system may not be ideal.
-
Solution: Re-evaluate the solvent system. Try a solvent with a lower boiling point or adjust the ratio of co-solvents.
-
Problem: My recovery after recrystallization is very low.
Answer: Low recovery is a common issue that can often be traced to procedural steps.
Causality & Solution:
-
Excessive Solvent: Using too much solvent is the most frequent cause. The goal is to create a saturated solution at high temperature, not a dilute one. Even at low temperatures, some product will remain dissolved.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.
-
-
Premature Crystallization: Crystals forming during a hot gravity filtration step (if performed to remove insoluble impurities) will be lost.
-
Solution: Ensure the filtration apparatus (funnel, flask) is pre-heated and use a slight excess of hot solvent to prevent the solution from cooling and crystallizing prematurely.[7]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of the product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Problem: I am getting poor separation during column chromatography (streaking or overlapping bands).
Answer: Poor resolution on a column indicates that the conditions are not optimized for your specific mixture.
Causality & Solution:
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little separation (high Rf values). If it's not polar enough, compounds will remain adsorbed to the silica (low Rf values).
-
Column Overloading: Applying too much crude material to the column overwhelms its separation capacity.
-
Solution: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1. For difficult separations, this may need to be increased to 100:1 or more.
-
-
Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front and poor separation.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a standard single-solvent or two-solvent recrystallization.
Methodology:
-
Solvent Selection: Test solubility in various solvents (e.g., ethanol, hexane, ethyl acetate, diethyl ether, and mixtures thereof) in a test tube. An ideal system (e.g., hexane/diethyl ether) will dissolve the crude solid when hot but show poor solubility when cold.[1][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of this compound using a silica gel column.
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.2-0.4 for this compound and good separation from impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed, ensuring the column never runs dry. Add a thin layer of sand on top.[6][15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Wet Loading: Carefully pipette this solution directly onto the sand layer.
-
Dry Loading: Alternatively, adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This method often provides better resolution.
-
-
Elution: Carefully add the eluent to the column and apply pressure using compressed air or nitrogen to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[3]
-
Monitoring: Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product (single spot on TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18][19]
-
Handling: Avoid contact with skin and eyes.[18] In case of contact, wash the affected area thoroughly with soap and water.[16]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[18] Some suppliers recommend storage at -20°C under nitrogen for long-term stability.[13]
References
-
Capot Chemical Co., Ltd. (2019). MSDS of this compound. Retrieved from [Link]
-
CDMS.net. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-2-tetralone. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ChemBK. (n.d.). 8-CHLORO-A-TETRALONE. Retrieved from [Link]
-
Puig, J., et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-64. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Column chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Column Chromatography. YouTube. Retrieved from [Link]
-
Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[10][11][18]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Retrieved from [Link]
- Google Patents. (n.d.). US5750794A - Process for preparing chiral tetralone.
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
PETNet. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
MolecularInfo.com. (n.d.). This compound molecular information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from [Link]
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Technical Support Center: Synthesis of 8-Chloro-2-tetralone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 8-Chloro-2-tetralone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for professionals engaged in the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of this synthetic process and effectively manage the formation of common byproducts.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a two-step sequence: a Friedel-Crafts acylation of an appropriate aromatic precursor with ethylene and an acylating agent, followed by an intramolecular Friedel-Crafts cyclization. While this route is well-established, it is not without its challenges. The primary hurdle lies in controlling the regioselectivity of the cyclization step, which can lead to the formation of undesired positional isomers. Understanding the underlying mechanisms and having robust troubleshooting strategies are key to achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
The most prevalent byproducts are positional isomers of the desired product. Given the directing effects of the chloro substituent on the aromatic ring, you are likely to encounter:
-
6-Chloro-2-tetralone: This is often the major isomeric impurity. The chloro group is an ortho, para-director, and cyclization at the para position is sterically less hindered than at the ortho position.
-
Other Positional Isomers: While less common, the formation of 5-Chloro-2-tetralone and 7-Chloro-2-tetralone is also possible, though typically in minor quantities.
-
Unreacted Starting Materials: Incomplete reaction can leave residual o-chlorophenylacetyl chloride or the intermediate prior to cyclization.
-
Polyacylated Products: Although less common in intramolecular reactions, under harsh conditions, intermolecular side reactions could lead to polyacylated species.
-
Products of Incomplete Workup: Residual aluminum salts from the Lewis acid catalyst can form complexes with the ketone product if the quenching and extraction steps are not thorough.
Q2: I'm observing a significant amount of an isomeric impurity. What is the likely cause and how can I minimize it?
The formation of a significant amount of an isomeric byproduct, most likely 6-Chloro-2-tetralone, is primarily due to a lack of regioselectivity in the intramolecular Friedel-Crafts cyclization. The key factors influencing this are:
-
Nature of the Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes lead to a mixture of isomers by promoting both kinetic and thermodynamic reaction pathways.
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable isomer, which may not be your desired product.
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product distribution.
To minimize the formation of isomeric impurities, consider the following strategies:
-
Use a Milder Lewis Acid: Experiment with milder Lewis acids such as ZnCl₂, FeCl₃, or even solid acid catalysts. These can sometimes offer better selectivity.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can favor the kinetically controlled product, which may be the desired 8-chloro isomer.
-
Solvent Screening: Evaluate different solvents. Non-polar solvents like dichloromethane or carbon disulfide are common, but exploring others may improve regioselectivity.
Q3: How can I confirm the identity of the isomeric byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of isomeric byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile isomers and obtaining their mass spectra. While isomers will have the same molecular weight, their fragmentation patterns might show subtle differences. The retention times will be distinct for each isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase if applicable, can effectively separate positional isomers.[1][2] Different isomers will exhibit different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer due to the different electronic environments. For example, the proximity of the carbonyl group and the chlorine atom in this compound will result in a distinct set of signals compared to the 6-chloro isomer.[3][4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Deactivation of the catalyst by moisture. 3. Formation of a stable complex between the product and the Lewis acid. | 1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Ensure all glassware is flame-dried and reagents are anhydrous. 3. During workup, use a sufficiently acidic aqueous solution (e.g., dilute HCl) to break up the aluminum-ketone complex. |
| High Percentage of Isomeric Byproducts | 1. Lack of regioselectivity in the cyclization step. 2. Reaction conditions favoring the thermodynamic product. | 1. Screen milder Lewis acids (e.g., ZnCl₂, FeCl₃). 2. Lower the reaction temperature to favor the kinetic product. 3. Experiment with different solvents to influence the reaction pathway. |
| Difficult Purification / Oily Product | 1. Presence of multiple, closely-related isomers. 2. Residual starting materials or intermediates. 3. Incomplete removal of the Lewis acid catalyst. | 1. Employ high-resolution purification techniques such as flash column chromatography with a carefully selected eluent system or preparative HPLC. 2. Ensure the reaction has gone to completion using TLC or GC analysis before workup. 3. Perform a thorough acidic workup and multiple extractions to remove all inorganic salts. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. | 1. Use freshly distilled solvents and high-purity reagents. 2. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation of the Acyl Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place o-chlorophenylacetic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture gently to 50-60 °C for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude o-chlorophenylacetyl chloride.
-
Friedel-Crafts Acylation with Ethylene: Cool the flask containing the acyl chloride to -10 °C. Add a suitable anhydrous solvent (e.g., dichloromethane). To this solution, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, keeping the temperature below -5 °C. Bubble ethylene gas through the reaction mixture for several hours while maintaining the low temperature. Monitor the reaction progress by TLC or GC.
-
Intramolecular Cyclization: After the acylation is complete, allow the reaction mixture to warm slowly to room temperature and then heat to a gentle reflux for 2-4 hours to effect the intramolecular cyclization.
-
Workup and Purification: Cool the reaction mixture in an ice bath and quench by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound and the potential for isomeric byproduct formation.
Caption: Synthetic pathway for this compound.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
PubMed. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Available at: [Link]
-
PubMed. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]
Sources
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- 4. creative-biostructure.com [creative-biostructure.com]
troubleshooting Friedel-Crafts reaction for 8-Chloro-2-tetralone
Technical Support Center: Synthesis of Substituted Tetralones
Subject: Troubleshooting the Intramolecular Friedel-Crafts Acylation for the Synthesis of an 8-Chloro-Tetralone Core
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted tetralones, with a specific focus on the preparation of an 8-chloro-tetralone scaffold via intramolecular Friedel-Crafts acylation. As these tetralone cores are vital precursors for numerous biologically active molecules, mastering their synthesis is crucial.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction shows no product formation, and I am recovering my starting material (e.g., 4-(2-chlorophenyl)butyric acid or its acid chloride). What are the most probable causes?
This is a common and frustrating issue, typically pointing to a failure in activating the electrophilic aromatic substitution. The primary culprits are almost always related to reaction conditions and reagent viability.
Root Cause Analysis:
-
Deactivated Aromatic Ring: The primary challenge in this synthesis is the nature of the substrate itself. The chlorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.[3][4] This deactivation increases the activation energy of the reaction, making it more difficult to initiate compared to reactions with unsubstituted benzene.
-
Inactive Lewis Acid Catalyst: The most common Lewis acid for this reaction, aluminum chloride (AlCl₃), is extremely hygroscopic. Any trace of moisture in your glassware, solvent, or starting materials will hydrolyze AlCl₃, rendering it inactive.[3][5] This is the single most frequent cause of reaction failure.
-
Insufficient Catalyst Loading: Friedel-Crafts acylation is not a truly catalytic process in the traditional sense. The product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[6][7] This complex sequesters the catalyst, removing it from the reaction cycle. Therefore, at least a stoichiometric amount (1.0 equivalent or slightly more) of the Lewis acid relative to the acylating agent is required for the reaction to proceed to completion.[6]
-
Sub-Optimal Temperature: While excessive heat can cause degradation, a reaction temperature that is too low may not provide sufficient energy to overcome the activation barrier, especially with a deactivated substrate.[5]
Solutions Workflow:
-
Ensure Rigorously Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in a stream of dry nitrogen and allow it to cool in a desiccator before use.
-
Use freshly opened, anhydrous grade solvents or distill them from an appropriate drying agent (e.g., CaH₂ for dichloromethane).
-
Use freshly opened or sublimed AlCl₃. For best results, purchase AlCl₃ in sealed ampoules.
-
-
Verify Catalyst Stoichiometry: Use a minimum of 1.1 equivalents of AlCl₃. For particularly stubborn reactions involving deactivated rings, increasing the loading to 1.5-2.0 equivalents can sometimes be beneficial.
-
Optimize Reaction Temperature: Begin the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature. If no conversion is observed by TLC, gentle heating (e.g., 40-50 °C) may be necessary.[8]
Q2: The reaction yield is disappointingly low, with significant starting material remaining. How can I optimize the conversion?
Low conversion is an optimization problem that builds upon the points in Q1. Once you've ensured the basic requirements are met, fine-tuning the reaction parameters is the next logical step.
Optimization Strategies:
-
Choice of Lewis Acid: While AlCl₃ is the workhorse, it is also very harsh. Milder Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can sometimes offer better yields with sensitive substrates by minimizing side reactions.
-
Brønsted Acid Catalysis: For intramolecular cyclizations, strong Brønsted acids are excellent alternatives that often lead to cleaner reactions and simpler workups.[2] Polyphosphoric acid (PPA) is a classic choice, often used both as a catalyst and a solvent at elevated temperatures. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful option that can drive cyclization at lower temperatures than PPA.[2]
-
Solvent Effects: The choice of solvent can influence reaction rates. Dichloromethane (DCM) is common, but for deactivated systems, a more polar solvent like nitrobenzene can sometimes increase the rate. However, nitrobenzene has a high boiling point and can be difficult to remove. Carbon disulfide (CS₂) is another traditional solvent, known for promoting clean reactions.
-
Order of Addition: The standard procedure involves adding the acyl chloride to a suspension of the Lewis acid in the chosen solvent, followed by warming. Reversing the order of addition is generally not recommended as it can lead to side reactions of the acyl chloride.
Data-Driven Catalyst Selection
The following table summarizes common catalytic systems used for intramolecular Friedel-Crafts acylations to form tetralones.
| Catalyst System | Typical Loading | Solvent | Temperature | Key Advantages & Considerations |
| AlCl₃ | 1.1 - 2.0 eq. | CH₂Cl₂, CS₂, DCE | 0 °C to Reflux | High reactivity, inexpensive. Requires strictly anhydrous conditions; can promote charring.[3] |
| FeCl₃ | 1.1 - 2.0 eq. | CH₂Cl₂, Nitrobenzene | RT to 80 °C | Milder than AlCl₃, may reduce side reactions. Less reactive, may require higher temperatures. |
| PPA | Solvent/Catalyst | None | 80 - 140 °C | Simple workup (quench in ice water). Requires high temperatures; viscous and difficult to stir.[2] |
| Eaton's Reagent | Solvent/Catalyst | None | RT to 60 °C | Highly effective, often works at lower temperatures than PPA. Corrosive and requires careful handling.[2] |
| TfOH | 1.1 - 5.0 eq. | CH₂Cl₂ | 0 °C to RT | Very strong Brønsted acid, effective for difficult cyclizations.[9] Expensive. |
Q3: I'm observing a mixture of products, including an isomer (likely 6-chloro-1-tetralone). How can I improve the regioselectivity for the 8-chloro isomer?
Regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of a 4-(2-chlorophenyl)butyryl chloride precursor, the cyclization is directed by both the chloro and the alkyl chain substituents.
Mechanistic Insight:
-
Directing Effects: Both the chloro group and the alkyl chain are ortho-, para-directing groups.[10][11][12]
-
Desired Cyclization (to form 8-chloro-1-tetralone): This requires the acylium ion to attack the C6 position of the phenyl ring, which is ortho to the alkyl chain and meta to the chloro group.
-
Isomeric Cyclization (to form 6-chloro-1-tetralone): This results from attack at the C4 position, which is para to the alkyl chain and meta to the chloro group.
While both groups direct ortho/para, the deactivating nature of the chlorine atom will influence the relative rates of attack at different positions. Attack ortho to the deactivating chloro group is generally disfavored. The formation of the 6-membered ring is the primary thermodynamic driving force. Steric hindrance from the ortho-chloro group can play a significant role in disfavoring attack at the adjacent position, which would lead to the 8-chloro product. However, the electronics often dominate.
Controlling Regioselectivity:
-
Steric Bulk: The regiochemical outcome can sometimes be influenced by the steric bulk of the Lewis acid-acylium ion complex. Larger, bulkier complexes may favor attack at the less sterically hindered position.
-
Solvent and Temperature: A comprehensive study on the benzoylation of chlorobenzene showed that solvent and catalyst choice can have a modest effect on the ortho/para ratio.[13] Lower temperatures generally increase selectivity. Experimenting with different solvents (e.g., CS₂ vs. nitrobenzene) may alter the isomer ratio.
-
Alternative Strategies: If Friedel-Crafts cyclization proves unselective, alternative synthetic routes that establish the regiochemistry unambiguously may be necessary.[14]
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of Lewis acid required for acylation, but only a catalytic amount for alkylation? A: In Friedel-Crafts alkylation , the alkylated product is more electron-rich than the starting material and does not strongly coordinate with the Lewis acid, allowing the catalyst to be regenerated and participate in further reaction cycles.[15] In contrast, in acylation , the ketone product contains a lone pair on the carbonyl oxygen, which acts as a Lewis base and forms a strong, deactivated complex with the Lewis acid catalyst (e.g., AlCl₃).[3][7] This complex is typically stable under the reaction conditions, effectively removing the catalyst from the reaction. Therefore, at least one full equivalent of the Lewis acid is consumed for every equivalent of product formed.
Q: What are the best practices for setting up a truly anhydrous Friedel-Crafts reaction? A:
-
Glassware: Dry all glassware (flask, condenser, addition funnel) in an oven at >120 °C for several hours and assemble it hot under a stream of dry nitrogen or argon. Flame-drying under vacuum is also an excellent method.
-
Reagents: Use freshly opened bottles of high-purity reagents. Liquid starting materials should be distilled from an appropriate drying agent. Solid starting materials should be dried in a vacuum oven.
-
Catalyst: Use a fresh bottle of AlCl₃. The surface of old AlCl₃ often appears "caked" or white/grey due to hydrolysis; this material should not be used. For best results, sublime the AlCl₃ before use.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time. Use septa and syringe techniques for liquid transfers.
Q: Can I use the carboxylic acid directly instead of the acyl chloride? A: Yes, it is possible, particularly with strong Brønsted acids like PPA or Eaton's reagent, which can act as both the catalyst and a dehydrating agent to form the acylium ion in situ from the carboxylic acid.[2] This approach avoids the need to prepare and handle the often-labile acyl chloride.
Visualized Mechanisms and Workflows
Diagram 1: Intramolecular Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A stepwise workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization using AlCl₃
Disclaimer: This is a representative procedure and may require optimization for specific substrates. All operations must be carried out in a fume hood with appropriate personal protective equipment.
Materials:
-
4-(2-chlorophenyl)butyryl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve 4-(2-chlorophenyl)butyryl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, heat the mixture to reflux (approx. 40 °C) for an additional 1-2 hours.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a small amount of concentrated HCl. This process is highly exothermic and will release HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is.
- Organic Reaction Mechanism. (n.d.).
- YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
- Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- Reddit. (n.d.). Friedel-Crafts reactions with Deactivating groups.
-
PubMed. (2006). General synthesis of 8-aryl-2-tetralones. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics.
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis.
- RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
Sources
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- 12. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
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- 14. General synthesis of 8-aryl-2-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Optimization of Reaction Time for 8-Chloro-2-tetralone Synthesis
Welcome to the technical support center for the synthesis of 8-Chloro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format directly addresses potential challenges you may encounter during your experiments, with a focus on minimizing reaction time while maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the key reaction type?
A1: The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a suitable precursor, such as o-chlorophenylacetyl chloride, in the presence of a Lewis acid catalyst.[1] The core transformation is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the six-membered ketone ring of the tetralone structure.[3][4]
Q2: What are the primary factors that influence the reaction time for this synthesis?
A2: The reaction time for the intramolecular Friedel-Crafts acylation to form this compound is primarily influenced by several key parameters:
-
Catalyst Activity: The choice and activity of the Lewis acid catalyst (e.g., AlCl₃) are critical. The catalyst must be sufficiently reactive to promote the reaction but not so reactive as to cause degradation.[5]
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products.[5]
-
Reagent Purity: The purity of the starting materials, particularly the o-chlorophenylacetyl chloride and the Lewis acid, is paramount. Impurities, especially moisture, can deactivate the catalyst and stall the reaction.[5][6]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane is a common choice for this type of reaction.[1]
Q3: What are the common side products I should be aware of, and how do they impact the reaction?
A3: In Friedel-Crafts acylations, several side products can form, complicating purification and reducing the yield of the desired this compound. These can include:
-
Isomeric Products: Depending on the directing effects of the chloro-substituent, there is a possibility of forming other chloro-substituted tetralone isomers, although the intramolecular nature of the reaction generally favors the desired product.[7]
-
Polymeric Materials: At elevated temperatures or with highly active catalysts, intermolecular reactions can occur, leading to the formation of polymeric byproducts.[5]
-
Decomposition Products: Harsh reaction conditions can lead to the degradation of the starting material or the product.
Troubleshooting Guide: Optimizing Reaction Time
This section provides a detailed guide to troubleshooting common issues that can lead to prolonged reaction times or failed reactions.
Problem 1: The reaction is sluggish or does not proceed to completion.
Possible Causes & Solutions
-
Inactive Catalyst:
-
Cause: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Contamination with water will deactivate the catalyst.[5]
-
Solution: Ensure all glassware is rigorously dried before use. Use a freshly opened container of the Lewis acid or one that has been stored under an inert atmosphere. The solvent should also be anhydrous.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction will be slow.
-
Solution: While a literature procedure suggests starting the reaction at a very low temperature (-78 °C) and then allowing it to warm, carefully monitoring and controlling the temperature is key.[1] If the reaction stalls, a slight and gradual increase in temperature may be necessary.
-
-
Impure Starting Materials:
-
Cause: Impurities in the o-chlorophenylacetyl chloride can inhibit the reaction.
-
Solution: Purify the acid chloride, for instance by distillation, before use. Ensure the starting o-chlorophenylacetic acid is of high purity before conversion to the acid chloride.
-
Problem 2: Significant formation of side products is observed, complicating purification and extending the overall process time.
Possible Causes & Solutions
-
Reaction Temperature is Too High:
-
Cause: While higher temperatures can increase the reaction rate, they can also lead to a loss of selectivity and the formation of undesired byproducts.[5]
-
Solution: Maintain strict temperature control throughout the reaction. The initial low-temperature addition of the acid chloride is crucial to control the initial exotherm.[1]
-
-
Incorrect Stoichiometry:
-
Cause: An incorrect ratio of catalyst to substrate can lead to side reactions.
-
Solution: Carefully measure the amounts of all reagents. The stoichiometry of the Lewis acid is particularly important; typically, a slight excess is used to ensure complete reaction.
-
Experimental Protocols for Optimization
To systematically optimize the reaction time, a Design of Experiments (DoE) approach is recommended. Key variables to investigate include catalyst loading, reaction temperature, and reaction time.
Table 1: Suggested Experimental Design for Reaction Time Optimization
| Experiment | Catalyst (AlCl₃) Equiv. | Temperature Profile | Time (hours) | Monitored By |
| 1 (Control) | 2.0 | -78°C to 5°C | 4 | TLC/GC-MS |
| 2 | 1.5 | -78°C to 5°C | 4 | TLC/GC-MS |
| 3 | 2.5 | -78°C to 5°C | 4 | TLC/GC-MS |
| 4 | 2.0 | -78°C to 15°C | 4 | TLC/GC-MS |
| 5 | 2.0 | -78°C to 5°C | 2 | TLC/GC-MS |
| 6 | 2.0 | -78°C to 5°C | 6 | TLC/GC-MS |
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Slow or Incomplete Reactions
Caption: A decision tree for troubleshooting slow reactions.
Diagram 2: Key Steps in this compound Synthesis
Caption: The synthetic workflow for this compound.
References
-
Synthesis of A. This compound. PrepChem.com. Available at: [Link]
-
Synthesis of 8-Chloro-5-methoxy-1-tetralone. PrepChem.com. Available at: [Link]
-
Friedel Crafts Reaction. sathee jee. Available at: [Link]
-
Friedel-Crafts Acylation with Amides. PMC - NIH. Available at: [Link]
- US5750794A - Process for preparing chiral tetralone. Google Patents.
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). Available at: [Link]
-
Intramolecular reaction. Wikipedia. Available at: [Link]
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. J Org Chem. 2001 Oct 19;66(21):7113-7. Available at: [Link]
-
β-TETRALONE. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Request PDF. ResearchGate. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]
-
General synthesis of 8-aryl-2-tetralones. PubMed. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. NIH. Available at: [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]
-
Facile synthesis of fused polycyclic compounds via intramolecular oxidative cyclization/aromatization of β-tetralone or β-tetralone oximes. PubMed. Available at: [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. Beilstein Journals. Available at: [Link]
-
α-TETRALONE. Organic Syntheses Procedure. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dimerization of Tetralone Derivatives
Welcome to the technical support center for chemists and researchers engaged in the synthesis and modification of tetralone derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: the dimerization of your tetralone scaffold. As a senior application scientist, I have seen numerous projects hindered by this unwanted side reaction. This guide synthesizes my experience with established chemical principles to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding tetralone dimerization:
Q1: I'm seeing a significant amount of a high molecular weight byproduct in my reaction involving a tetralone derivative. Could this be a dimer?
A1: It's highly probable. Dimerization is a common side reaction for tetralone derivatives, leading to the formation of a molecule with double the mass of your starting material. This can occur through various mechanisms, including self-condensation (an Aldol-type reaction), oxidative coupling, or radical-mediated pathways. The first step in troubleshooting is to confirm the identity of the byproduct, typically via mass spectrometry and NMR spectroscopy.
Q2: What are the most common causes of tetralone dimerization?
A2: The primary drivers of tetralone dimerization are often related to the reaction conditions. These can include:
-
Basic Conditions: The presence of a base can deprotonate the α-carbon of the tetralone, forming an enolate that can then attack another molecule of the tetralone in a self-condensation reaction.
-
Oxidizing Agents: Unintentional exposure to oxygen or the presence of certain catalysts can promote oxidative coupling of two tetralone molecules.
-
Radical Initiators: Reactions that proceed through radical intermediates can also lead to the dimerization of tetralone-derived radicals.
-
High Temperatures: Elevated temperatures can sometimes provide the activation energy needed for dimerization to occur, especially in the absence of a more favorable reaction pathway.
Q3: Can the structure of my tetralone derivative influence its tendency to dimerize?
A3: Absolutely. The steric and electronic properties of the substituents on the tetralone ring can play a significant role. For instance, bulky groups near the α-carbon can sterically hinder the approach of another tetralone molecule, thus reducing the likelihood of dimerization. Conversely, electron-withdrawing groups can increase the acidity of the α-protons, making enolate formation and subsequent self-condensation more favorable under basic conditions.
Troubleshooting Guides: A Deeper Dive
When dimerization becomes a persistent issue, a more systematic approach to troubleshooting is required. Below are detailed guides for specific scenarios.
Guide 1: Unwanted Dimerization in Base-Catalyzed Reactions (Aldol-Type Self-Condensation)
This is arguably the most frequently encountered dimerization pathway for tetralone derivatives. The formation of an enolate intermediate is the critical step.
The Mechanism:
Caption: Mechanism of base-catalyzed Aldol-type self-condensation of a tetralone derivative.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Lower the Temperature | The rate of the desired reaction may be less sensitive to temperature changes than the dimerization side reaction. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the progress carefully. |
| Slow Addition of Reagents | Maintaining a low concentration of the enolizable tetralone can favor the desired reaction over self-condensation. | Add the tetralone derivative dropwise to the reaction mixture containing the other reagents. |
| Use a Non-Enolizable Partner | If your reaction is a crossed-aldol, ensure the other carbonyl compound cannot form an enolate (e.g., benzaldehyde). | This is a design consideration for the synthetic route. |
| Pre-form the Enolate | Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can quantitatively form the enolate before the addition of the electrophile, minimizing self-condensation. | 1. Dissolve the tetralone derivative in dry THF under an inert atmosphere. 2. Cool the solution to -78 °C. 3. Add a solution of LDA dropwise. 4. Stir for 30-60 minutes to ensure complete enolate formation. 5. Add the electrophile. |
| Employ a Mukaiyama Aldol Reaction | Convert the tetralone to a silyl enol ether, which is a stable enolate equivalent. The reaction is then initiated by a Lewis acid. | 1. React the tetralone with a silylating agent (e.g., TMSCl) and a base (e.g., triethylamine). 2. Purify the resulting silyl enol ether. 3. React the silyl enol ether with the desired electrophile in the presence of a Lewis acid (e.g., TiCl₄). |
Guide 2: Dimerization Under Oxidative or Radical Conditions
In some synthetic transformations, unintended oxidative or radical pathways can lead to dimerization. This is often observed in reactions involving metal catalysts or radical initiators.
Potential Mechanisms:
Caption: Potential pathways for oxidative and radical-mediated dimerization of tetralone derivatives.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Inert Atmosphere | Excluding oxygen is crucial to prevent oxidative dimerization. | Purge all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. |
| Use of Radical Scavengers | If a radical mechanism is suspected, adding a radical scavenger can inhibit the dimerization pathway. | Add a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or TEMPO to the reaction mixture. |
| Optimize Catalyst and Ligands | The choice of metal catalyst and ligands can significantly influence the reaction pathway and selectivity, potentially suppressing dimerization. | Screen different catalysts and ligands to find a combination that favors the desired transformation over dimerization. |
| Photochemical Considerations | Some tetralone derivatives can undergo photochemical dimerization upon exposure to UV light. | If the reaction is light-sensitive, conduct it in the dark or use glassware that blocks UV radiation. |
Guide 3: The Role of Protecting Groups in Preventing Dimerization
Protecting groups can be a powerful tool to prevent dimerization by temporarily modifying the reactive sites of the tetralone derivative.
Key Principles:
-
Steric Hindrance: Introducing a bulky protecting group near the α-carbon can physically block the approach of another tetralone molecule, preventing dimerization.
-
Electronic Modification: A protecting group can alter the electronic properties of the tetralone, making it less susceptible to enolate formation or oxidation.
Application Workflow:
Caption: A general workflow for utilizing protecting groups to prevent tetralone dimerization.
Examples of Protecting Groups and Their Applications:
| Protecting Group | Functional Group Protected | Rationale for Dimerization Prevention |
| tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) ethers | Hydroxyl groups on the tetralone ring | These bulky silyl ethers can provide significant steric hindrance, preventing the close approach of two tetralone molecules. |
| Acetals or Ketals | The ketone carbonyl group | Protecting the carbonyl group prevents enolate formation, thereby completely inhibiting Aldol-type self-condensation. This is a robust but requires an additional deprotection step. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Photochemical Homodimerization as a Key Step in Natural Product Synthesis. (2025). PubMed. [Link]
-
Radical-mediated dimerization and oxidation reactions for the synthesis of complex alkaloids. (2012). PubMed. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). National Institutes of Health. [Link]
Technical Support Center: Regioselective Functionalization of 8-Chloro-2-tetralone
Welcome to the technical support center for the regioselective functionalization of 8-Chloro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its structure presents a unique set of challenges, particularly concerning the regioselective functionalization at the C1 and C3 positions adjacent to the carbonyl group. The electron-withdrawing nature of the chloro substituent on the aromatic ring can influence the acidity of the α-protons and the stability of the resulting enolates, making precise control of reaction outcomes a significant hurdle.[2][3][4]
This guide will provide a structured approach to troubleshooting common problems, from enolate formation to product purification, ensuring you can confidently manipulate this key intermediate.
Section 1: Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common experimental failures and unexpected results.
Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[5]
-
Incomplete Enolate Formation: The first critical step is the efficient deprotonation of the 2-tetralone.
-
Base Selection: The choice of base is paramount. For kinetic control, favoring deprotonation at the less hindered C1 position, a strong, bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) is the standard.[6][7][8] For thermodynamic control, which may favor the more substituted C3 position (if applicable), a weaker base like an alkoxide might be used, but this often leads to mixtures.[6][7]
-
Base Quality and Stoichiometry: LDA is notoriously sensitive to moisture and air. Ensure your LDA solution is freshly prepared or properly titrated. Use of slightly more than one equivalent of LDA is often recommended to ensure complete deprotonation.[6]
-
Temperature Control: Enolate formation with LDA should be performed at low temperatures, typically -78 °C, to prevent side reactions and ensure kinetic control.[7][8]
-
-
Reagent Quality and Stability:
-
Starting Material Purity: Impurities in the this compound can interfere with the reaction. Consider purification by recrystallization or column chromatography if the purity is questionable.[9]
-
Electrophile Reactivity: Ensure the electrophile you are using is reactive enough and has not degraded. For example, in an alkylation reaction, the alkyl halide should be of high purity.
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware should be thoroughly dried, and reactions should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by moisture.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5] Some reactions may require longer times or slight warming after the initial low-temperature enolate formation to proceed to completion.
-
Poor Regioselectivity (Mixture of C1 and C3 Functionalized Products)
Question: I am obtaining a mixture of isomers functionalized at both the C1 and C3 positions. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity is the central challenge with unsymmetrical ketones like this compound. The key lies in controlling the formation of the desired enolate (kinetic vs. thermodynamic).
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate (C1-functionalization): This is the less substituted and sterically more accessible enolate. To favor its formation, use a strong, sterically hindered base like LDA at low temperatures (-78 °C) in a non-polar solvent like THF.[6][7][10] The enolate should be generated quickly and irreversibly.
-
Thermodynamic Enolate (C3-functionalization, if applicable): This is the more substituted and generally more stable enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., NaH, alkoxides) at higher temperatures. However, for this compound, achieving clean thermodynamic control can be difficult and often results in mixtures.
-
| Condition | Base | Temperature | Solvent | Outcome |
| Kinetic Control | LDA | -78 °C | THF | Favors C1 functionalization |
| Thermodynamic Control | NaH, NaOR | Room Temp to Reflux | Protic or Polar Aprotic | Tends to give mixtures |
-
Directing Group Strategies: While not always straightforward to implement, the use of a directing group can steer the functionalization to a specific position.[11][12] This involves temporarily installing a group that directs the metalation or reaction to a particular alpha-carbon.
Issues with Product Isolation and Purification
Question: I am having difficulty isolating and purifying my final product. What techniques can I employ?
Answer: The properties of the functionalized this compound derivatives can make purification challenging.
-
Work-up Procedure:
-
Quenching: Be mindful of the stability of your product to acidic or basic conditions during the work-up.[13] A neutral quench with a saturated aqueous solution of ammonium chloride is often a good starting point.
-
Emulsions: If emulsions form during the aqueous work-up, adding brine can help to break them.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for separating isomers and removing impurities. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on silica gel.[5][9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the chloro group at the 8-position in the reactivity of 2-tetralone?
A1: The chloro group at the 8-position is an electron-withdrawing group.[2] Through its inductive effect, it can slightly increase the acidity of the α-protons at C1 and C3, potentially influencing the ease of enolate formation. It also deactivates the aromatic ring towards electrophilic substitution.[2]
Q2: Can I use a base other than LDA for kinetic enolate formation?
A2: While LDA is the most common choice, other lithium amide bases like lithium tetramethylpiperidide (LiTMP) can also be used. These bases are also strong and sterically hindered, favoring the formation of the kinetic enolate.[7]
Q3: How can I confirm the regiochemistry of my functionalized product?
A3: Spectroscopic methods are essential for determining the structure of your product.
-
¹H NMR Spectroscopy: The multiplicity and chemical shifts of the protons on the aliphatic ring will be different for C1 and C3 substituted products. For example, C1 substitution will likely result in a characteristic signal for the remaining C1 proton, while C3 substitution will affect the signals of the C3 and C4 protons.[14]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the α-carbons will be indicative of the substitution pattern.[15]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure by showing correlations between protons and carbons.[14]
Q4: Are there any known side reactions to be aware of?
A4: Yes, several side reactions can occur:
-
Self-condensation: The enolate can react with another molecule of the starting tetralone, leading to aldol-type products. This is more likely at higher temperatures or with prolonged reaction times.[5]
-
Over-alkylation: If the product still has an acidic α-proton, it can be deprotonated and react further with the electrophile. Using a slight excess of the tetralone relative to the base and electrophile can sometimes mitigate this.
-
Reaction with the solvent: The enolate can potentially react with certain solvents, especially if they are not sufficiently inert. THF is generally a good choice.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Kinetic α-Alkylation at the C1 Position
This protocol provides a general method for the regioselective alkylation of this compound at the C1 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting decision tree for experiments.
References
-
PrepChem. Synthesis of this compound. Available at: [Link]
-
Wikipedia. Enolate. Available at: [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
Chemistry LibreTexts. Directing Effects. Available at: [Link]
-
YouTube. 21.4 Alpha Alkylation. Available at: [Link]
-
YouTube. 21.4a Alpha Alkylation. Available at: [Link]
-
NIH. Combining transition metals and transient directing groups for C–H functionalizations. Available at: [Link]
-
Royal Society of Chemistry. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Available at: [Link]
-
ResearchGate. Synthesis of the α‐tetralone 10. Available at: [Link]
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]
-
ResearchGate. Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enolate - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
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- 10. youtube.com [youtube.com]
- 11. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 8-Chloro-2-tetralone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-chloro-2-tetralone and its derivatives. This guide is designed to provide in-depth, practical advice on workup procedures, drawing from established laboratory practices and chemical principles. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your reaction outcomes.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific problems that may arise during the workup of reactions involving this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Emulsion Formation During Aqueous Extraction
You've completed your reaction and proceed to an aqueous workup, but upon shaking the separatory funnel, a stubborn emulsion forms between the organic and aqueous layers, making separation impossible.
-
Probable Causes:
-
High Concentration of Salts: Residual salts from the reaction (e.g., aluminum chloride from a Friedel-Crafts acylation) can increase the viscosity of the aqueous layer.[1]
-
Presence of Amphiphilic Byproducts: Certain side reactions can generate surfactant-like molecules that stabilize emulsions.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.
-
Solvent Choice: Some organic solvents, like benzene, are more prone to forming emulsions with aqueous solutions.[2]
-
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Change in pH: If your product is stable to acid or base, carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[3] This can alter the charge of any acidic or basic byproducts, affecting their solubility and potentially breaking the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break up the emulsion.[2] In challenging cases, a 3:1 mixture of chloroform and isopropanol can be an effective extraction solvent for pulling organic compounds from the aqueous phase.[2][4]
-
Issue 2: Low or No Product Yield After Workup
After performing the workup and removing the solvent, you obtain a much lower yield than expected, or in the worst case, no product at all.
-
Probable Causes:
-
Product Solubility in the Aqueous Layer: Your product or a key intermediate may have significant solubility in the aqueous phase, especially if it is polar.[3]
-
Product Volatility: The product may be volatile and lost during solvent removal on the rotary evaporator.[3]
-
Degradation During Workup: The product might be unstable to the pH conditions (acidic or basic washes) or exposure to air or water during the workup.[3]
-
Incomplete Extraction: An insufficient volume or number of extractions may have been performed, leaving a significant amount of product in the aqueous layer.
-
-
Solutions:
-
Check All Layers: Before discarding any aqueous layers, perform a thin-layer chromatography (TLC) analysis to check for the presence of your product.[3] If present, perform additional extractions with a suitable organic solvent.
-
Back-Extraction: If your product is acidic or basic, you can intentionally extract it into an aqueous base or acid, wash the aqueous layer with an organic solvent to remove neutral impurities, and then readjust the pH to recover your product by extraction into a fresh organic layer.
-
Minimize Heat: When removing the solvent, use a lower bath temperature on the rotary evaporator to minimize the loss of volatile products.
-
Test for Stability: Before performing the workup on the entire reaction mixture, take a small aliquot and test its stability to the planned acidic and basic washes by TLC analysis.[3]
-
Solvent Removal Prior to Workup: For reactions in water-miscible solvents like THF or acetonitrile, it is often best to remove the reaction solvent via rotary evaporation before the aqueous workup to avoid partitioning of the product into the aqueous layer.[2]
-
Issue 3: Persistent Impurities in the Final Product
Despite purification, your final product is contaminated with persistent impurities, as indicated by NMR or other analytical techniques.
-
Probable Causes:
-
Incomplete Quenching: The reaction may not have been fully quenched, leading to ongoing reactions during the workup.
-
Reagent-Derived Impurities: Byproducts from reagents (e.g., triphenylphosphine oxide from a Wittig reaction) can be difficult to remove.
-
Side Reactions: The reaction conditions may have promoted the formation of side products with similar polarity to your desired product.
-
Co-elution during Chromatography: The impurity may have a similar retention factor (Rf) to your product, leading to co-elution during column chromatography.
-
-
Solutions:
-
Specific Reagent Removal Techniques:
-
Triphenylphosphine Oxide: For non-polar products, suspending the crude material in a non-polar solvent like pentane or a mixture of hexane and ether and filtering through a plug of silica gel can effectively remove triphenylphosphine oxide.[5]
-
Copper Salts: Washing with a saturated aqueous solution of ammonium chloride can help remove copper salts by forming a water-soluble complex.[5]
-
Boron Compounds: Repeatedly concentrating the reaction mixture from methanol can remove boron-containing byproducts as volatile trimethyl borate.[5]
-
-
Optimize Chromatography:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography to achieve better separation between your product and the impurity.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization, distillation, or preparative thin-layer chromatography (prep-TLC).
-
-
Chemical Treatment: In some cases, impurities can be chemically altered to facilitate their removal. For example, excess oxidizing agents can be quenched with sodium thiosulfate.[5]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the workup of this compound reactions.
Q1: What is a standard extractive workup procedure for a reaction involving this compound?
A standard procedure often involves quenching the reaction, followed by partitioning the mixture between an organic solvent and water or an aqueous solution. A typical sequence is as follows:
-
Quenching: Carefully add the quenching agent (e.g., water, ice, or a saturated aqueous solution of ammonium chloride) to the reaction mixture, often at a reduced temperature.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water or dilute acid (e.g., 1N HCl) to remove basic impurities.
-
Saturated aqueous sodium bicarbonate to neutralize any excess acid and remove acidic byproducts.[1]
-
Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water in the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Q2: How do I choose the right organic solvent for extraction?
The ideal extraction solvent should:
-
Readily dissolve your product but not the impurities.
-
Be immiscible with the aqueous layer.
-
Have a relatively low boiling point for easy removal.
-
Be unreactive towards your product.
Common choices include ethyl acetate, dichloromethane, and diethyl ether. The polarity of the solvent can be adjusted to optimize the extraction of your specific this compound derivative. A table of common solvents and their properties can be a useful reference.[6][7]
Q3: My product seems to be degrading during silica gel chromatography. What can I do?
Some tetralone derivatives can be sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: You can use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent (typically 1-2%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.
-
Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the silica gel.
Q4: I have a very polar this compound derivative that is difficult to extract from the aqueous layer. What are my options?
-
Increase the Number of Extractions: Perform multiple extractions with a smaller volume of organic solvent, as this is more efficient than a single extraction with a large volume.
-
Use a More Polar Solvent: Try a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol (e.g., 3:1 v/v).[2][4]
-
Salting Out: Add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer to decrease the solubility of your organic product.
-
Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used.
III. Standard Operating Procedure (SOP): Extractive Workup and Purification
This SOP outlines a general procedure for the workup and purification of a reaction producing an this compound derivative.
Step 1: Reaction Quenching
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the quenching solution (e.g., deionized water, saturated aqueous NH₄Cl) dropwise with vigorous stirring. Monitor for any exotherms.
-
Allow the mixture to warm to room temperature.
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve the product and form a distinct layer.
-
Gently swirl the funnel to mix the layers, then stopper and invert, venting frequently to release any pressure.
-
Shake the funnel for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer.
-
Wash the organic layer sequentially with:
-
1N HCl (if basic impurities are expected)
-
Saturated aqueous NaHCO₃ (if acidic impurities are present)
-
Saturated aqueous NaCl (brine)
-
-
Drain the aqueous layer after each wash.
Step 3: Drying and Solvent Removal
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ and swirl. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent.
-
Concentrate the filtrate using a rotary evaporator.
Step 4: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualizations and Data
Workflow for Extractive Workup
Sources
column chromatography conditions for 8-Chloro-2-tetralone purification
Welcome to the technical support center for the column chromatography purification of 8-Chloro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common questions and troubleshooting scenarios. As Senior Application Scientists, we aim to explain not just the how, but the why behind each step, ensuring your purification is both successful and reproducible.
Frequently Asked Questions (FAQs): Setting Up for Success
This section addresses the foundational questions you might have when designing your purification protocol for this compound.
Q1: What is the most effective stationary phase for purifying this compound?
Answer: For this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and highly effective stationary phase. This technique is known as normal-phase chromatography.[1][2]
The Scientific Rationale: this compound possesses a ketone functional group and a chlorinated aromatic ring, making it a moderately polar compound. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[2] In normal-phase chromatography, polar compounds like this compound will have a stronger interaction (adsorption) with the polar silica gel compared to non-polar impurities. This differential interaction is the basis for separation.[1] Using a less polar mobile phase allows the non-polar impurities to travel through the column more quickly, while the this compound is retained longer, enabling its isolation.
Q2: How do I select the right mobile phase (eluent) for my separation?
Answer: The selection of a mobile phase is a critical step that should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for this compound in the range of 0.25 to 0.40.
The Scientific Rationale: The Rf value indicates how far a compound moves up a TLC plate relative to the solvent front.[3]
-
An Rf value near 0 means the compound is strongly adsorbed to the silica and does not move. The chosen solvent is not polar enough.
-
An Rf value near 1 means the compound has little to no interaction with the silica and travels with the solvent front. The solvent is too polar.
An Rf value between 0.25 and 0.40 on a TLC plate generally translates well to a preparative column, providing good separation without requiring excessively large volumes of solvent.[4] This is because there is a sufficient difference in interaction between the analyte and the stationary phase to allow for separation from impurities.
Q3: Can you recommend a starting solvent system for this compound?
Answer: A very effective and commonly used starting point is a binary mixture of a non-polar solvent like hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate. Based on documented procedures, a 1:1 mixture of hexane and diethyl ether has been used successfully.[5]
We recommend starting your TLC analysis with the following systems:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (4:1)
-
Hexane:Diethyl Ether (4:1)
-
Hexane:Dichloromethane (1:1)
Adjust the ratio of the polar solvent to achieve the target Rf value of 0.25-0.40.
Q4: How should I prepare and load my crude this compound sample onto the column?
Answer: There are two primary methods for loading your sample: wet loading and dry loading. For this compound, dry loading is often superior as it can lead to sharper bands and better separation.
The Scientific Rationale:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a weaker solvent) and carefully pipetted onto the top of the silica bed. This is quick but can cause issues if the sample is not highly soluble in a weak solvent, potentially leading to precipitation or uneven band application.
-
Dry Loading: The crude product is dissolved in a volatile solvent (like dichloromethane or acetone), and a small amount of silica gel (or Celite) is added to the solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.[6] This powder is then carefully added to the top of the column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, which is crucial for achieving high resolution.[6]
Troubleshooting Guide: Addressing Common Purification Challenges
Even with a well-designed protocol, issues can arise. This section provides solutions to specific problems you might encounter.
Q1: My compound isn't moving from the top of the column (Rf ≈ 0). What's wrong?
Answer: This indicates that the mobile phase is not polar enough to elute your compound. The this compound is too strongly adsorbed to the silica gel.
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 9:1 Hexane:Ethyl Acetate, try switching to 4:1 or 2:1.
-
Add a Stronger Modifier: If increasing the ratio is insufficient, consider adding a small amount (0.5-1%) of a highly polar solvent like methanol or isopropanol to your eluent system. This will significantly increase the mobile phase's eluting power.
Q2: My compound is eluting immediately with the solvent front (Rf ≈ 1). How do I fix this?
Answer: This is the opposite problem: your mobile phase is too polar. The this compound has minimal interaction with the stationary phase and is being flushed through the column without retention.
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using 1:1 Hexane:Ethyl Acetate, try switching to 4:1 or 9:1. This will increase the retention time of your compound on the column, allowing for separation to occur.
Q3: I'm seeing significant streaking or "tailing" of my compound spots in the collected fractions. What causes this?
Answer: Tailing or streaking is often a sign of one of the following issues:
-
Sample Overload: You have loaded too much crude material onto the column.
-
Insolubility: The compound may be sparingly soluble in the mobile phase, causing it to streak as it moves down the column.
-
Strong Acidic/Basic Interactions: Although less common for a neutral ketone, trace acidic impurities in the silica or sample can sometimes cause tailing for certain compounds.
Solutions:
-
Reduce Sample Load: A general rule is to use a silica gel-to-sample mass ratio of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Check Solubility: Ensure your compound is soluble in the chosen eluent. If not, dry loading can mitigate this issue.
-
Modify the Mobile Phase: Adding a very small amount of a modifier can improve peak shape. For a neutral compound like this, simply optimizing the solvent ratio is usually sufficient. For acidic or basic compounds, adding a trace of acetic acid or triethylamine, respectively, can help, but this should be unnecessary for this compound.
Q4: The separation between this compound and a close-running impurity is poor. How can I improve the resolution?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Fine-Tune the Mobile Phase: Small adjustments to the solvent ratio can have a large impact. Try decreasing the polarity slightly to increase the interaction time with the silica gel.
-
Change Solvent Selectivity: Instead of just adjusting ratios, change one of the solvents. The "solvent selectivity triangle" describes how different solvents (e.g., alcohols, ethers, chlorinated solvents) interact with analytes in different ways.[2] For example, switching from Hexane:Ethyl Acetate to a Hexane:Dichloromethane:Methanol system may change the elution order or improve the separation between your target compound and the impurity.
-
Use a Finer Mesh Silica: While 40-63 µm is standard for flash chromatography, using a smaller particle size can increase the surface area and theoretical plates, leading to better resolution. However, this will also increase the backpressure.
-
Run a Slower Flow Rate: Pushing the solvent through the column too quickly reduces the time for the equilibrium between the stationary and mobile phases to be established, which can decrease resolution.[6]
Detailed Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of at least three separate TLC plates.
-
Prepare developing chambers with different solvent systems (e.g., 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate).
-
Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for the main spot in each system.[3]
-
Select the solvent system that gives an Rf value for this compound between 0.25 and 0.40 and provides the best separation from any visible impurities.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand (approx. 1 cm).
-
Packing the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing.[4] Open the stopcock to drain the excess solvent, being careful never to let the top of the silica bed run dry.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica bed. Add a final thin layer of sand on top to protect the sample layer.
-
-
Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent level drop of about 2 inches per minute is a good starting point).[6]
-
Begin collecting fractions in test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Data & Visualizations
Table 1: Properties of Common Chromatography Solvents
| Solvent | Polarity Index | Boiling Point (°C) |
| n-Hexane | 0.1 | 69 |
| Diethyl Ether | 2.8 | 35 |
| Dichloromethane | 3.1 | 40 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| 2-Propanol | 5.2 | 82 |
| Methanol | 5.1 | 65 |
Data sourced from various chemical suppliers and chromatography handbooks.
Diagram 1: Column Chromatography Method Development Workflow
Caption: Workflow for optimizing the mobile phase using TLC.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: A logical flowchart for troubleshooting poor resolution.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 8-Chloro-5-methoxy-1-tetralone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
Sousa, M., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(11), 2650. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
NJIT. (n.d.). Chromatography. Retrieved from [Link]
-
Sherma, J. (2018). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Stationary Phases and Columns for Chiral Chromatography. Request PDF. Available at: [Link]
-
Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]
-
Haddad, A. D. (2024, January 11). Chromatography. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4065216, 7-Chloro-2-tetralone. Retrieved from [Link]
-
Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 754-763. Available at: [Link]
-
UIV CHEM. (n.d.). Beta-Tetralone. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of mobile phase composition and temperature on the supercritical fluid chromatography enantioseparation of chiral fluoro-oxoindole-type compounds with chlorinated polysaccharide stationary phases. Request PDF. Available at: [Link]
Sources
stability issues of 8-Chloro-2-tetralone under acidic conditions
Welcome to the technical support center for 8-Chloro-2-tetralone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common stability issues encountered under acidic conditions, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative measures to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound, an α-haloketone, is a valuable intermediate in organic synthesis. However, like many compounds in its class, it exhibits inherent instability, particularly under acidic conditions. The primary degradation pathway involves the elimination of hydrogen chloride (HCl), which can be catalyzed by acids.[1] This process can lead to the formation of unsaturated byproducts and subsequent polymerization, compromising the purity and reactivity of the starting material. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I've noticed a discoloration and change in the consistency of my this compound sample after exposure to an acidic reagent. What is happening?
A1: The observed discoloration and potential polymerization are classic signs of decomposition. Under acidic conditions, the carbonyl oxygen of this compound can be protonated, facilitating the formation of an enol intermediate. This enol can then readily eliminate hydrogen chloride to form an α,β-unsaturated ketone. This unsaturated product is often colored and can readily polymerize, leading to the changes you are observing.
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: The principal degradation product is typically the corresponding α,β-unsaturated tetralone, formed via the elimination of HCl. Other potential byproducts can arise from subsequent reactions of this unsaturated ketone, including polymerization and addition reactions with other nucleophiles present in the reaction mixture.
Q3: Can I use acidic conditions during the workup of a reaction involving this compound?
A3: While prolonged exposure to strong acids should be avoided, brief and mild acidic washes during a workup may be tolerated, especially at low temperatures. For instance, a synthesis of this compound itself involves a wash with 1N hydrochloric acid.[2] The key is to minimize the contact time and use dilute acids, followed by immediate neutralization and removal of the acidic aqueous phase.
Q4: How should I store this compound to ensure its long-term stability?
A4: To minimize decomposition, this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to acidic gases in the laboratory environment.
Troubleshooting Guide
Issue 1: Rapid Decomposition During an Acid-Catalyzed Reaction
Symptoms:
-
Significant decrease in the concentration of this compound over a short period.
-
Formation of a dark, tarry substance in the reaction vessel.
-
Complex mixture of products observed by TLC or LC-MS analysis.
Root Cause Analysis: The acidic catalyst is likely promoting the rapid elimination of HCl from the this compound, leading to the formation of a reactive α,β-unsaturated ketone that subsequently polymerizes.
Mitigation Strategies:
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. This will slow down the rate of the degradation reaction.
-
Use a Milder Acid Catalyst: If possible, substitute the strong acid with a weaker one, or use a solid-supported acid catalyst that can be easily filtered off after the reaction.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure time of this compound to the acidic conditions.
-
In Situ Consumption: Design the reaction so that the this compound is consumed as it is added to the acidic reaction mixture, thus keeping its instantaneous concentration low.
Issue 2: Inconsistent Results in Reactions Following an Acidic Workup
Symptoms:
-
Variable yields in subsequent reactions using this compound that has been subjected to an acidic workup.
-
Presence of unexpected byproducts in the final product.
Root Cause Analysis: Residual acid from the workup may be causing slow degradation of the this compound during storage or upon dissolution in a solvent for the next reaction step.
Validation and Troubleshooting Protocol:
-
Neutralization and Drying: Ensure that the organic layer containing the this compound is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid. Subsequently, wash with brine and dry thoroughly with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
pH Check: After the neutralization wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to avoid thermal degradation.
-
Purity Analysis: Before proceeding to the next step, analyze the purity of the isolated this compound by NMR, LC-MS, or GC-MS to confirm the absence of degradation products.[3]
Experimental Protocols
Protocol for Monitoring the Stability of this compound under Acidic Conditions
This protocol allows for the quantitative assessment of the stability of this compound in the presence of an acid.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Acid of interest (e.g., HCl in dioxane, or p-toluenesulfonic acid)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC system
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent, containing a known concentration of the internal standard.
-
To a series of vials at a constant temperature, add a known volume of the stock solution.
-
To each vial, add a specific amount of the acid to achieve the desired concentration.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding a mild base (e.g., triethylamine).
-
Analyze the quenched sample by GC-MS or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
Data Summary Table:
| Acid Condition | Temperature (°C) | Half-life (t½) |
| 0.1 M HCl in Dioxane | 25 | [Hypothetical Data] |
| 0.1 M HCl in Dioxane | 50 | [Hypothetical Data] |
| 0.01 M p-TSA in Acetonitrile | 25 | [Hypothetical Data] |
Visualizing the Degradation Pathway
The following diagram illustrates the proposed mechanism for the acid-catalyzed degradation of this compound.
Caption: Acid-catalyzed degradation of this compound.
Logical Troubleshooting Workflow
This workflow provides a step-by-step guide for addressing stability issues with this compound in your experiments.
Caption: Troubleshooting workflow for this compound stability.
References
- Method of stabilizing halogenated ketones.
-
Synthesis of A. This compound. PrepChem.com. [Link]
-
Halogenation of an alpha-halogen ketone in acidic conditions. Chemistry Stack Exchange. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
Sources
Technical Support Center: Synthesis of 8-Chloro-2-tetralone
Welcome to the technical support center for the synthesis of 8-Chloro-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in this synthetic process. As Senior Application Scientists, we aim to equip you with the necessary insights to navigate experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for synthesizing this compound, and what are its primary drawbacks?
The traditional and most widely documented method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation. This typically involves the use of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), with a suitable precursor like o-chlorophenylacetyl chloride in the presence of ethylene.[1]
While effective, this method has several significant drawbacks:
-
Stoichiometric Catalyst Loading: The reaction often requires stoichiometric or even excess amounts of AlCl₃, which can lead to corrosive conditions and generate substantial amounts of aluminum-containing waste, posing environmental concerns.
-
Harsh Reaction Conditions: The use of strong Lewis acids necessitates stringent anhydrous conditions and often involves low temperatures (e.g., -78 °C to 5 °C), which can be challenging to maintain on a larger scale.[1]
-
Work-up and Purification: The work-up procedure to decompose the aluminum complexes can be cumbersome and may lead to the formation of emulsions, complicating product isolation.[2]
-
Limited Substrate Scope and Selectivity: Strong Lewis acids can sometimes lead to side reactions, such as the formation of isomers or polymerization, particularly with sensitive substrates.
Q2: What are some promising alternative catalysts for the synthesis of tetralones, including this compound?
The field of organic synthesis has seen the development of several alternative catalytic systems aimed at overcoming the limitations of traditional Lewis acids. For tetralone synthesis, these include:
-
Brønsted Acids: Certain strong Brønsted acids have been shown to effectively catalyze intramolecular Friedel-Crafts acylations. A notable example is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can promote the cyclization of arylalkyl acid chlorides without the need for any additional catalyst.[3]
-
Transition Metal Catalysts:
-
Rhodium-based catalysts: Systems generated in situ from precursors like [Rh(COD)Cl]₂ with chiral ligands (e.g., (R)-DTBM-SEGPHOS) can promote enantioselective hydroacylation of ortho-allylbenzaldehydes to yield chiral tetralones.[3] While this is a different synthetic route, it highlights the utility of rhodium in forming the tetralone core.
-
Copper(II)/Amine Systems: Synergistic catalysis involving copper(II) salts and an amine can facilitate the cyclization of enynones to produce multisubstituted tetralone derivatives.[3]
-
-
Photoredox Catalysis: Organic photocatalysts, such as 4CzIPN, under visible light irradiation, can enable intramolecular arene alkylation reactions, providing a metal-free pathway to fused cyclic structures like tetralones.[3]
-
Silver Salts: For specific synthetic strategies, such as the ring expansion of tertiary cyclobutanols, silver salts like silver nitrate (AgNO₃) have proven to be effective catalysts.[4]
Q3: What are the primary advantages of using these alternative catalytic systems?
The main advantages of exploring these alternative catalysts include:
-
Milder Reaction Conditions: Many of these systems operate under significantly milder conditions (e.g., temperature, pH) compared to strong Lewis acids.
-
Catalytic Loading: They are true catalysts, required only in substoichiometric amounts, which reduces waste and cost.
-
Improved Selectivity: Alternative catalysts can offer higher chemo-, regio-, and enantioselectivity, leading to purer products and fewer side reactions.[3]
-
Functional Group Tolerance: Modern catalytic systems often exhibit greater tolerance for a wider range of functional groups in the starting materials.
-
"Greener" Chemistry: By reducing the use of hazardous reagents and minimizing waste, these methods align better with the principles of green chemistry.
Catalyst Comparison
| Catalyst System | Typical Loading | Reaction Conditions | Key Advantages | Potential Challenges |
| Aluminum Chloride (AlCl₃) | Stoichiometric to excess | Anhydrous, low temp. (-78°C to 5°C) | Well-established, readily available | Harsh conditions, high waste, difficult work-up |
| HFIP (Brønsted Acid) | Solvent/Co-solvent | Mild (often room temp. to reflux) | Metal-free, operationally simple | Requires specific substrates (acid chlorides) |
| Rhodium Complexes | Catalytic (mol %) | Mild, often requires specific ligands | High enantioselectivity for certain routes | Cost of catalyst and ligands, air/moisture sensitivity |
| Copper(II)/Amine | Catalytic (mol %) | Mild | Good substrate scope for enynone cyclization | Route may not be applicable to all precursors |
| Organic Photocatalysts | Catalytic (mol %) | Visible light, room temp. | Metal-free, radical pathway | Requires photochemical setup, potential for side reactions |
| Silver Nitrate (AgNO₃) | Catalytic (mol %) | Mild, often biphasic solvent system | Effective for specific ring-expansion routes | Substrate-specific, requires an oxidant |
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Cause A: Inactive Catalyst
-
Why it happens: Many modern catalysts, particularly transition metal complexes, can be sensitive to air and moisture. Improper handling or storage can lead to deactivation. For Brønsted acid catalysts, the presence of basic impurities in the starting materials or solvent can neutralize the catalyst.
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly purified, anhydrous solvents.
-
If using a solid catalyst, store it in a desiccator or glovebox.
-
For reactions sensitive to basic impurities, consider passing solvents through a plug of neutral alumina.
-
Possible Cause B: Incorrect Reaction Temperature
-
Why it happens: The activation energy for the desired cyclization may not be reached if the temperature is too low. Conversely, if the temperature is too high, decomposition of the starting material, product, or catalyst can occur, or side reactions may be favored.
-
Solution:
Possible Cause C: Poor Quality Starting Materials
-
Why it happens: Impurities in the starting material (e.g., the o-chlorophenylacetyl chloride precursor) can interfere with the catalytic cycle. For instance, residual water can quench a Lewis or Brønsted acid catalyst.
-
Solution:
-
Purify starting materials immediately before use (e.g., distillation, recrystallization).
-
Verify the purity of starting materials using techniques like NMR or GC-MS.
-
Caption: General experimental workflow for catalyzed synthesis.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause A: Emulsion during Work-up
-
Why it happens: This is particularly common in traditional AlCl₃-catalyzed reactions where quenching with water or acid can form gelatinous aluminum hydroxides. [1][2]* Solution:
-
Add ice slowly to the reaction mixture to control the exotherm during the decomposition of aluminum complexes. [1] 2. After quenching, add more organic solvent and a saturated brine solution to help break the emulsion.
-
Filtering the entire mixture through a pad of Celite® can help remove fine inorganic precipitates.
-
Using an alternative catalyst system often avoids this issue entirely.
-
Possible Cause B: Co-elution of Impurities during Chromatography
-
Why it happens: Byproducts with similar polarity to the desired this compound can be difficult to separate using standard column chromatography.
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A move from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system might provide better separation.
-
Alternative Purification: Consider alternative purification techniques such as preparative HPLC or crystallization. Crystallization from a suitable solvent system (e.g., hexane/diethyl ether) can be highly effective for removing minor impurities. [1]
-
Experimental Protocol: this compound Synthesis via Brønsted Acid Catalysis (Illustrative)
This protocol is a conceptual adaptation based on the principle of using HFIP for intramolecular Friedel-Crafts acylation. [3]Researchers should perform their own optimization.
-
Preparation:
-
To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the o-chlorophenylacetyl chloride precursor (1.0 eq).
-
-
Reaction Setup:
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent (approx. 0.1 M concentration of the substrate).
-
Bubble ethylene gas through the solution via a needle, maintaining a gentle, steady stream.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (HFIP boiling point is ~59 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solvent with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
-
References
-
PrepChem. Synthesis of A. This compound. Available from: [Link]
-
Organic Chemistry Portal. Tetralone synthesis. Available from: [Link]
- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press; 2012.
-
Organic Syntheses. α-TETRALONE. Available from: [Link]
-
Cabrera, A., & Banerjee, A. K. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. Available from: [Link]
Sources
managing exothermic reactions in 8-Chloro-2-tetralone synthesis
Technical Support Center: Synthesis of 8-Chloro-2-tetralone
A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, typically involves an intramolecular Friedel-Crafts acylation. This cyclization step is a powerful transformation but is inherently exothermic. Uncontrolled heat release can lead to a dangerous thermal runaway, diminished yields, and the formation of impurities.[1][2] This guide provides field-proven insights, troubleshooting protocols, and critical safety information to help you navigate the thermal challenges of this synthesis with confidence and precision.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is experiencing a rapid, uncontrolled temperature increase. What immediate steps should I take to prevent a runaway reaction?
A1: You are likely facing a thermal runaway, where the reaction's heat generation is overwhelming the cooling system's capacity.[3] This is a critical safety event requiring immediate and calm action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the cyclizing agent (e.g., Polyphosphoric Acid or Aluminum Chloride).[1]
-
Enhance Cooling: Maximize your cooling efficiency. If using an ice bath, add more ice and salt to lower the temperature and ensure good contact with the flask. For a cryocooler or circulator, lower the setpoint to its minimum.[3]
-
Prepare for Emergency Quenching: If you have a pre-validated and tested quenching protocol, be prepared to execute it. Quenching itself can be exothermic, so this should only be a last resort performed with extreme caution.[1] A common method involves slowly and carefully adding the reaction mixture to a large volume of crushed ice and water.
-
Alert Personnel and Evacuate: Inform colleagues in the immediate vicinity. If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[3]
Q2: I observed a large temperature spike immediately upon adding the Lewis acid catalyst (AlCl₃). How can I mitigate this?
A2: The complexation of a Lewis acid with the carbonyl group of your starting material (the acyl chloride precursor) is often a highly exothermic process that occurs before the main cyclization reaction.[1]
Solutions:
-
Slow, Portion-wise Addition at Low Temperature: Add the Lewis acid catalyst in small portions over an extended period. Maintain a low initial temperature (e.g., -10 °C to 0 °C) to allow the cooling system to dissipate the heat of complexation as it is generated.[1][4]
-
Reverse Addition: In some cases, adding the substrate solution slowly to a cooled slurry of the Lewis acid in the solvent can provide better control over the initial exotherm.[1]
-
Ensure Adequate Stirring: Good agitation is crucial to prevent localized hot spots and ensure even heat distribution throughout the reaction mixture.
Q3: My reaction mixture turned dark brown or black, and my final yield of this compound is very low. Is this related to poor temperature control?
A3: Yes, this is a classic symptom of an uncontrolled exotherm. The dark coloration or charring indicates decomposition of the starting material or product at elevated temperatures. Friedel-Crafts reactions can generate various side products through polymerization or other pathways if the temperature is not strictly controlled, leading to a significant reduction in the desired product's yield and purity.
Frequently Asked Questions (FAQs)
This section covers broader topics to help you plan and execute your synthesis safely and effectively.
Q1: What is the primary source of the exotherm in the this compound synthesis?
A1: The primary exothermic event is the intramolecular Friedel-Crafts acylation. This reaction involves the formation of a highly reactive acylium ion intermediate, which then undergoes an electrophilic aromatic substitution with the chlorinated phenyl ring to form the new six-membered ring of the tetralone structure.[5][6] The formation of the stable cyclic ketone from the higher-energy precursor releases a significant amount of energy as heat.
Q2: What are the best practices for reaction setup to ensure optimal thermal management?
A2: A robust setup is your first line of defense against an uncontrolled exotherm.
-
Vessel Size: Choose a reaction flask that is no more than half to two-thirds full to provide adequate headspace and surface area for cooling.
-
Internal Temperature Monitoring: Always use a thermometer or thermocouple probe that measures the internal temperature of the reaction mass. The temperature of the cooling bath is not a reliable indicator of the reaction's actual temperature.
-
Efficient Stirring: Use an overhead mechanical stirrer for reactions larger than 500 mL. Magnetic stir bars can be insufficient for viscous mixtures (like those with PPA) or larger volumes, leading to poor heat transfer.
-
Adequate Cooling Capacity: Ensure your cooling bath (e.g., ice/salt, dry ice/acetone) is large enough to handle the scale of your reaction and is well-insulated.
Q3: What specific safety precautions are necessary when using Polyphosphoric Acid (PPA) as the cyclizing agent?
A3: Polyphosphoric acid is highly corrosive and hygroscopic. Its viscosity increases significantly at lower temperatures, which can pose challenges for stirring and heat transfer.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and appropriate acid-resistant gloves.[7] Work in a well-ventilated fume hood.[8]
-
Handling: PPA is a viscous liquid that can be difficult to pour. It can be pre-heated gently (to ~50-60 °C) to reduce its viscosity before addition.
-
Quenching: The quenching of PPA with water is highly exothermic and must be done with extreme care. The reaction mixture should be cooled and added very slowly to a vigorously stirred vessel containing a large excess of crushed ice.[9] Never add water directly to the hot PPA mixture.
Q4: Are there alternative, potentially less hazardous methods for synthesizing tetralones?
A4: While Friedel-Crafts acylation is a common method, other strategies exist. For instance, some modern methods use milder Lewis acids or Brønsted acids.[6][10] Additionally, routes involving palladium-catalyzed cross-coupling followed by cyclization have been developed, which can sometimes offer better control, though they may involve more steps.[11] For any specific application, a thorough literature review for alternative syntheses of your target molecule is always recommended.[12][13]
Experimental Protocols & Data
Protocol 1: Intramolecular Cyclization using Aluminum Chloride (AlCl₃)
This protocol is adapted from established Friedel-Crafts procedures and emphasizes strict temperature control.[4]
Materials:
-
4-(2-chlorophenyl)butanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Internal temperature probe
-
Addition funnel
-
Cooling bath (Dry ice/acetone recommended)
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere.
-
Initial Charge: Charge the flask with anhydrous DCM and begin stirring. Cool the solvent to -10 °C using the cooling bath.
-
Catalyst Addition: While maintaining the internal temperature below -5 °C, add the anhydrous AlCl₃ in small portions over 30-45 minutes. An exotherm will be observed.
-
Substrate Addition: Dissolve the 4-(2-chlorophenyl)butanoyl chloride in a minimal amount of anhydrous DCM and place it in the addition funnel. Add this solution dropwise to the stirred AlCl₃ slurry over at least 1 hour, ensuring the internal temperature does not rise above 0 °C.[4] A significant exotherm will occur during this addition.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and concentrated HCl. Very slowly, transfer the reaction mixture via cannula or a dropping funnel into the ice/HCl mixture. Monitor the quench temperature to ensure it remains low.
-
Workup & Purification: Proceed with a standard aqueous workup, including separation of the organic layer, washing with bicarbonate solution, drying over sodium sulfate, and concentration in vacuo.[4] Purify the crude product by column chromatography or crystallization.
Data Summary: Key Thermal Control Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Initial Temperature | -10 °C to 0 °C | Minimizes the initial exotherm from Lewis acid complexation, providing a wider safety margin.[1] |
| Reagent Addition Rate | Dropwise over 1-2 hours | Ensures the rate of heat generation does not exceed the rate of heat removal by the cooling system. |
| Max. Internal Temp. | < 5 °C | Prevents thermal runaway and minimizes the formation of decomposition byproducts. |
| Stirring Speed | > 300 RPM (Mechanical) | Ensures efficient heat transfer from the reaction mass to the vessel walls and into the cooling bath. |
| Quenching Method | Slow addition to excess ice | Safely dissipates the large amount of heat generated during the decomposition of the aluminum complexes.[4] |
Visualizations: Workflows & Decision Making
Diagram 1: Synthesis Workflow
This diagram illustrates the critical exothermic stage in the synthesis of this compound.
Caption: Workflow highlighting the critical exothermic step.
Diagram 2: Troubleshooting a Thermal Event
This decision tree provides a logical path for responding to an unexpected temperature increase.
Caption: Decision tree for managing a thermal runaway event.
References
- BenchChem. (2025). Technical Support Center: Managing Reaction Temperature in Exothermic Friedel-Crafts Reactions.
- PrepChem.com. (n.d.). Synthesis of A. This compound.
- Sdfine. (n.d.). POLYPHOSPHORIC ACID - Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
- Innophos. (n.d.). SAFETY DATA SHEET - POLYPHOSPHORIC ACID 105%-108%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid.
- Benchchem. (2025). Technical Support Center: Mastering Temperature Control in Exothermic Friedel-Crafts Reactions.
- CDH Fine Chemical. (n.d.). Polyphosphoric Acid CAS No 8017-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Organic Chemistry Portal. (2015). Tetralone synthesis.
- PubMed. (2006). General synthesis of 8-aryl-2-tetralones.
- Organic Syntheses Procedure. (n.d.). α-TETRALONE.
- ResearchGate. (2017). Thermal hazard investigation of a pharmaceutical intermediate.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
- Benchchem. (n.d.). A Comparative Guide to Alternative Methods for the Synthesis of Tetralin.
- Organic Syntheses Procedure. (n.d.). α-TETRALONE.
- an Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019).
- Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube.
- Canadian Center of Science and Education. (2024). Synthesis of 8-Methoxy-1-Tetralone.
- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit.
- Organic Syntheses Procedure. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro.
- ResearchGate. (n.d.). An Expeditious Synthesis of 8-Methoxy-1-tetralone.
- ECHEMI. (n.d.). 2-Tetralone SDS, 530-93-8 Safety Data Sheets.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. icheme.org [icheme.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. innophos.com [innophos.com]
- 9. carlroth.com [carlroth.com]
- 10. Tetralone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Reactivity of 8-Chloro-2-tetralone
Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Chloro-2-tetralone. As an α-haloketone, this compound possesses multiple reactive sites, and its behavior is exquisitely sensitive to the solvent environment.[1][2] Understanding and controlling these solvent effects is paramount to achieving desired reaction outcomes, maximizing yields, and minimizing side-product formation. This guide is structured in a question-and-answer format to directly address common challenges and provide both troubleshooting advice and the underlying scientific principles.
Section 1: General Principles & Solvent Selection
Question: How does solvent choice fundamentally alter the reaction pathways of this compound?
Answer: this compound has several potential reaction pathways, primarily nucleophilic substitution (SN2), elimination (E2), and, under basic conditions, the Favorskii rearrangement.[3][4][5][6] The solvent's properties—specifically its polarity and its ability to form hydrogen bonds (protic vs. aprotic)—determine which pathway is favored by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[7] They excel at solvating both cations and anions. By forming a "cage" around anionic nucleophiles through hydrogen bonding, they stabilize the nucleophile, reduce its energy, and hinder its reactivity.[8][9] This effect can slow down SN2 reactions. However, because they effectively stabilize ionic intermediates like carbocations and leaving groups, they can favor SN1 and E1 pathways, though these are less common for secondary halides unless a stable carbocation can be formed.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have strong dipole moments but lack O-H or N-H bonds.[10] They are excellent at solvating cations but poorly solvate anions.[5] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[8][9][11] For this reason, polar aprotic solvents are often the default choice for promoting SN2 reactions with α-haloketones.[8][9]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged nucleophiles or intermediates, as ionic reagents have very low solubility.[8][9][12]
Diagram: Solvent Selection Logic for this compound
Caption: Decision workflow for initial solvent class selection based on the desired reaction.
Section 2: Troubleshooting Guides
Question: My SN2 reaction with this compound is giving a very low yield. What are the likely causes?
Answer: Low yields in SN2 reactions are a common issue and can typically be traced back to a few key factors.[13][14] Systematically check the following:
-
Incorrect Solvent Choice: Are you using a polar protic solvent like ethanol? As discussed, this will solvate your nucleophile and drastically reduce the reaction rate.[9][15]
-
Presence of Water: Trace amounts of water in your solvent or reagents can act as a competing nucleophile (leading to hydrolysis) or protonate and deactivate strong anionic nucleophiles.[16]
-
Solution: Use anhydrous solvents. If necessary, dry solvents using standard laboratory procedures (e.g., molecular sieves). Ensure reagents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).[16]
-
-
Competing Elimination (E2): Your nucleophile may be acting as a base, causing elimination to form an unsaturated tetralone. This is favored by sterically hindered bases and higher temperatures.[5][17]
-
Solution: Use a less basic, highly nucleophilic species if possible (e.g., I⁻, N₃⁻, RS⁻). Run the reaction at the lowest temperature that allows for a reasonable rate.
-
-
Poor Reagent Quality: Starting materials or nucleophiles may have degraded over time.[13][16]
-
Solution: Verify the purity of your this compound and nucleophile via NMR or other analytical techniques. Use fresh, high-purity reagents.[16]
-
| Issue | Primary Cause | Recommended Action |
| Low SN2 Yield | Use of polar protic solvent (e.g., EtOH). | Switch to a polar aprotic solvent (e.g., DMF, DMSO).[8][9] |
| Water contamination. | Use anhydrous solvents and run under an inert atmosphere.[16] | |
| Competing E2 elimination. | Lower reaction temperature; use a less basic nucleophile.[17] | |
| Degraded reagents. | Verify purity of starting materials and use fresh reagents.[16] |
Question: I am trying to perform a substitution, but I am isolating a cyclopentane derivative. What is happening?
Answer: The formation of a cyclopentane carboxylic acid derivative (ester or amide) from a 2-halocyclohexanone derivative is the classic outcome of the Favorskii Rearrangement .[3][4][6][18][19] This reaction occurs under basic conditions, especially with alkoxide bases like sodium ethoxide.
The mechanism involves the base abstracting an acidic α'-proton (at the C3 position) to form an enolate. This is followed by an intramolecular SN2 reaction to form a strained bicyclic cyclopropanone intermediate. The nucleophile (e.g., ethoxide) then attacks the carbonyl carbon, leading to the collapse of the cyclopropanone ring to form a more stable carbanion, which upon workup yields the ring-contracted product.[4][18]
To avoid the Favorskii Rearrangement:
-
Use non-basic or weakly basic nucleophiles.
-
Avoid strong alkoxide or hydroxide bases if substitution is the goal. If a base is required, a non-nucleophilic hindered base (like DBU, if compatible) might favor other pathways, but careful screening is necessary.
-
Use conditions that strongly favor SN2, such as a highly polar aprotic solvent with a soft, non-basic nucleophile (e.g., NaI in acetone).
Diagram: Competing SN2 and Favorskii Pathways
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
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dealing with viscous reaction mixtures in 8-Chloro-2-tetralone synthesis
Welcome to the technical support center for the synthesis of 8-Chloro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of viscous reaction mixtures. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Managing Viscous Reaction Mixtures
The synthesis of tetralones, often involving intramolecular Friedel-Crafts reactions, can be prone to high viscosity, especially when using reagents like polyphosphoric acid (PPA).[1][2][3] This viscosity can impede proper mixing, heat transfer, and ultimately affect reaction yield and purity. Below are common problems and actionable solutions.
Question 1: My reaction mixture has become extremely thick and difficult to stir after adding polyphosphoric acid (PPA). What is happening and how can I fix it?
Answer:
This is a frequent observation when using polyphosphoric acid, which is inherently a viscous, syrupy liquid at room temperature.[1][4] The viscosity of PPA increases with its concentration (grade) and the formation of polymeric phosphate chains.[4][5][6] When mixed with organic substrates, the viscosity can further increase due to the formation of intermediates and the overall concentration of the reaction medium.
Causality and In-Depth Explanation:
-
PPA's Polymeric Nature: PPA is a mixture of orthophosphoric acid, pyrophosphoric acid, and higher linear polyphosphoric acids. The longer the polymer chains, the higher the viscosity due to increased intermolecular forces and chain entanglement.[5]
-
Reaction Temperature: The viscosity of PPA, like most liquids, is highly dependent on temperature.[4][7][8][9] At lower temperatures, its viscosity increases significantly.[4]
-
Concentration Effects: As the reaction proceeds, solvent (if any) might be consumed or evaporate, leading to a more concentrated and viscous mixture.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture is the most effective way to decrease the viscosity of PPA.[1][4] For many PPA-catalyzed cyclizations, temperatures above 60°C are often required to achieve a manageable consistency.[1] It's crucial to monitor the temperature carefully to avoid unwanted side reactions or decomposition. The relationship between temperature and viscosity is generally exponential, meaning a small increase in temperature can lead to a significant decrease in viscosity.[8]
-
Mechanical Stirring: Ensure you are using a robust mechanical stirrer (overhead stirrer) rather than a magnetic stir bar. A magnetic stir bar may decouple from the drive magnet in a highly viscous medium, leading to inefficient mixing.
-
Co-solvent Addition: In some cases, adding a high-boiling, inert solvent can help to reduce the overall viscosity.[1] Xylene is a common choice for PPA reactions as it can help with both viscosity and the work-up process.[1] However, the choice of solvent can influence the reaction's outcome in Friedel-Crafts acylations.[10]
-
Gradual Reagent Addition: If the protocol allows, adding the PPA gradually to the warmed substrate can help maintain a more fluid mixture from the outset.
Question 2: I'm concerned about raising the temperature due to potential side product formation. Are there alternatives to PPA for the cyclization step?
Answer:
Yes, while PPA is a common reagent for intramolecular Friedel-Crafts acylations to form tetralones, several alternatives can be employed, which may offer milder reaction conditions and avoid viscosity issues.[2][11][12]
Alternative Methodologies:
| Catalyst/Reagent | Description | Advantages | Considerations |
| Eaton's Reagent | A solution of phosphorus pentoxide in methanesulfonic acid. | Often more effective than PPA, allowing for lower reaction temperatures and shorter reaction times. It is also less viscous. | Highly corrosive and requires careful handling. |
| Lewis Acids (e.g., AlCl₃, SnCl₄) | Classic Friedel-Crafts catalysts.[3][13] | Highly effective and well-established. | Often require stoichiometric amounts and can be difficult to handle due to their moisture sensitivity. Work-up can also be challenging.[13][14] |
| Brønsted Acids (e.g., H₂SO₄, TFAA/H₃PO₄) | Strong protonic acids can catalyze the cyclization.[15] | Readily available and can be effective for certain substrates. | Can lead to sulfonation or other side reactions with sensitive substrates. The TFAA/H₃PO₄ system offers a "cleaner" approach.[15] |
| Photocatalysis | Utilizes light and a photocatalyst to promote the reaction. | Offers a metal-free and often milder alternative. | May require specialized equipment and is substrate-specific. |
Experimental Workflow: Alternative Cyclization using Eaton's Reagent
-
Preparation: In a fume hood, carefully prepare Eaton's reagent by dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H) with gentle stirring. This is an exothermic process.
-
Reaction Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Substrate Addition: Charge the flask with the precursor acid for this compound.
-
Reagent Addition: Slowly add the prepared Eaton's reagent to the stirred substrate at a controlled temperature (often starting at room temperature).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and water. Extract the product with a suitable organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a substituted phenylacetic acid derivative.[15] This reaction forms the six-membered ring of the tetralone structure.[16]
Q2: How does the viscosity of the reaction mixture impact the final product?
High viscosity can lead to several issues:
-
Poor Mixing: Inefficient stirring results in localized "hot spots" and concentration gradients, which can lead to the formation of side products and a lower yield of the desired product.
-
Reduced Heat Transfer: A thick reaction mass can prevent efficient heat distribution, making it difficult to control the reaction temperature. This can also contribute to side product formation.
-
Difficult Work-up: A viscous mixture can be challenging to transfer and quench, potentially leading to product loss during the isolation process.
Q3: Can I use a solvent with PPA to manage viscosity?
Yes, as mentioned in the troubleshooting guide, a high-boiling, inert solvent like xylene can be used.[1] This can help to reduce the viscosity and simplify the work-up. However, it's important to consider that the solvent can sometimes influence the regioselectivity of Friedel-Crafts reactions.[10]
Q4: What is the best way to handle and dispense highly viscous PPA?
Heating the PPA to around 50-60°C will significantly reduce its viscosity, making it easier to pour and handle.[4] It is a hygroscopic substance, so it should be handled in a dry environment to prevent hydrolysis to phosphoric acid.[4]
Q5: Are there any "green chemistry" approaches to synthesizing tetralones?
Yes, research is ongoing into more environmentally friendly methods. For instance, using solid acid catalysts like zeolites can simplify catalyst recovery and reduce waste.[13] Additionally, methods that avoid chlorinated solvents and harsh reagents like thionyl chloride are being developed.[15]
Visualizing the Troubleshooting Process
Below is a flowchart to guide your decision-making when encountering a viscous reaction mixture during this compound synthesis.
Caption: Troubleshooting workflow for viscous reaction mixtures.
References
- What is Polyphosphoric Acid and How is it Used? - FAQ - Guidechem. (n.d.).
- Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education.
- Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. (2008). NRC Publications Archive.
- Polyphosphoric acid compositions having a reduced viscosity. (2011). Google Patents.
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
- Feasibility of Polyphosphoric Acid in Emulsified Asphalt Modification: Emulsification Characteristics, Rheological Properties, and Modification Mechanism. (n.d.). MDPI.
- How does Temperature Change Viscosity in Liquids and Gases? (2013). AZoM.
- Temperature-Dependent Viscosity of Organic Materials Characterized by Atomic Force Microscope. (2021). MDPI.
- How Does Viscosity Change with Temperature? (n.d.). Martests Instrument.
- Why do lipids decrease in viscosity with increasing temperature? (2023). Chemistry Stack Exchange.
- Can Temperature Change a Liquid's Viscosity? (2025). YouTube.
- Tetralone synthesis. (n.d.). Organic Chemistry Portal.
- General synthesis of 8-aryl-2-tetralones. (2006). PubMed.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- A Comparative Guide to Alternative Methods for the Synthesis of Tetralin. (n.d.). Benchchem.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
- Struggling with Synthesis? This ONE Hack Changes Everything! (2025). YouTube.
- Synthesis of 8-Methoxy-1-Tetralone. (2024). Canadian Center of Science and Education.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- α-TETRALONE. (n.d.). Organic Syntheses Procedure.
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. (2001). Journal of Organic Chemistry.
- 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses Procedure.
- Process for preparing chiral tetralone. (1998). Google Patents.
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 8-Chloro-2-tetralone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 8-Chloro-2-tetralone, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of the primary analytical techniques for the determination of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
The Criticality of Accurate this compound Quantification
This compound (C₁₀H₉ClO) is a chlorinated derivative of tetralone. Its molecular structure, featuring a chiral center, presents unique analytical challenges and underscores the importance of accurate quantification. In drug development, the concentration of this intermediate can directly impact the yield and purity of the final API. Furthermore, the potential for isomeric impurities necessitates analytical methods with high specificity and resolving power. This guide will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC stands as the premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the quantification of this compound. Its versatility, high resolution, and sensitivity allow for the separation of the target analyte from process-related impurities and degradation products.
The Rationale Behind Method Selection in HPLC
The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For this compound, a moderately polar compound, reversed-phase HPLC is the logical choice. This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for excellent separation based on hydrophobicity. UV detection is ideal due to the presence of a chromophore in the this compound molecule.
Experimental Protocol: A Validated Reversed-Phase HPLC-UV Method
This protocol outlines a self-validating system for the routine quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The choice of a well-packed, end-capped C18 column is critical for achieving symmetrical peak shapes and reproducible retention times.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid). The gradient elution is essential for separating early-eluting polar impurities from the main analyte and later-eluting non-polar impurities.
-
Initial Conditions: 40% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold: Hold at 90% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. This wavelength provides good sensitivity for this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1][2]
3. Method Validation:
To ensure the trustworthiness of the results, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[5] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by achieving baseline separation from potential impurities. Forced degradation studies can be performed to further challenge the specificity of the method.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries should be within 98-102%.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound quantification.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. While this compound is not highly volatile, GC can be a viable option, particularly when coupled with a Flame Ionization Detector (FID) for robust quantification.
Rationale for GC Method Selection
The key to a successful GC analysis of this compound is to ensure that the compound can be volatilized without degradation in the injector port and that it is adequately separated on the GC column. A non-polar capillary column is typically used, and the temperature program is optimized to achieve good peak shape and resolution.
Experimental Protocol: A Validated GC-FID Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio of 50:1).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent like acetone or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a concentration within the calibration range.
3. Method Validation:
The validation parameters for the GC-FID method are the same as for the HPLC method (specificity, linearity, accuracy, precision, LOD, and LOQ) and should be assessed according to ICH guidelines.[7]
GC Workflow Diagram
Caption: GC-FID analysis workflow for this compound quantification.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the rapid estimation of this compound, particularly in samples with a relatively simple matrix.
Rationale for UV-Vis Method Selection
This method relies on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.
Experimental Protocol: A Validated UV-Vis Spectrophotometric Method
1. Instrumentation and Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound from 200 to 400 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations that give absorbance readings between 0.2 and 0.8.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and dilute it to a concentration that falls within the linear range of the calibration curve.
3. Method Validation:
The UV-Vis method should be validated for linearity, accuracy, and precision.[8][9] Specificity is a key limitation of this technique, as any impurity that absorbs at the same wavelength will interfere with the measurement.
UV-Vis Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound.
Comparative Analysis of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of ultraviolet or visible light by the analyte. |
| Specificity | High; can separate the analyte from impurities and degradation products. | High; good separation of volatile compounds. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | High (µg/mL to ng/mL level). | Very high (ng/mL to pg/mL level). | Moderate (µg/mL level). |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | Moderate to high; run times can be shorter than HPLC. | High; rapid measurements. |
| Cost | High initial instrument cost and ongoing operational costs. | High initial instrument cost. | Low initial instrument cost. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Best for simple matrices and as a screening tool. |
Conclusion: Selecting the Optimal Method
The choice of the analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and in-process monitoring where high specificity and accuracy are paramount, the validated reversed-phase HPLC-UV method is the recommended choice. Its ability to separate the analyte from potential impurities makes it the most reliable technique.
-
Gas Chromatography with FID detection offers a sensitive alternative, particularly if the sample matrix is clean and the primary concern is the detection of trace levels of the analyte.
-
UV-Vis spectrophotometry serves as a valuable, rapid, and cost-effective screening tool for preliminary assessments or for the analysis of highly pure samples.
By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed, validated protocols provided in this guide, researchers and drug development professionals can ensure the accurate and reliable quantification of this compound, thereby contributing to the overall quality and safety of the final pharmaceutical product.
References
- Forced Degradation Studies Research Articles. R Discovery. Accessed January 11, 2026.
- Key ICH Method Validation Parameters to Know. Altabrisa Group. August 25, 2025.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. July 22, 2025.
- Sample Preparation – HPLC.
- How to Prepare a Sample for HPLC Analysis.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Accessed January 11, 2026.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. January 7, 2026.
- Sample Preparation. Sartorius. Accessed January 11, 2026.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Accessed January 11, 2026.
- Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Lucideon. Accessed January 11, 2026.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Accessed January 11, 2026.
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Accessed January 11, 2026.
- Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. PubMed. December 18, 2024.
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. MOCA. Accessed January 11, 2026.
- Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. International Journal of ChemTech Research. Accessed January 11, 2026.
- Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. PMC - NIH. Accessed January 11, 2026.
- Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. NIH. Accessed January 11, 2026.
- Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PMC - NIH. Accessed January 11, 2026.
- Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products. PubMed. Accessed January 11, 2026.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of the Indian Chemical Society. Accessed January 11, 2026.
- DEVELOPMENT AND VALIDATION OF THE UV-SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF THE BEZAFIBRATE.
- Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science. Accessed January 11, 2026.
- Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in. International Journal of Pharmaceutical Chemistry and Analysis. July 1, 2023.
- Quantification and Validation of a HPLC-UV Method for Simultaneous Analy. Google Scholar. Accessed January 11, 2026.
- A Validated UHPLC–MS/MS Method to Quantify Eight Antibiotics in Quantitative Dried Blood Spots in Support of Pharmacokinetic Studies in Neon
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A Comparative Guide to the HPLC Analysis of 8-Chloro-2-tetralone Purity for Pharmaceutical Development
Introduction: The Analytical Imperative for 8-Chloro-2-tetralone
This compound is a key starting material and advanced intermediate in the synthesis of various pharmacologically active compounds, most notably in the development of selective serotonin reuptake inhibitors (SSRIs). The purity of this intermediate is paramount, as any process-related impurities or degradation products can carry through to the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability profile. Consequently, a robust, accurate, and validated analytical method for purity assessment is not merely a quality control requirement but a foundational pillar of drug development and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will detail a primary stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, explaining the scientific rationale behind its development. Furthermore, we will compare its performance with orthogonal techniques—Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide researchers and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy for their specific needs.
Primary Method: A Stability-Indicating HPLC-UV Protocol
The cornerstone of purity analysis in pharmaceutical manufacturing is the stability-indicating method (SIM). A SIM is an analytical procedure that can accurately and selectively measure the drug substance in the presence of its potential degradation products, process impurities, and excipients.[1][2] Our primary protocol is a gradient reversed-phase HPLC method, chosen for its versatility, robustness, and suitability for aromatic ketones like this compound.
Rationale for Method Development
-
Chromatographic Mode (Reversed-Phase): this compound is a moderately polar aromatic compound, making it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for such analytes.
-
Mobile Phase Selection: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte. The phosphate buffer (pH 3.0) is critical for two reasons: it maintains a consistent ionic environment to ensure reproducible retention times and suppresses the ionization of any potential acidic or basic impurities, leading to sharper, more symmetrical peaks.
-
Detection Wavelength: The UV detection wavelength is set to 254 nm. This is a common wavelength for aromatic compounds and provides a good balance of sensitivity for the main component and potential chromophoric impurities. A photodiode array (PDA) detector is recommended during development to assess peak purity and identify the optimal wavelength.
-
Gradient Elution: A gradient is necessary to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile.[3]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase diluent (50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (40% B), 2-15 min (40% to 80% B), 15-17 min (80% B), 17-17.1 min (80% to 40% B), 17.1-20 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
System Suitability Testing (SST): Before sample analysis, the chromatographic system's performance must be verified. This is a self-validating step mandated by pharmacopeias like the USP.[4][5][6] The system must meet the following criteria:
| SST Parameter | Requirement | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry for accurate integration.[7] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| RSD of 5 Replicate Injections | ≤ 1.0% for Peak Area | Demonstrates system precision and reproducibility. |
Method Validation: The Forced Degradation Study
To qualify this HPLC method as "stability-indicating," a forced degradation (or stress testing) study must be performed. The goal is to intentionally degrade the this compound sample under various harsh conditions to generate potential degradation products.[8][9][10] The method is considered validated if it can separate these newly formed degradant peaks from the main analyte peak, as stipulated by ICH guidelines.[11]
Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Interpreting Degradation Data
The objective is to achieve 5-20% degradation of the active ingredient.[9] Over-stressing can lead to secondary degradants not relevant to real-world stability.[11]
Hypothetical Results Summary:
| Stress Condition | % Degradation | No. of Degradants | Resolution (Rs) of Closest Impurity |
| Acid Hydrolysis | 12.5% | 2 | > 2.0 |
| Base Hydrolysis | 18.2% | 3 | > 2.0 |
| Oxidation | 8.9% | 1 | > 2.0 |
| Thermal | 3.1% | 1 | > 2.0 |
| Photolytic | 4.5% | 2 | > 2.0 |
A resolution value (Rs) greater than 2.0 between the main peak and all degradation product peaks, combined with a clean peak purity analysis from the PDA detector, confirms the method's specificity and stability-indicating nature.
Comparative Analysis: Orthogonal and Advanced Methods
While HPLC-UV is a robust workhorse for routine quality control, alternative methods can provide significant advantages in specific contexts, such as impurity identification or high-throughput screening.
Alternative 1: UPLC-MS Analysis
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and higher resolution than conventional HPLC.[12] Coupling it with a Mass Spectrometer (MS) provides mass-to-charge ratio information, which is invaluable for the structural elucidation of unknown impurities.[13]
Rationale for Use:
-
Speed and Efficiency: Significantly reduces run times, increasing laboratory throughput.
-
Enhanced Resolution: Better separation of closely eluting impurities.
-
Impurity Identification: Provides mass data to tentatively identify process impurities and degradants without the need for isolation and NMR. This is especially useful for halogenated compounds, as the isotopic pattern of chlorine (³⁵Cl/³⁷Cl) provides a clear signature in the mass spectrum.[14][15]
Protocol Summary: UPLC-MS
| Parameter | Specification |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 2-minute gradient from 30% to 95% B |
| Flow Rate | 0.6 mL/min |
| MS Detector | ESI+ Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | 100-500 m/z |
Alternative 2: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. It offers an orthogonal separation mechanism to LC, based on boiling point and polarity, making it excellent for detecting impurities that might not be amenable to LC analysis.[16][17]
Rationale for Use:
-
Orthogonal Selectivity: Can detect impurities invisible to LC, such as volatile starting materials or by-products from the synthesis process.[18]
-
High Sensitivity: Excellent for trace-level analysis of volatile organic impurities.
-
Definitive Identification: The electron ionization (EI) source in GC-MS produces reproducible fragmentation patterns that can be matched against spectral libraries for confident compound identification.
Protocol Summary: GC-MS
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C (Split mode 20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Detector | EI source (70 eV), scan range 40-450 amu |
Performance Comparison and Data Summary
To provide an objective comparison, we present hypothetical but realistic performance data for the analysis of a single batch of this compound using the three described methods.
Caption: A typical analytical workflow for HPLC-based purity analysis.
Comparative Performance Data:
| Parameter | HPLC-UV | UPLC-MS | GC-MS |
| Analysis Time | ~20 minutes | ~5 minutes | ~15 minutes |
| Calculated Purity | 99.65% | 99.68% | 99.55% (plus 0.08% volatile impurity) |
| Resolution (Rs) | Good (Rs > 2.0 for known impurities) | Excellent (Rs > 3.5 for known impurities) | Excellent (baseline separation) |
| Sensitivity (LOD) | Good (~0.01%) | Excellent (~0.005%) | Excellent (<0.001% for volatiles) |
| Impurity ID Capability | None (requires isolation) | High (based on accurate mass and isotopic pattern) | High (based on library matching) |
| Primary Application | Routine QC, Release Testing | Impurity Profile Elucidation, High-Throughput Screening | Volatile Impurity Analysis, Orthogonal Method |
Conclusion and Recommendations
The selection of an analytical method for this compound purity is dictated by the specific objective.
-
The stability-indicating HPLC-UV method is the gold standard for routine quality control and release testing. It is robust, reproducible, and provides the necessary specificity and accuracy to meet regulatory requirements for purity assessment as outlined in pharmacopeias and ICH guidelines.[19][20][21]
-
UPLC-MS should be employed during process development and for investigating out-of-specification (OOS) results. Its speed and ability to provide mass information for unknown peaks accelerate the identification of process-related impurities and degradation products, facilitating faster process optimization and root cause analysis.
-
GC-MS serves as a critical orthogonal method. It is essential for a comprehensive impurity profile, particularly for identifying and controlling volatile impurities that are not detectable by LC-based methods. It is a mandatory tool for full characterization of the starting material.
By strategically deploying these complementary techniques, researchers and drug development professionals can build a comprehensive understanding of the purity and stability of this compound, ensuring the quality and safety of the final pharmaceutical product.
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A Senior Application Scientist's Guide to the GC-MS Characterization of 8-Chloro-2-tetralone Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 8-Chloro-2-tetralone, a key bicyclic ketone scaffold, and its derivatives are integral in the synthesis of various bioactive molecules.[1][2] Their inherent volatility and thermal stability make Gas Chromatography-Mass Spectrometry (GC-MS) a particularly powerful and often primary tool for their analysis.
This guide provides an in-depth, experience-driven comparison of GC-MS with other analytical techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear framework for data interpretation, moving beyond a simple recitation of steps to a foundational understanding of the analytical process.
The Primacy of GC-MS for Tetralone Derivative Analysis
GC-MS is a hybrid analytical technique that marries the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] For compounds like this compound, this combination is particularly advantageous. The gas chromatograph separates the volatile derivative from impurities and reaction byproducts based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.
This technique is widely considered a "gold standard" for several reasons:
-
High Specificity: The unique fragmentation pattern generated by mass spectrometry provides a high degree of confidence in the identification of the analyte.[3]
-
Excellent Sensitivity: GC-MS can detect and identify trace-level impurities that may be present in the synthetic mixture.[4]
-
Quantitative and Qualitative Data: The technique provides both qualitative information (structural identification) and quantitative data (relative abundance of components).
-
Robust and Validated Methods: GC-MS methodologies are well-established and can be rigorously validated according to guidelines from the International Council for Harmonisation (ICH), ensuring accuracy, precision, and robustness.[5][6][7]
A Validated Experimental Protocol for GC-MS Analysis
The following protocol is a self-validating system, designed to ensure reproducible and accurate characterization of this compound derivatives. The choices within this protocol are deliberate and grounded in established analytical chemistry principles.
Step 1: Sample Preparation
The goal is to create a homogenous, particle-free solution suitable for injection into the GC. The choice of solvent is critical to prevent interference with the analyte peak.
-
Solvent Selection: Choose a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or Ethyl Acetate are excellent starting choices due to their volatility, which prevents significant peak tailing.
-
Concentration: Accurately weigh approximately 1-2 mg of the this compound derivative sample.
-
Dissolution: Dissolve the sample in 1 mL of the chosen solvent in a clean, 2 mL autosampler vial.
-
Homogenization: Gently vortex the vial for 30 seconds to ensure complete dissolution. If any particulate matter remains, filter the sample through a 0.22 µm syringe filter.
Causality: Using a volatile solvent ensures it elutes quickly at the beginning of the chromatogram, well before the analyte. Accurate weighing and dissolution are fundamental for any future quantitative analysis and for ensuring the concentration is within the linear range of the detector.[8]
Step 2: GC-MS Instrumentation and Conditions
These parameters are optimized for the separation and detection of semi-volatile aromatic ketones.
| Parameter | Setting | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | This non-polar stationary phase is ideal for separating aromatic compounds based on boiling point. The dimensions provide a good balance between resolution and analysis time. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp, symmetrical peaks, which is crucial for accurate integration and quantification. |
| Injection Volume | 1 µL | A standard volume that is appropriate for the typical concentration range and split ratio. |
| Oven Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | The initial temperature allows for the elution of the solvent. The temperature ramp effectively separates compounds with different boiling points. The final hold ensures that all components are eluted from the column. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | EI is a "hard" ionization technique that reproducibly fragments molecules, creating a rich, library-searchable mass spectrum. 70 eV is the standard energy for generating comparable spectra. |
| MS Quadrupole Temp | 150 °C | Maintained at a constant temperature to ensure consistent fragmentation patterns. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion of this compound (m/z 180/182) and its key fragments, while excluding low-mass noise from the carrier gas. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS ion source. |
Step 3: Data Acquisition and Analysis
-
System Suitability: Before running the sample, inject a known standard to verify system performance (e.g., peak shape, retention time, and signal-to-noise ratio).
-
Sample Injection: Inject the prepared sample vial into the GC-MS system.
-
Data Review: Analyze the resulting Total Ion Chromatogram (TIC). Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Analysis: Examine the mass spectrum of the identified peak. Confirm the presence of the molecular ion and characteristic fragment ions.
Visualizing the GC-MS Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Interpreting the Data: Expected Fragmentation Patterns
The mass spectrum of this compound provides the definitive structural evidence. The molecular weight of C₁₀H₉ClO is 180.63 g/mol .[9] Mass spectrometry detects ions based on their mass-to-charge ratio (m/z).
Molecular Ion (M⁺): The molecular ion peak is the starting point for interpretation.[10] Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks (the M⁺ and M+2 peaks) with an intensity ratio of approximately 3:1.
-
m/z 180: Corresponding to the molecule with the ³⁵Cl isotope.
-
m/z 182: Corresponding to the molecule with the ³⁷Cl isotope.
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable pieces.[10][11] For this compound, fragmentation is dictated by the ketone and the chloro-aromatic functionalities.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Fragmentation Mechanism |
| 152 | 154 | [M - CO]⁺ | Alpha Cleavage: Loss of a neutral carbon monoxide (CO) molecule, a common pathway for ketones.[12] |
| 145 | 147 | [M - Cl]⁺ | Loss of a chlorine radical. The resulting cation is stabilized by the aromatic ring. |
| 117 | - | [M - CO - Cl]⁺ | Sequential loss of carbon monoxide and a chlorine radical. |
| 115 | - | C₉H₇⁺ | Loss of HCl and CO, leading to a stable indenyl cation or similar aromatic structure. |
Note: The presence and relative intensity of these fragments confirm the presence of the carbonyl group, the chlorine atom, and the overall tetralone scaffold.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it is not universally applicable. A comprehensive analysis often involves orthogonal techniques to provide a complete characterization. The choice of method depends on the specific properties of the analyte and the analytical question being asked.[13][14]
| Technique | Principle | Advantages for Tetralone Analysis | Limitations |
| GC-MS | Separation by volatility, identification by mass fragmentation. | Gold standard for volatile/semi-volatile compounds; provides definitive structural fingerprint; high sensitivity.[3][4] | Requires analyte to be thermally stable and volatile; derivatization may be needed for some derivatives.[15][16] |
| HPLC / UPLC | Separation by polarity in a liquid mobile phase. | Excellent for non-volatile or thermally labile derivatives; wide applicability; robust quantitative analysis.[14] | Provides no structural information without a mass spectrometer detector (LC-MS); can consume larger volumes of solvent. |
| LC-MS | Combines liquid chromatography separation with mass spectrometry detection. | The most versatile technique; handles a wide range of polarities and volatilities; provides both separation and structural data.[13][17] | Higher equipment cost and complexity compared to GC-MS or HPLC; ionization can be more complex than EI. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides the most detailed and unambiguous structural information (¹H, ¹³C NMR); essential for elucidating unknown structures.[4][14] | Low sensitivity compared to MS; not a separation technique (requires pure sample); expensive instrumentation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | Provides information about the functional groups present (e.g., C=O stretch for the ketone).[18] | Provides limited information on the overall molecular structure; not suitable for complex mixture analysis. |
Decision Framework for Analytical Method Selection
The selection of an appropriate analytical technique is a critical decision driven by the specific research question.
Caption: A decision tree for selecting the optimal analytical technique.
Conclusion
The characterization of this compound and its derivatives is a critical task in pharmaceutical development. Gas Chromatography-Mass Spectrometry stands out as a premier technique, offering an unparalleled combination of separation efficiency, sensitivity, and specificity for this class of compounds. Its ability to provide a detailed molecular fingerprint through predictable fragmentation patterns makes it an indispensable tool for identity confirmation and impurity profiling.
However, a senior scientist recognizes that no single technique is a panacea. A comprehensive characterization strategy often involves the intelligent application of orthogonal methods like LC-MS and NMR to address the limitations of any individual approach. By understanding the fundamental principles, causality behind experimental choices, and the comparative strengths of each technique, researchers can confidently and accurately characterize these vital synthetic intermediates, ensuring the integrity and quality of their drug development pipeline.
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 8-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of progress. 8-Chloro-2-tetralone, a halogenated derivative of the bicyclic ketone 2-tetralone, presents an interesting case for spectroscopic analysis. The introduction of a chlorine atom onto the aromatic ring significantly influences the electronic environment and, consequently, the nuclear magnetic resonance (NMR) spectral properties of the molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a predictive assignment based on fundamental principles and comparative data from related structures.
As a senior application scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output. This guide is structured to provide a logical workflow, from theoretical prediction to a practical experimental protocol, ensuring a self-validating and authoritative resource for researchers in the field.
The Structural Framework and Its Spectroscopic Implications
This compound possesses a tetralone core, which consists of a benzene ring fused to a cyclohexanone ring. The chlorine atom at the C8 position and the carbonyl group at the C2 position are the key functional groups that dictate the chemical shifts and coupling patterns observed in its NMR spectra. The electron-withdrawing nature of both the chlorine atom and the carbonyl group will deshield adjacent protons and carbons, shifting their resonances downfield. Furthermore, the rigid bicyclic structure imposes specific dihedral angles between protons, which can be correlated to the observed coupling constants.
To provide a robust analysis in the absence of a publicly available experimental spectrum for this compound, we will utilize predicted NMR data. These predictions are generated based on extensive databases of known chemical shifts and coupling constants, employing sophisticated algorithms to estimate the spectral parameters for a given structure. For comparative purposes, we will reference the known spectral data of the parent compound, 2-tetralone.
¹H NMR Spectral Analysis of this compound
The proton NMR spectrum of this compound is expected to display distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each unique chemical environment.
The Aromatic Region (δ 7.0-7.5 ppm)
The three protons on the aromatic ring (H5, H6, and H7) will exhibit a complex splitting pattern due to spin-spin coupling. The chloro substituent at C8 will exert a significant deshielding effect on the ortho proton (H7) and a weaker effect on the meta (H6) and para (H5) protons.
-
H7: This proton is ortho to the chlorine atom and is expected to be the most downfield of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H6 (ortho-coupling, J ≈ 7-9 Hz) and H5 (meta-coupling, J ≈ 1-3 Hz).
-
H6: This proton is situated between H5 and H7 and will experience ortho-coupling to both, resulting in a triplet or, more accurately, a doublet of doublets. Its chemical shift will be intermediate between H5 and H7.
-
H5: This proton is para to the chlorine atom and will be the most upfield of the aromatic signals. It will appear as a doublet of doublets due to ortho-coupling with H6 and meta-coupling with H7.
The Aliphatic Region (δ 2.5-3.5 ppm)
The aliphatic portion of the molecule contains three methylene groups (CH₂). Due to the presence of the chiral center at C1 (if a substituent were present, though not in this case, the adjacent methylene protons can be diastereotopic), the protons on C1 and C3 may exhibit complex splitting.
-
H4 (Benzylic Protons): These two protons are on the carbon adjacent to the aromatic ring (benzylic position) and will be deshielded. They are expected to appear as a triplet due to coupling with the H3 protons.
-
H3: These two protons are adjacent to the carbonyl group and the H4 protons. They will likely appear as a multiplet due to coupling with both H4 and H1 protons.
-
H1: These two protons are adjacent to the carbonyl group and the aromatic ring. They are expected to be deshielded and will likely appear as a triplet due to coupling with the H3 protons.
¹³C NMR Spectral Analysis and the Power of DEPT
The proton-decoupled ¹³C NMR spectrum of this compound will show ten distinct signals, one for each carbon atom. The chemical shifts are highly dependent on the electronic environment.
-
Carbonyl Carbon (C2): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 200-210 ppm.
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will resonate in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom (C8) will be directly influenced by the halogen's electronegativity and will have a distinct chemical shift. The other aromatic carbons will show shifts influenced by the chloro and carbonyl substituents. Quaternary carbons (C4a and C8a) will typically have weaker signals.
-
Aliphatic Carbons (C1, C3, C4): These sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 20-50 ppm). The carbons closer to the electron-withdrawing carbonyl group (C1 and C3) will be more downfield than the C4 carbon.
To aid in the assignment of the ¹³C spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[1][2][3] A DEPT-135 experiment would differentiate the aliphatic carbons:
-
CH₂ groups (C1, C3, C4): Will appear as negative signals.
-
CH groups (C5, C6, C7): Will appear as positive signals.
-
Quaternary carbons (C2, C4a, C8, C8a): Will be absent from the DEPT-135 spectrum.
This information, combined with the chemical shifts, allows for a confident assignment of all carbon signals.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations and may vary slightly from experimental data. For comparison, the experimental data for the parent compound, 2-tetralone, is also provided where available.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~3.55 | s | - |
| H3 | ~2.60 | t | ~6.5 |
| H4 | ~3.10 | t | ~6.5 |
| H5 | ~7.20 | dd | J = ~7.5, ~1.5 |
| H6 | ~7.30 | t | J = ~7.5 |
| H7 | ~7.45 | dd | J = ~7.5, ~1.5 |
Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 2-Tetralone
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Tetralone | DEPT-135 Signal |
| C1 | ~45.0 | 39.4 | Negative |
| C2 | ~208.0 | 211.2 | Absent |
| C3 | ~38.0 | 39.4 | Negative |
| C4 | ~28.0 | 29.3 | Negative |
| C4a | ~135.0 | 134.3 | Absent |
| C5 | ~128.0 | 128.9 | Positive |
| C6 | ~129.0 | 126.5 | Positive |
| C7 | ~130.0 | 126.2 | Positive |
| C8 | ~132.0 | 132.1 | Absent |
| C8a | ~142.0 | 142.9 | Absent |
Note: Experimental data for 2-tetralone is sourced from SpectraBase.[4]
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5][6] The choice of solvent is critical to avoid interfering signals from the solvent itself.[6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
(Optional but recommended) Perform a DEPT-135 experiment to aid in carbon signal assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing the Workflow and Molecular Structure
A clear understanding of the experimental workflow and the molecular structure is essential for accurate spectral interpretation.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Structure of this compound with atom numbering.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging powerful techniques like DEPT, researchers can confidently assign the spectral features to the molecular structure. The provided experimental protocol offers a reliable framework for obtaining high-quality data. While predicted data serves as an excellent starting point, it is always recommended to confirm assignments with experimentally acquired spectra and, if necessary, more advanced 2D NMR techniques such as COSY, HSQC, and HMBC.
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DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
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A Comparative Guide to the Synthetic Routes of 8-Chloro-2-tetralone: An In-depth Technical Analysis for Drug Development Professionals
Abstract
This guide provides a comprehensive validation and comparison of synthetic routes to 8-Chloro-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the mechanistic intricacies, experimental protocols, and comparative performance of an established Friedel-Crafts acylation/alkylation route and a novel, alternative pathway involving an intramolecular Friedel-Crafts cyclization. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in process development and optimization.
Introduction: The Significance of this compound in Medicinal Chemistry
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The introduction of a chlorine atom at the 8-position of the 2-tetralone framework can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This halogen substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, making this compound a valuable building block in the synthesis of novel therapeutics. Its applications span various therapeutic areas, including the development of treatments for central nervous system disorders and infectious diseases. Given its strategic importance, the efficient and scalable synthesis of this compound is a critical consideration for pharmaceutical development.
Established Synthetic Route: Friedel-Crafts Acylation and Alkylation
A widely recognized method for the synthesis of this compound involves a one-pot Friedel-Crafts acylation followed by an intramolecular alkylation. This approach utilizes readily available starting materials, o-chlorophenylacetyl chloride and ethylene, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Reaction Mechanism
The reaction proceeds through a two-step mechanism. Initially, the o-chlorophenylacetyl chloride reacts with aluminum chloride to form a highly electrophilic acylium ion. This intermediate then undergoes an electrophilic attack by ethylene to form a more complex carbocation. Subsequently, an intramolecular Friedel-Crafts alkylation occurs, where the aromatic ring attacks the carbocation, leading to the formation of the six-membered ring and, after workup, the desired this compound.
Caption: Reaction workflow for the established synthesis of this compound.
Experimental Protocol
-
Materials: o-Chlorophenylacetyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Ethylene gas, Hydrochloric acid (1N), Saturated aqueous sodium bicarbonate, Sodium sulfate (anhydrous), Hexane, Diethyl ether.
-
Procedure:
-
A slurry of aluminum chloride (0.348 mol) in dichloromethane (400 mL) is cooled to -78 °C.[3]
-
A solution of o-chlorophenylacetyl chloride (0.174 mol) in dichloromethane (100 mL) is added dropwise over 1 hour.[3]
-
The cooling bath is replaced with an ice/water bath, and ethylene gas is bubbled through the reaction mixture. The temperature is allowed to rise to 15 °C.[3]
-
After the initial exotherm subsides, the ethylene addition is stopped, and the mixture is stirred at approximately 5 °C for 4 hours.[3]
-
The reaction is quenched by the slow addition of ice, followed by 500 mL of water.[3]
-
The organic layer is separated and washed sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).[3]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[3]
-
The crude product is purified by flash column chromatography (eluent: 1:1 hexane:diethyl ether) to yield this compound.[3]
-
A Novel Synthetic Route: Intramolecular Friedel-Crafts Cyclization
An alternative and potentially more streamlined approach to this compound involves a two-step sequence starting from 3-(2-chlorophenyl)propanoic acid. This method leverages an intramolecular Friedel-Crafts acylation to first construct the corresponding 8-chloro-1-tetralone, which is then converted to the desired 2-tetralone isomer.
Reaction Mechanism
The first step involves the activation of the carboxylic acid of 3-(2-chlorophenyl)propanoic acid, typically by conversion to the acid chloride or by using a strong acid catalyst like polyphosphoric acid (PPA).[4] This generates an acylium ion which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic ketone, 8-chloro-1-tetralone. The subsequent conversion of the 1-tetralone to the 2-tetralone can be achieved through various methods, such as bromination followed by dehydrobromination and subsequent reduction, or via conversion to an enol ether followed by rearrangement.
Caption: Reaction workflow for the alternative synthesis of this compound.
Experimental Protocol
-
Part A: Synthesis of 8-Chloro-1-tetralone
-
Materials: 3-(2-chlorophenyl)propanoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
3-(2-chlorophenyl)propanoic acid is added to polyphosphoric acid at an elevated temperature (e.g., 90-100 °C).
-
The mixture is stirred for a short period to ensure complete cyclization.
-
The reaction is quenched by pouring the mixture onto ice.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by chromatography or crystallization.
-
-
-
Part B: Conversion of 8-Chloro-1-tetralone to this compound (A representative protocol)
-
Materials: 8-Chloro-1-tetralone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride, Triethylamine.
-
Procedure:
-
A solution of 8-Chloro-1-tetralone, NBS, and a radical initiator like AIBN in a suitable solvent (e.g., carbon tetrachloride) is refluxed.
-
After completion of the bromination, the reaction mixture is cooled and filtered.
-
The filtrate is concentrated, and the crude bromo-tetralone is treated with a base such as triethylamine to induce dehydrobromination, yielding an unsaturated intermediate.
-
The intermediate is then subjected to a reduction step (e.g., catalytic hydrogenation) to afford this compound.
-
-
Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.
| Parameter | Established Route (Friedel-Crafts Acylation/Alkylation) | Alternative Route (Intramolecular Friedel-Crafts Cyclization) |
| Overall Yield | ~34%[3] | Potentially higher, dependent on the efficiency of the two steps. |
| Starting Materials | o-Chlorophenylacetyl chloride, Ethylene | 3-(2-chlorophenyl)propanoic acid |
| Reagents & Catalysts | Aluminum chloride (stoichiometric), HCl, NaHCO₃ | Polyphosphoric acid (catalytic/solvent), NBS, AIBN, Triethylamine, H₂/Pd-C |
| Reaction Conditions | Cryogenic temperatures (-78 °C), handling of gaseous ethylene | Elevated temperatures for cyclization, reflux for bromination |
| Scalability | Handling of ethylene gas can be challenging on a large scale. | More amenable to standard batch processing on a larger scale. |
| Safety & Handling | Use of highly reactive and corrosive AlCl₃ and gaseous ethylene. | PPA is viscous and corrosive. NBS and AIBN require careful handling. |
| Purification | Flash column chromatography is required.[3] | May require multiple purification steps (after cyclization and after conversion). |
Discussion and Conclusion
The established Friedel-Crafts acylation/alkylation route offers a direct, one-pot synthesis of this compound from commercially available starting materials. However, the reported yield is moderate, and the procedure involves cryogenic temperatures and the handling of ethylene gas, which can pose challenges for large-scale production. The requirement for a stoichiometric amount of aluminum chloride also contributes to significant waste generation.
The proposed alternative route, proceeding through an intramolecular Friedel-Crafts cyclization, presents a compelling alternative. While it involves a two-step sequence, the starting material, 3-(2-chlorophenyl)propanoic acid, can be readily prepared. The cyclization step is typically high-yielding, and the overall process may offer advantages in terms of scalability and operational simplicity, avoiding the use of gaseous reagents. The conversion of the 1-tetralone to the 2-tetralone isomer is a known transformation, and optimization of this step would be key to the overall efficiency of this route.
Recommendation: For laboratory-scale synthesis where expediency is a priority, the established route may be suitable. However, for process development and scale-up, the alternative route via intramolecular Friedel-Crafts cyclization warrants serious consideration due to its potential for higher overall yield, improved safety profile, and greater scalability. Further optimization of the conversion of 8-chloro-1-tetralone to this compound is recommended to fully validate the industrial viability of this novel approach.
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A Comparative Guide to Catalysts for Tetralone Synthesis: From Classical Approaches to Modern Innovations
An expert guide to the catalytic synthesis of tetralones, offering a comparative analysis of performance, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals.
The tetralone scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds, including antidepressants and antitumor agents.[1] The construction of this bicyclic ketone framework, most commonly via intramolecular Friedel-Crafts cyclization, is a pivotal transformation where the choice of catalyst dictates the reaction's efficiency, selectivity, and overall sustainability. This guide provides a comparative analysis of the primary catalytic systems for tetralone synthesis, grounded in experimental data, to assist researchers, chemists, and drug development professionals in navigating this critical synthetic decision.
The Catalytic Arena: A Performance Overview
The synthesis of tetralones can be achieved through various catalytic strategies, each with inherent advantages and limitations. The optimal choice depends on factors such as substrate scope, desired scale, cost, and, increasingly, the need for stereochemical control. We will compare four major classes of catalysts: classical Brønsted/Lewis acids, modern heterogeneous catalysts, transition metal complexes, and organocatalysts.
Classical Brønsted and Lewis Acids: The Established Workhorses
Intramolecular Friedel-Crafts reactions have traditionally relied on strong proton or Lewis acids to promote the key cyclization step.[2] These methods are often effective and utilize readily available reagents.
-
Brønsted Acids : Reagents like polyphosphoric acid (PPA) and methanesulfonic acid are effective for the cyclization of 4-arylbutyric acids.[3] However, these reactions often require high temperatures and stoichiometric quantities of the acid, leading to challenging workups and significant waste streams.
-
Lewis Acids : Anhydrous aluminum chloride (AlCl₃) is a classic Lewis acid catalyst for the cyclization of (4-chlorobutyl)benzene or 4-arylbutyryl chlorides.[4][5] While powerful, AlCl₃ is highly moisture-sensitive and its use generates corrosive HCl gas and substantial aluminum waste. Newer, more stable Lewis acids like bismuth triflate [Bi(OTf)₃] can catalyze the reaction more efficiently.[6]
Heterogeneous Catalysts: The Path to Greener Synthesis
To overcome the drawbacks of homogeneous acid catalysis, solid acid catalysts have been developed. Their primary advantage lies in their ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry.
-
Zeolites : Microporous aluminosilicates like HZSM-5 can catalyze the gas-phase cyclization of γ-butyrolactone with benzene to form α-tetralone at high temperatures.[7]
-
Polymer-Supported Catalysts : PVP-supported copper and chromium complexes have been shown to be effective for the oxidation of tetralin to tetralone and can be recovered and reused.[8] These systems combine the activity of metal catalysts with the practical benefits of a solid support.
Transition Metal Catalysis: New Pathways and High Selectivity
Transition metal catalysts have unlocked novel, milder pathways to tetralone synthesis beyond the traditional Friedel-Crafts manifold.
-
Rhodium Catalysis : Rhodium complexes can catalyze the enantioselective hydroacylation of ortho-allylbenzaldehydes, providing chiral tetralones in good yields and high enantioselectivities.[9] More advanced Rh-catalyzed C-C bond activation strategies can convert 3-arylcyclopentanones into 1-tetralones, enabling the asymmetric synthesis of products with challenging remote quaternary stereocenters.[10]
-
Palladium and Ruthenium Catalysis : Palladium catalysts are employed in the hydrogenation of naphthalene to tetralin, a common precursor for tetralone.[11][12][13] Ruthenium(II) catalysts have been used for the direct arylation of 1-tetralone itself.[3]
Organocatalysis: The Asymmetric Frontier
The rise of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules.[14] For tetralones, this is particularly significant as stereochemistry often governs biological activity.[15]
-
Proline and Derivatives : L-proline and its analogs are benchmark organocatalysts that facilitate asymmetric intramolecular aldol and Michael reactions to produce chiral tetralone frameworks.[16]
-
Bifunctional Catalysts : More complex catalysts, such as guanidine-bisurea or imidazolidine-tetrazole systems, can achieve highly enantioselective transformations, such as the α-hydroxylation of tetralone-derived β-keto esters or the conjugate addition of nitroalkanes to enones.[15][17]
Table 1: Comparative Performance of Representative Catalysts in Tetralone Synthesis
| Catalyst Type | Specific Catalyst/System | Reaction Type | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages & Limitations |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Intramolecular Friedel-Crafts Alkylation | 50-70%[4] | N/A (achiral) | Inexpensive, well-established; Stoichiometric, moisture-sensitive, waste generation. |
| Heterogeneous | HZSM-5 Zeolite | Gas-Phase Friedel-Crafts Acylation | ~40% (molar yield)[7] | N/A (achiral) | Reusable, continuous flow possible; High temperatures required, moderate yield. |
| Transition Metal | [Rh(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrosilylation | 95%[15] | 98% (S)[15] | High enantioselectivity, mild conditions; Expensive metal and ligands. |
| Organocatalyst | Guanidine-Bisurea Bifunctional Catalyst | Asymmetric α-Hydroxylation | up to 99%[15] | up to 95%[15] | Metal-free, high ee, operational simplicity; Catalyst loading can be high. |
| Biocatalyst | Lactobacillus paracasei (whole cells) | Asymmetric Bioreduction | 95%[15] | >99% (R-tetralol)[15] | Extremely high selectivity, green; Substrate scope can be limited. |
Validated Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of 1-tetralone using a classical Lewis acid and a modern organocatalytic approach for an asymmetric transformation, illustrating the practical differences between the methodologies.
Protocol 1: Classical Synthesis of 1-Tetralone via Intramolecular Friedel-Crafts Cyclization
This protocol details the cyclization of 4-phenylbutyryl chloride using anhydrous aluminum chloride, a robust and scalable method.
Diagram 1: Workflow for Lewis Acid-Catalyzed Tetralone Synthesis
Caption: Experimental workflow for the classical Friedel-Crafts synthesis of 1-tetralone.
Methodology:
-
Reaction Setup : In a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the resulting slurry to 0°C in an ice bath.
-
Substrate Addition : Slowly add a solution of 4-phenylbutyryl chloride (1.0 equivalent) in anhydrous DCM to the cooled, stirring AlCl₃ slurry. Control the addition rate to maintain the temperature below 10°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC or GC analysis.
-
Work-up : Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Extraction and Wash : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure 1-tetralone.[18]
Protocol 2: Asymmetric Synthesis of a Chiral Tetralone Derivative
This protocol outlines a representative organocatalyzed asymmetric Michael addition to form a chiral substituted tetralone, a key step in many natural product syntheses.
Diagram 2: Workflow for Organocatalyzed Asymmetric Synthesis
Caption: General workflow for an organocatalyzed asymmetric Michael addition.
Methodology:
-
Reaction Setup : To a vial, add the α,β-unsaturated tetralone derivative (1.0 equivalent), the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equivalents), and the solvent (e.g., toluene).
-
Reactant Addition : Cool the mixture to the desired temperature (e.g., 0°C). Add the nitroalkane (1.5 equivalents) and any required co-catalyst or additive.
-
Reaction : Stir the reaction at the specified temperature for 24-72 hours. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis of aliquots.
-
Purification : Once the reaction reaches completion, concentrate the mixture directly onto silica gel. Purify the residue by flash column chromatography to isolate the enantioenriched product.
Mechanistic Rationale: The "Why" Behind the Catalysis
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The intramolecular Friedel-Crafts reaction, the most common route to tetralones, proceeds via electrophilic aromatic substitution.
Diagram 3: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Cyclization
Caption: Simplified mechanism for the formation of 1-tetralone via Friedel-Crafts acylation.
The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, but more importantly, it abstracts the chloride to generate a highly reactive acylium ion.[5] This potent electrophile is positioned to be attacked by the electron-rich pendant aromatic ring in an intramolecular electrophilic aromatic substitution. The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion (or σ-complex), subsequently loses a proton to restore aromaticity, yielding the final tetralone product and regenerating the acid catalyst.
Conclusion and Future Outlook
While classical acid catalysts remain relevant for large-scale, cost-sensitive syntheses, the field of tetralone synthesis is clearly advancing toward more sophisticated and sustainable methods. Heterogeneous catalysts offer significant process advantages, while transition metal and organocatalysts provide unparalleled control over selectivity and access to complex, chiral molecules that are crucial for modern drug discovery.[1][10] Future research will likely focus on developing catalysts with even broader substrate scopes, lower environmental impact, and the ability to construct multiple stereocenters in a single, efficient operation.
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Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[19]annulen-7-ols.
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral 8-Chloro-2-tetralone Derivatives
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 8-chloro-2-tetralone derivatives, which are pivotal intermediates in the synthesis of various bioactive compounds, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the underlying principles, experimental considerations, and practical applications to empower researchers in selecting the most suitable method for their needs.
The Imperative of Enantiomeric Purity
The two enantiomers of a chiral molecule can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, exert toxic effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. For drug development professionals, an accurate and robust method for determining enantiomeric excess is paramount from early-stage discovery through to final product formulation.
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess for this compound derivatives can be approached through several sophisticated analytical techniques. The most prominent among these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). Each method offers a unique set of advantages and is suited to different stages of the research and development pipeline.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted technique for the separation and quantification of enantiomers in the pharmaceutical industry.[1] Its versatility and sensitivity make it a powerful tool for the analysis of this compound derivatives.
Principle of Separation
The direct approach in chiral HPLC involves the use of a chiral stationary phase (CSP).[2] The enantiomers of the analyte interact diastereomerically with the chiral selector of the CSP, leading to different retention times and, consequently, their separation. The choice of the CSP is critical and is often determined empirically.[1] For tetralone derivatives, polysaccharide-based and macrocyclic antibiotic CSPs have shown considerable success.[2][3]
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Protocol for Chiral HPLC Analysis of this compound Derivatives
-
Column Selection: A cellulose tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase is a suitable starting point for method development.[4]
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol (e.g., 95:5, v/v) is a common mobile phase for normal-phase chiral separations.[4] The addition of a small percentage of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, can improve peak shape and resolution.[2]
-
Sample Preparation: Prepare a stock solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Injection and Data Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[5] While this compound derivatives may require derivatization to enhance their volatility, chiral GC can be an effective analytical method.
Principle of Separation
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, typically a derivatized cyclodextrin, to achieve enantiomeric separation.[6] The differential interaction between the enantiomers and the chiral stationary phase leads to their separation.
Experimental Workflow
Caption: Workflow for Chiral GC Analysis.
Protocol for Chiral GC Analysis of this compound Derivatives
-
Column Selection: A Chirasil-β-Dex column is a good choice for the separation of a wide range of chiral compounds, including cyclic ketones.[7]
-
Derivatization (if necessary): If the compound is not sufficiently volatile, derivatization of the keto group to a more volatile functional group (e.g., an oxime) may be required.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 200 °C) at a rate of 5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280 °C (FID) or MS transfer line temperature.
-
-
Injection and Data Analysis: Inject 1 µL of the sample solution. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[8] This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[8]
Principle of Differentiation
This method relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[9][10]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9] This results in chemically non-equivalent environments for the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.[11]
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomeric adducts, which inherently have distinct NMR spectra.[9]
Experimental Workflow
Caption: Workflow for NMR-based ee Determination.
Protocol for NMR Analysis using a Chiral Solvating Agent
-
Selection of CSA: For ketones, chiral alcohols such as (R)-(-)- or (S)-(+)-1-phenylethanol or more specialized reagents can be effective.[11]
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3). Add an appropriate molar equivalent of the CSA.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Data Analysis: Identify a proton signal in the analyte that shows clear separation for the two diastereomeric complexes. Integrate the corresponding peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] It provides information about the absolute configuration and conformational properties of chiral molecules in solution.[12]
Principle of Measurement
Enantiomers have VCD spectra that are equal in magnitude but opposite in sign.[14] By comparing the experimental VCD spectrum of an enantiomerically enriched sample to that of the pure enantiomers (or a calculated spectrum), the enantiomeric excess can be determined.[15]
Experimental Workflow
Caption: Workflow for VCD Analysis.
Protocol for VCD Analysis
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent that is transparent in the IR region of interest (e.g., CCl4 or CDCl3). The concentration should be optimized to give a good signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and IR spectra of the sample.
-
Reference Spectra: Obtain the VCD spectrum of one of the pure enantiomers. Alternatively, calculate the theoretical VCD spectrum using density functional theory (DFT).[14]
-
Data Analysis: The enantiomeric excess can be determined by a linear regression analysis of the VCD intensities of the sample against the VCD intensities of the pure enantiomer at multiple frequencies.
Comparative Summary
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Diastereomeric interaction with CSP | Diastereomeric interaction with CSP | Formation of diastereomers with a chiral agent | Differential absorption of circularly polarized IR light |
| Sample Throughput | High | High | Moderate | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Lower (mg scale) | Moderate (mg scale) |
| Method Development | Can be time-consuming (column and mobile phase screening) | Can be time-consuming (column screening, derivatization) | Relatively fast (screening of chiral agents) | Requires reference spectra or computational modeling |
| Instrumentation | Widely available | Widely available | Widely available | Specialized instrumentation |
| Key Advantage | Robust, versatile, and well-established | High resolution for volatile compounds | No physical separation needed, provides structural information | Provides absolute configuration |
| Key Limitation | Requires method development for each new compound | Limited to volatile and thermally stable compounds | Lower sensitivity, potential for signal overlap | Higher sample concentration needed, complex data analysis |
Conclusion
The choice of the optimal method for determining the enantiomeric excess of chiral this compound derivatives is contingent upon several factors, including the stage of development, the required sensitivity and throughput, and the availability of instrumentation.
-
Chiral HPLC is the workhorse of the pharmaceutical industry for this purpose, offering a balance of sensitivity, versatility, and robustness.
-
Chiral GC is a powerful alternative for amenable compounds, providing excellent resolution.
-
NMR spectroscopy offers a rapid and convenient method that avoids chromatographic separation, making it suitable for reaction monitoring and screening.
-
Vibrational Circular Dichroism is a specialized technique that, in addition to quantifying enantiomeric excess, can provide invaluable information on the absolute stereochemistry of the molecule.
A prudent approach would involve the use of an orthogonal method (e.g., chiral HPLC and NMR) to ensure the accuracy and reliability of the results. As the development of chiral this compound derivatives progresses, the analytical methodology may evolve, with a high-throughput screening method being employed in the early phases and a fully validated, robust chiral HPLC method being implemented for late-stage development and quality control.
References
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Aboul-Enein, H. Y., & Ali, I. (2001). A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. Archiv der Pharmazie, 334(7), 258-260. [Link]
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PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]
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Ye, H., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(4), 819-831. [Link]
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Farcas, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1785-1789. [Link]
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Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-534). Royal Society of Chemistry. [Link]
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Carlini, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12347-12356. [Link]
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Farcas, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
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Singh, A., et al. (2023). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 95(30), 11283-11290. [Link]
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dos Santos, C. M. M., & de Oliveira, H. C. B. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(18), 3298. [Link]
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ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. Retrieved from [Link]
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Lyu, Y., et al. (2018). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1037, 1-16. [Link]
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Li, Y., et al. (2017). Enantio-Separation of allelochemical 4,8-Dihydroxy-1-Tetralone by rapid HPLC method. Allelopathy Journal, 41(2), 195-202. [Link]
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Scilit. (n.d.). A Rapid 1 H NMR Assay for Enantiomeric Excess of α-Substituted Aldehydes. Retrieved from [Link]
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Cereghetti, D., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Journal of Chemical Theory and Computation, 18(10), 6247-6260. [Link]
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Estevez, J. C., et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-4964. [Link]
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Guo, C., et al. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. Analytical Chemistry, 76(23), 6956-6966. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
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Anslyn, E. V., et al. (2011). Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Organic Letters, 13(9), 2298-2301. [Link]
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Analytical and Bioanalytical Chemistry. (2016). Enantioselective separation techniques in forensic analysis and clinical toxicology. Retrieved from [Link]
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PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]
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A Spectroscopic Guide to the Synthesis of 8-Chloro-2-tetralone: From Precursor to Product
For researchers and professionals in drug development, the precise characterization of synthetic intermediates is not merely a procedural step but the foundation of reproducible and scalable chemistry. 8-Chloro-2-tetralone is a valuable bicyclic ketone scaffold used in the synthesis of various chemical entities. Its successful synthesis from precursors like 3-(2-chlorophenyl)propanoic acid hinges on the ability to confidently track the chemical transformation. This guide provides an in-depth spectroscopic comparison of the starting material and the final product, grounded in experimental data and mechanistic insight, to serve as a practical reference for laboratory synthesis.
The Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The conversion of 3-(2-chlorophenyl)propanoic acid to this compound is a classic example of an intramolecular Friedel-Crafts acylation.[1][2] This reaction facilitates the formation of a new six-membered ring, creating the characteristic tetralone core. The process is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic superacid, which activates the carboxylic acid group for electrophilic attack on the electron-rich aromatic ring.[3][4]
The causality behind this choice of reaction is elegant: by tethering the electrophile (the acyl group) and the nucleophile (the aromatic ring) in the same molecule, the reaction becomes highly efficient, favoring the formation of the cyclic product.[2]
Caption: Synthetic route from precursor to product via intramolecular Friedel-Crafts acylation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methodologies for Friedel-Crafts acylations.[5]
-
Acid Chloride Formation (Step 1): To a solution of 3-(2-chlorophenyl)propanoic acid (1 eq.) in a dry, inert solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure to yield the crude 3-(2-chlorophenyl)propanoyl chloride.
-
Friedel-Crafts Cyclization (Step 2): Cool a slurry of aluminum chloride (AlCl₃, 2 eq.) in dry DCM to -78 °C.
-
Addition: Add a solution of the crude acid chloride in DCM dropwise to the AlCl₃ slurry over 1 hour.
-
Reaction Execution: After addition, replace the dry ice/acetone bath with an ice/water bath and stir for 4 hours at approximately 5 °C.
-
Workup: Carefully quench the reaction by slowly adding crushed ice to decompose the aluminum complexes. Dilute with water and separate the organic phase.
-
Purification: Wash the organic layer sequentially with 1N HCl and saturated aqueous sodium bicarbonate. Dry the organic phase over sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane:diethyl ether mixture) to yield this compound.[5]
Spectroscopic Characterization
Samples of the precursor and the purified product should be prepared as follows:
-
NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
IR: Analyze the neat sample (if liquid) or as a KBr pellet/thin film (if solid) using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI).[6]
Spectroscopic Comparison: A Tale of Two Molecules
The structural transformation from an open-chain carboxylic acid to a bicyclic ketone induces significant and predictable changes in the spectroscopic signatures of the molecule.
Caption: Key structural changes and their spectroscopic consequences.
Precursor: 3-(2-Chlorophenyl)propanoic acid
¹H NMR Analysis: The proton NMR spectrum is characterized by three main regions. The aromatic region typically shows a complex multiplet between 7.1-7.4 ppm for the four protons on the chlorinated benzene ring. The aliphatic portion displays two triplets around 3.0 ppm and 2.7 ppm, corresponding to the two methylene (-CH₂-) groups. A key diagnostic signal is a very broad singlet, typically found far downfield (>10 ppm), which corresponds to the acidic proton of the carboxylic acid group.
¹³C NMR Analysis: The most downfield signal belongs to the carbonyl carbon of the carboxylic acid, appearing around 178-180 ppm. The aromatic region will show six distinct signals, with the carbon atom bonded to the chlorine atom (C-Cl) being significantly deshielded. The two aliphatic carbons will appear in the 25-35 ppm range.
IR Spectroscopy: The infrared spectrum provides two unmistakable signatures for this molecule. First, a very broad absorption band is observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[9] Second, a sharp and intense absorption peak appears around 1700-1715 cm⁻¹ due to the C=O (carbonyl) stretch.[6] The presence of the C-Cl bond will also give rise to a stretch in the fingerprint region, typically around 750 cm⁻¹.
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed at m/z 184. A crucial feature is the presence of an M+2 peak at m/z 186 with an intensity that is approximately one-third of the M⁺ peak.[10] This isotopic pattern is a definitive indicator of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).
Product: this compound
¹H NMR Analysis: The cyclization event dramatically alters the ¹H NMR spectrum. The broad carboxylic acid proton signal vanishes completely. The aromatic region now shows three protons, with their chemical shifts and coupling patterns dictated by the fused ring system. The aliphatic region becomes more complex. The two protons on C1 (adjacent to the aromatic ring) and the two protons on C3 (adjacent to the carbonyl) will likely appear as distinct multiplets. The protons on C4 are adjacent to a chiral center (if substituted) and will also show complex splitting.
¹³C NMR Analysis: The most significant change is the shift of the carbonyl carbon signal. The ketone carbonyl is highly deshielded and appears significantly further downfield, typically in the range of 195-208 ppm, a clear distinction from the carboxylic acid precursor. The number of aliphatic carbon signals increases to three.
IR Spectroscopy: The IR spectrum of the product is marked by the disappearance of the broad O-H stretch. This is the most conclusive evidence of the reaction's success. The carbonyl (C=O) peak is still present but shifts to a lower frequency, typically around 1680-1690 cm⁻¹, which is characteristic of an α,β-unsaturated or aryl ketone.
Mass Spectrometry: The molecular ion peak (M⁺) will now be found at m/z 180. The characteristic M+2 isotopic peak for chlorine will still be present at m/z 182, confirming that the chlorine atom was retained during the synthesis. Common fragmentation patterns for tetralones include alpha-cleavage adjacent to the carbonyl group.
Comparative Data Summary
| Spectroscopic Feature | 3-(2-chlorophenyl)propanoic acid (Precursor) | This compound (Product) | Rationale for Change |
| Formula | C₉H₉ClO₂ | C₁₀H₉ClO | Intramolecular cyclization with loss of H₂O. |
| MW | 184.62 | 180.63 | Loss of a water molecule (18.01 g/mol ). |
| ¹H NMR (Acidic H) | Broad singlet, >10 ppm | Absent | Conversion of -COOH to a ketone. |
| ¹³C NMR (C=O) | ~178 ppm | ~198 ppm | Change from carboxylic acid to ketone functionality. |
| IR (O-H Stretch) | Broad, 2500-3300 cm⁻¹ | Absent | Loss of the carboxylic acid hydroxyl group. |
| IR (C=O Stretch) | ~1705 cm⁻¹ | ~1685 cm⁻¹ | Change in carbonyl environment (acid vs. aryl ketone). |
| MS (M⁺) | m/z 184 | m/z 180 | Corresponds to the change in molecular weight. |
| MS (M+2 Peak) | m/z 186 (~33%) | m/z 182 (~33%) | Confirms the retention of one chlorine atom. |
Conclusion
The transformation from 3-(2-chlorophenyl)propanoic acid to this compound is accompanied by a cascade of clear and interpretable spectroscopic changes. For the practicing scientist, the key markers of a successful reaction are:
-
In IR spectroscopy: The complete disappearance of the broad O-H acid stretch.
-
In ¹H NMR spectroscopy: The loss of the downfield carboxylic acid proton signal.
-
In ¹³C NMR spectroscopy: The downfield shift of the carbonyl carbon signal from the ~178 ppm region to >195 ppm.
By leveraging this comparative data, researchers can confidently monitor the progress of the intramolecular Friedel-Crafts acylation, verify the identity of the this compound product, and ensure the purity of this critical synthetic intermediate for subsequent applications.
References
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Holden, M. S., Crouch, R. D., & Barker, K. A. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, ACS Publications. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of 8-Chloro-2-Tetralone Derivatives
The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, serving as a foundational framework for a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic system provides a versatile template for introducing various functional groups, allowing for the fine-tuning of biological activity. The introduction of a chloro-substituent, particularly at the 8-position of the tetralone ring, can significantly modulate the electronic and steric properties of the molecule, leading to enhanced potency and selectivity for various biological targets.[3]
This guide offers an in-depth comparison of the bioactivity of several 8-chloro-2-tetralone derivatives and related heterocyclic systems synthesized from chloro-tetralone precursors. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data, and elucidate the structure-activity relationships that govern their efficacy.
Comparative Bioactivity: A Quantitative Overview
The following table summarizes the biological activities of various derivatives, providing a clear comparison of their potency against different targets.
| Derivative Class | Specific Derivative/Modification | Biological Activity | Target | Quantitative Measure | Reference |
| Quinoxaline Derivatives | 8-Chloro-1,4-substituted-[4][5][6]triazolo[4,3-a]quinoxaline | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of Inhibition: 18-45 mm | [7] |
| Antifungal | A. niger, C. albicans | Zone of Inhibition: 15-28 mm | [7] | ||
| Chalcone Derivatives | 3-(2,6-dichlorophenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one | Anticancer | Hela (Cervix Carcinoma) | IC50: 3.5 µg/mL | [8] |
| Anticancer | MCF7 (Breast Carcinoma) | IC50: 4.5 µg/mL | [8] | ||
| Aminoguanidine Derivatives | Tetralone derivative with aminoguanidinium moiety (Compound 2D) | Antibacterial | S. aureus ATCC 29213 | MIC: 0.5 µg/mL; MBC: 4 µg/mL | [9][10] |
| Antibacterial | Methicillin-Resistant S. aureus (MRSA-2) | MIC: 1 µg/mL; MBC: 4 µg/mL | [9][10] | ||
| α-Tetralone Derivatives | C7-Arylalkyloxy substituted α-tetralone | Enzyme Inhibition | Monoamine Oxidase-B (MAO-B) | IC50: 0.00089–0.047 µM | [11][12] |
| Enzyme Inhibition | Monoamine Oxidase-A (MAO-A) | IC50: 0.010–0.741 µM | [11][12] | ||
| α-Aryl-α-Tetralone Derivatives | 1-Carba-isoflavanone (LQB-307) | Antiviral | Hepatitis C Virus (HCV) Replicon | IC50: 1.5 µM | [13] |
| 1-Carba-isoflavanone (LQB-314) | Antiviral | Hepatitis C Virus (HCV) Replicon | IC50: 1.8 µM | [13] |
In-Depth Analysis of Bioactivities
Antimicrobial Activity: Disrupting Bacterial Defenses
Several studies have highlighted the potent antimicrobial effects of heterocyclic systems derived from chloro-tetralone precursors. Notably, 8-chloro-[4][5][6]triazolo[4,3-a]quinoxaline derivatives have demonstrated significant antibacterial and antifungal activity.[7] The mechanism for related tetralone derivatives often involves the disruption of the bacterial cell membrane.
More recent research into tetralone derivatives bearing an aminoguanidinium moiety has revealed a potent antibacterial profile, especially against resilient pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[9][14] The lead compound, designated "2D," exhibits rapid bactericidal activity.[9][10] Mechanistic studies indicate that this compound induces depolarization of the bacterial membrane and compromises its integrity, leading to cell death.[9][10] This disruption is a key advantage, as it represents a mode of action less prone to the development of bacterial resistance compared to metabolic pathway inhibitors.
Caption: Workflow of bacterial membrane disruption by active tetralone derivatives.
Anticancer Activity: Targeting Proliferation Pathways
The tetralone scaffold has been successfully incorporated into molecules with significant anticancer properties. Chalcones, a class of compounds readily synthesized from tetralone precursors, are a prime example. An α,β-unsaturated ketone derivative, 3-(2,6-dichlorophenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one, has shown high potency against both cervix (HeLa) and breast (MCF7) cancer cell lines.[8]
The anticancer activity of many chalcone derivatives is linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Nuclear Factor kappaB (NF-κB) pathway.[15] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Chalcone-based inhibitors can suppress this activation, leading to reduced cancer cell viability and proliferation.[15]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Enzyme Inhibition: A Focus on Neurological Targets
Substituted α-tetralones have emerged as highly potent inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. A series of C7-arylalkyloxy substituted α-tetralones demonstrated exceptional inhibitory potency, with IC50 values in the nanomolar and even sub-nanomolar range for MAO-B.[11][12] These compounds also inhibit MAO-A, but consistently show selectivity for the MAO-B isoform.[11] This selectivity is clinically significant, as MAO-B inhibitors are sought after for the treatment of Parkinson's disease.
The inhibitory mechanism for MAO-A was found to be reversible, while inhibition of MAO-B was not readily reversed by dialysis, suggesting a different, more tenacious binding mode.[11] This highlights the potential of the tetralone scaffold for developing new therapies for neurodegenerative disorders.
Key Experimental Protocols
To ensure scientific integrity, the bioactivity claims for these derivatives are supported by standardized experimental protocols. Below are outlines of the key methodologies used.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol Steps:
-
Preparation of Media: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the this compound derivative. A control plate with no compound is also prepared.
-
Inoculum Preparation: Grow bacterial cultures to a specific turbidity, corresponding to a standard concentration of organisms (e.g., 10^8 CFU/mL), then dilute further.
-
Inoculation: Spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the Agar Dilution Antimicrobial Susceptibility Test.
In Vitro Enzyme Inhibition Assay (MAO Activity)
This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[12]
Protocol Steps:
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B as the enzyme sources.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme and the test compound (this compound derivative) at various concentrations.
-
Initiation: Start the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a cofactor (e.g., FAD). The enzyme will metabolize the substrate, producing a fluorescent product or hydrogen peroxide.
-
Detection: Monitor the increase in fluorescence or the production of H₂O₂ over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a versatile and potent class of bioactive molecules. The strategic placement of the chloro group, combined with further derivatization, has yielded compounds with significant antimicrobial, anticancer, and enzyme-inhibiting properties. The aminoguanidine derivatives are particularly promising as next-generation antibiotics against resistant bacteria due to their membrane-disrupting mechanism.[9] Similarly, substituted α-tetralones are compelling lead compounds for the development of selective MAO-B inhibitors for neurodegenerative diseases.[11][12]
Future research should focus on expanding the library of these derivatives and conducting more extensive structure-activity relationship studies to optimize potency and selectivity while minimizing toxicity. The exploration of novel heterocyclic systems built upon the this compound core will undoubtedly uncover new therapeutic agents to address pressing medical needs.
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Synthesis and biological activity of 8-chloro-[4][5][6]triazolo [4,3-a]quinoxalines. (2010). Journal of Chemical and Pharmaceutical Research.
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Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. (n.d.). PubMed. [Link]
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The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). Chemical Biology & Drug Design. [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
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Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). European Journal of Medicinal Chemistry. [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2025). MDPI. [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2025). PubMed. [Link]
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Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). National Institutes of Health. [Link]
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Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. (2018). Oriental Journal of Chemistry. [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central. [Link]
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Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. (n.d.). National Institutes of Health. [Link]
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The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. (n.d.). MDPI. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]
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Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (2009). Journal of Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. (2012). Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Crystallographic Guide to 8-Chloro-2-tetralone and Its Analogs: From Synthesis to 3D Structural Elucidation
This guide provides an in-depth technical comparison of the crystallographic analysis of tetralone derivatives, with a focus on the 8-chloro-2-tetralone scaffold. As precise three-dimensional structural knowledge is paramount in modern drug discovery, this document is intended for researchers, medicinal chemists, and structural biologists who leverage such data for rational drug design and structure-activity relationship (SAR) studies. We will explore the complete workflow from synthesis and crystallization to a comparative analysis of crystal structures, contextualizing the data with alternative analytical methods.
The Significance of the Tetralone Scaffold and X-ray Crystallography
The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry. It serves as a building block for a diverse range of pharmacologically active compounds, including antibacterial, antitumor, and central nervous system agents. The introduction of substituents, such as a chlorine atom at the 8-position, significantly modulates the electronic and steric properties of the molecule, thereby influencing its biological activity.
While spectroscopic methods like NMR can elucidate the chemical structure in solution, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are indispensable for understanding molecular conformation, crystal packing, and for designing molecules with optimal binding affinity to biological targets.
Experimental Workflow: From Molecule to Crystal Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. Each step is designed to ensure the final structural model is both accurate and reliable.
Synthesis and Purification of Tetralone Derivatives
The synthesis of substituted tetralones can be achieved through various established routes. A common and effective method is the intramolecular Friedel-Crafts acylation.
Exemplary Protocol: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one [1]
-
Friedel-Crafts Reaction: To a stirred slurry of anhydrous AlCl₃ in an appropriate solvent (e.g., 1,2-dichloroethane), succinic anhydride and a substituted phenol are added portionwise under an inert atmosphere (e.g., nitrogen). This step creates the initial carbon skeleton.
-
Reduction: The resulting keto-acid is then subjected to a reduction reaction, such as the Wolff–Kishner–Huang Minlon reduction, to convert the ketone to a methylene group.
-
Cyclization: The final cyclization is typically achieved using a strong acid catalyst, which promotes the intramolecular acylation to form the tetralone ring.
-
Purification: The crude product is purified using column chromatography or recrystallization to achieve the high purity (>98%) required for single-crystal growth. Causality Note: Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
The Art of Single-Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture until saturation. The container is then loosely covered to allow the solvent to evaporate over several days or weeks. Rationale: The gradual increase in concentration allows molecules sufficient time to orient themselves correctly as they precipitate, forming a single, ordered nucleus.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "precipitant" solvent in which the compound is poorly soluble but the initial solvent is miscible. Over time, the precipitant vapor diffuses into the compound's solution, slowly reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.
X-ray Crystallographic Analysis Workflow
Once a suitable crystal is obtained, it undergoes a standardized analysis workflow.
Comparative Crystallographic Data of Tetralone Derivatives
While a comprehensive set of crystal structures for various this compound derivatives is not publicly available, a comparative analysis of closely related tetralone analogs demonstrates how substitution patterns influence molecular conformation and crystal packing. Below is a comparison of three structurally determined tetralone derivatives.
| Parameter | Derivative A: 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one[1] | Derivative B: (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one[2] | Derivative C: 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one[3] |
| Formula | C₁₀H₁₀O₂ | C₁₇H₁₃ClO | C₁₆H₁₂Cl₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 10.1631 | 11.458 | 10.7705 |
| b (Å) | 6.0963 | 11.026 | 10.7317 |
| c (Å) | 13.0188 | 11.458 | 12.3765 |
| β (˚) | 107.031 | 107.82 | 111.359 |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
| Key Conformation | Distorted half-chair | Screw-boat | Distorted half-chair |
| Key Dihedral Angle | N/A | 52.03° (between tetralone and chlorobenzyl rings) | 82.06° (between naphthyl and dichlorophenyl rings) |
| Intermolecular Interactions | O-H···O Hydrogen Bonds | C-H···π interactions | C-H···O interactions |
Analysis of Comparative Data:
-
Conformational Polymorphism: The cyclohexanone/enone ring of the tetralone core is flexible and can adopt different conformations. In Derivatives A and C, it assumes a distorted half-chair conformation. However, the introduction of a bulky, planarizing benzylidene group at the 2-position in Derivative B forces the ring into a screw-boat conformation[2]. This highlights the profound impact of substitution on molecular geometry.
-
Influence of Substituents on Molecular Shape: Large aromatic substituents dramatically alter the overall molecular shape. In Derivative B, the dihedral angle between the two aromatic systems is 52.03°, whereas in Derivative C, the two rings are nearly perpendicular, with a dihedral angle of 82.06°[2][3]. This steric arrangement is crucial as it defines the regions of space the molecule can occupy, directly impacting its ability to fit into a protein's binding pocket.
-
Intermolecular Forces and Crystal Packing: The nature of the substituents dictates the forces that hold the crystal lattice together. The hydroxyl group in Derivative A leads to strong O-H···O hydrogen bonding, a dominant interaction in organizing the molecules in the crystal[1]. In contrast, Derivatives B and C, which lack strong hydrogen bond donors, pack using weaker C-H···π and C-H···O interactions[2][3]. These interactions, though weaker, are critical for the stability of the crystal structure.
Comparison with Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for solid-state structure, a comprehensive analysis often involves integrating data from other techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions. | Unambiguous and highly detailed structural data. | Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the solid state. |
| Powder XRD (PXRD) | Bulk crystallinity, phase identification, unit cell parameters. | Fast, requires only a small amount of polycrystalline powder, useful for quality control. | Does not provide atomic coordinates or detailed structural information. |
| NMR Spectroscopy | Connectivity of atoms, structure in solution, dynamic processes (e.g., conformational changes). | Provides data on the molecule's behavior in solution, which can be more biologically relevant. | Structure is an average over time; precise distances and angles are inferred, not directly measured. |
| Computational Modeling (DFT) | Predicted low-energy conformations, electronic properties, reaction mechanisms. | Does not require physical sample; can explore hypothetical molecules and transition states. | Is a theoretical prediction that requires experimental validation; accuracy depends heavily on the level of theory used. |
Conclusion
The crystallographic analysis of this compound derivatives and their analogs provides invaluable, high-resolution insights into their three-dimensional structure. This guide demonstrates that substitutions on the tetralone scaffold directly control molecular conformation, overall shape, and the nature of intermolecular interactions that govern crystal packing. This detailed structural knowledge is not merely academic; it is a critical component of modern, structure-based drug design. By comparing the crystallographic data of different derivatives and integrating these findings with data from complementary techniques like NMR and computational modeling, researchers can build robust structure-activity relationships, leading to the rational design of more potent and selective therapeutic agents.
References
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Biruntha, K., Reuben Jonathan, D., Mohamooda Sumaya, U., et al. (2020). (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. IUCrData, 5(2). Available at: [Link]
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Jiang, B., et al. (2023). Crystal structure of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, C10H10O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Haroon, M., Akhtar, T., & Tahir, M. N. (2014). Crystal structure of (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088–o1089. Available at: [Link]
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Lilo, F., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 2697–2706. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]
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Ding, H., Wang, X., Liu, D.-Z., & Li, A.-J. (2008). 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o128. Available at: [Link]
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Jaime, C., et al. (1983). Conformational analysis. Part 11. A theoretical and nuclear magnetic resonance lanthanide-induced shift (LIS) study of the conformation of α-tetralone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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A Guide to Purity Assessment of 8-Chloro-2-tetralone: A Melting Point Analysis Approach
For researchers, chemists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a number—it is the foundation of a safe and effective active pharmaceutical ingredient (API). 8-Chloro-2-tetralone, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity is a critical step in any synthetic workflow, directly impacting yield, impurity profiles, and the ultimate success of a drug candidate.
This guide provides an in-depth, experience-driven approach to assessing the purity of this compound using melting point analysis. We will move beyond a simple procedural list to explain the causality behind the technique, establish a self-validating protocol in the absence of a formal reference standard, and objectively compare this classic method with modern analytical techniques.
The Foundational Principle: Purity and Crystalline Order
A pure, crystalline solid is characterized by a highly ordered, three-dimensional lattice structure. The melting point is the temperature at which the thermal energy supplied to the system overcomes the lattice forces, leading to a phase transition from a solid to a liquid. For a pure compound, this transition is sharp and occurs over a narrow temperature range, typically 0.5–1 °C.[1]
The presence of an impurity disrupts this crystalline order.[2] Impurity molecules, differing in size, shape, and polarity, do not fit neatly into the crystal lattice of the bulk material. This disruption weakens the intermolecular forces holding the lattice together. Consequently, less energy is required to break the structure, resulting in two observable phenomena:
-
Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.
-
Melting Range Broadening: The melting process occurs over a wider temperature range as different regions of the crystal, with varying concentrations of the impurity, melt at different temperatures.[3]
This thermodynamic principle, known as melting point depression, is the cornerstone of our analytical method.[1][4] It provides a simple yet powerful qualitative indicator of purity.[3][5]
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A Comparative Guide to the Synthetic Efficiency of Tetralone Preparations
Introduction
The tetralone framework, specifically the α-tetralone (1,2,3,4-tetrahydronaphthalen-1-one) scaffold, is a cornerstone in the synthesis of a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique bicyclic structure, combining both aromatic and aliphatic features, serves as a versatile building block for constructing complex molecular architectures.[2] Derivatives of tetralone are integral to compounds ranging from antidepressants and antibiotics to antitumor agents and dopamine agonists.[3] Given its significance, the efficient and scalable synthesis of tetralones is a critical focus for researchers in organic chemistry and drug development.
This guide provides an in-depth comparison of the most prevalent methods for preparing α-tetralones. We will delve into the mechanistic underpinnings, evaluate the synthetic efficiency through experimental data, and offer field-proven insights into the practical application of each methodology. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs.
Classical Synthetic Routes: Reliability and Limitations
For decades, the construction of the tetralone core has been dominated by classical methods, primarily leveraging the principles of Friedel-Crafts chemistry. These routes are well-established and often utilize readily available, inexpensive starting materials.
Intramolecular Friedel-Crafts Acylation
The most direct and widely practiced method for synthesizing 1-tetralone is the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its corresponding acid chloride.[4][5] This reaction proceeds via an electrophilic aromatic substitution, where the acyl group attacks the electron-rich benzene ring to form the six-membered fused ring.
Mechanism and Causality: The choice of catalyst is paramount in this reaction. Strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA), or Lewis acids such as aluminum chloride (AlCl₃), are required to generate the highly reactive acylium ion electrophile.[4][6]
-
With Carboxylic Acids: Using the carboxylic acid directly requires a strong acid catalyst like PPA to facilitate both the formation of a mixed anhydride (a better acylating agent) and the subsequent cyclization.[7][8][9] This approach is often preferred for its operational simplicity, though it may require higher temperatures and longer reaction times.
-
With Acyl Chlorides: Converting the carboxylic acid to its acyl chloride derivative first allows the use of a Lewis acid catalyst like AlCl₃. The acyl chloride is significantly more reactive, enabling the reaction to proceed under milder conditions and with shorter reaction times.[4][10] However, this adds an extra synthetic step and requires stoichiometric amounts of the Lewis acid, which can complicate the workup and generate considerable waste.[5][10]
Synthetic Efficiency: The efficiency of the Friedel-Crafts approach is highly dependent on the chosen conditions and the substitution pattern of the aromatic ring. Electron-donating groups on the ring enhance its nucleophilicity, facilitating the cyclization and leading to higher yields. Conversely, electron-withdrawing groups deactivate the ring, often resulting in poor yields or reaction failure.
The Haworth Synthesis
The Haworth synthesis is a multi-step, classical approach that builds the necessary 4-phenylbutanoic acid precursor from simpler starting materials before the final cyclization step.[11][12] A typical sequence involves:
-
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of AlCl₃ to form 3-benzoylpropanoic acid.[4][12]
-
Clemmensen Reduction: The ketone of 3-benzoylpropanoic acid is reduced to a methylene group using amalgamated zinc and HCl, yielding 4-phenylbutanoic acid.[2][12]
-
Intramolecular Cyclization: The resulting 4-phenylbutanoic acid is cyclized using a strong acid like PPA or H₂SO₄ to give α-tetralone.[11][12]
Expertise and Insights: While reliable and historically significant, the Haworth synthesis is a lengthy process with multiple steps that can lower the overall yield. Its primary advantage lies in its use of fundamental, low-cost starting materials (benzene and succinic anhydride). However, the use of hazardous reagents like zinc-mercury amalgam in the Clemmensen reduction is a significant drawback in modern, safety-conscious laboratories.
Modern and Catalytic Methodologies
Recent advancements in organic synthesis have introduced more efficient, milder, and selective methods for tetralone preparation. These approaches often rely on transition-metal catalysis or novel activation strategies.
Oxidation of Tetralin
For the parent 1-tetralone, direct oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) is a viable and atom-economical industrial route. This process typically involves air or oxygen as the oxidant, often catalyzed by transition metal salts like chromium or copper.[13] The reaction proceeds via a hydroperoxide intermediate which then decomposes to a mixture of 1-tetralol and 1-tetralone.[4][13] Subsequent oxidation of the 1-tetralol component can increase the yield of the desired tetralone.
Trustworthiness and Limitations: While efficient for the unsubstituted parent compound, this method's utility for producing substituted tetralones is limited. The harsh oxidative conditions are often incompatible with many functional groups, and regioselectivity can be a significant issue with substituted tetralins.
Transition-Metal Catalyzed Cyclizations
Modern organometallic chemistry offers powerful tools for ring formation. Rhodium-catalyzed intramolecular hydroacylation of ortho-alkenyl-substituted benzaldehydes has emerged as a highly efficient and enantioselective method for producing chiral tetralones. These reactions proceed under relatively mild conditions and demonstrate excellent functional group tolerance.[14]
Novel Acid-Catalyzed Approaches
Innovations in acid catalysis continue to refine the classical Friedel-Crafts approach.
-
Solid Acid Catalysts: To overcome the workup and waste issues associated with traditional liquid acids, solid acid catalysts like H-Beta zeolites have been employed.[15][16] These can be used in fixed-bed reactors for continuous flow synthesis, allowing for easy catalyst separation and regeneration, which significantly improves process efficiency and environmental footprint.[15][17]
-
Solvent-Promoted Cyclization: It has been discovered that highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote the intramolecular Friedel-Crafts acylation of 4-arylbutyric acid chlorides without any additional catalyst.[4][14] This method is operationally simple and avoids the use of strong acids, offering a greener alternative.[14]
Quantitative Comparison of Synthetic Methods
The following table summarizes key performance indicators for the discussed synthetic routes to provide a clear, data-driven comparison.
| Method | Key Reagents | Typical Yield | Reaction Conditions | No. of Steps (from simple precursors) | Key Advantages | Key Disadvantages |
| Friedel-Crafts (from Acid) | 4-Phenylbutyric acid, PPA | 60-85% | 100-130°C, 1-3 h | 1 | Operationally simple, direct cyclization | High temperatures, viscous catalyst, difficult workup |
| Friedel-Crafts (from Acyl Chloride) | 4-Phenylbutyryl chloride, AlCl₃ | 75-95%[18] | 0°C to RT, 10-30 min | 2 | High yield, fast reaction, mild conditions | Stoichiometric Lewis acid, waste generation, extra step |
| Haworth Synthesis | Benzene, Succinic Anhydride, Zn(Hg), PPA | 40-60% (overall) | Multi-step, varied | 3 | Uses inexpensive starting materials | Low overall yield, lengthy, hazardous reagents |
| Oxidation of Tetralin | Tetralin, O₂, Metal Catalyst (e.g., Cr³⁺) | ~90% (selectivity) | 120-140°C, 2-4 h[19] | 1 | Atom economical, suitable for large scale | Limited to parent tetralone, harsh conditions |
| HFIP-Promoted Cyclization | 4-Phenylbutyryl chloride, HFIP | >90%[4] | RT, 1-2 h | 2 | Catalyst-free, mild, simple workup | Requires acyl chloride, expensive solvent |
| Solid Acid Catalyst (Flow) | 4-Phenylbutyric acid, H-Beta Zeolite | ~81%[16] | 220°C (gas phase) | 1 | Continuous process, catalyst is recyclable | High temperature, specialized equipment required |
Experimental Protocols
Protocol 1: Synthesis of 1-Tetralone via PPA-Catalyzed Cyclization of 4-Phenylbutyric Acid
This protocol is representative of the classical Brønsted acid-catalyzed approach.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid).
-
Heating: Heat the PPA to 80-90°C with stirring.
-
Addition of Reactant: Slowly add 4-phenylbutanoic acid (1.0 equivalent) to the hot PPA. An exothermic reaction will occur.
-
Reaction: Maintain the reaction mixture at 100-110°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether or toluene (3x).
-
Workup: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation to yield 1-tetralone as a colorless or pale yellow oil.
Protocol 2: Synthesis of 1-Tetralone via AlCl₃-Catalyzed Cyclization of 4-Phenylbutyryl Chloride
This protocol is adapted from Organic Syntheses and represents the Lewis acid-catalyzed approach.[18]
-
Preparation of Acyl Chloride: Convert 4-phenylbutyric acid to 4-phenylbutyryl chloride using thionyl chloride (SOCl₂). Remove excess SOCl₂ under reduced pressure.[18]
-
Reaction Setup: Dissolve the crude 4-phenylbutyryl chloride in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) in a flask equipped with a reflux condenser and gas trap, under an inert atmosphere. Cool the solution in an ice bath.[18]
-
Addition of Catalyst: Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise to the cooled solution. A vigorous evolution of HCl gas will occur.[18]
-
Reaction: After the initial effervescence subsides, warm the mixture to room temperature or gently heat to reflux for 10-30 minutes until the reaction is complete (monitored by TLC).[18]
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.[18]
-
Extraction & Workup: Separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, dilute NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄.
-
Purification: Filter, remove the solvent by rotary evaporation, and purify the residue by vacuum distillation to afford pure 1-tetralone.[18]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core workflows for the classical Friedel-Crafts approaches.
Caption: Workflow comparison of PPA-catalyzed vs. AlCl₃-catalyzed tetralone synthesis.
Caption: Simplified mechanism of acid-catalyzed intramolecular Friedel-Crafts acylation.
Conclusion and Recommendations
The choice of a synthetic route for tetralone preparation is a trade-off between efficiency, cost, safety, and scalability.
-
For large-scale, cost-effective synthesis of unsubstituted 1-tetralone, the direct oxidation of tetralin remains a highly efficient industrial method.
-
For general laboratory-scale synthesis, the intramolecular Friedel-Crafts acylation of 4-phenylbutyryl chloride with AlCl₃ offers the best combination of high yield, speed, and mild conditions, provided the associated waste can be managed.[18]
-
For a greener and operationally simpler alternative, the HFIP-promoted cyclization is an excellent choice, eliminating the need for a catalyst entirely, though the solvent cost may be a consideration.[14]
-
When developing continuous manufacturing processes, exploring solid acid catalysts like zeolites presents a forward-looking strategy that enhances sustainability and process control.[15]
Ultimately, the optimal method will depend on the specific target molecule's functional groups, the required scale of the reaction, and the available laboratory infrastructure. By understanding the causality behind each method's performance, researchers can make informed decisions to achieve their synthetic goals with maximum efficiency.
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Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
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A Senior Application Scientist’s Guide to In Vitro Assay Selection for Novel 8-Chloro-2-tetralone Derivatives
Introduction: The 8-Chloro-2-tetralone Scaffold – A Versatile Starting Point for Drug Discovery
The this compound core structure represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic framework provides a three-dimensional architecture that can be readily functionalized to generate libraries of diverse compounds. Derivatives have shown potential across various therapeutic areas, including oncology and infectious diseases, often by targeting key cellular enzymes or signaling pathways.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the characterization of novel compounds derived from this scaffold. The critical first step in evaluating any new chemical entity (NCE) is to establish a robust in vitro testing cascade. This process is not a one-size-fits-all workflow but a logical, iterative sequence of experiments designed to answer fundamental questions: Is the compound active? How potent is it? What is its mechanism of action?
Here, we will compare and contrast a suite of essential in vitro assays, moving from broad, high-throughput screens to more focused, mechanism-of-action studies. We will delve into the causality behind experimental choices, provide field-tested protocols, and present data in a clear, comparative format to guide your decision-making process.
Part 1: The Strategic Assay Cascade – A Decision-Making Framework
The journey from a novel compound to a validated hit involves a structured approach. The initial goal is to cast a wide net to identify biological activity, followed by progressively more specific assays to elucidate the mechanism and confirm the target.
Below is a logical workflow for characterizing a new this compound derivative library.
Caption: A logical workflow for in vitro characterization of novel compounds.
Part 2: Primary Screening – Assessing Cellular Viability and Cytotoxicity
The first question for any new compound is whether it has a measurable effect on living cells. Cell viability assays are the workhorse of primary screening, offering a rapid, scalable, and quantitative measure of a compound's impact on cell health. The choice of assay can significantly influence results, as each measures a different proxy for cell viability.
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| MTT / MTS | Colorimetric; reduction of tetrazolium salt by metabolic enzymes (NAD(P)H-dependent oxidoreductases) into a colored formazan product.[4] | Inexpensive, well-established. | MTS is soluble, but MTT requires a solubilization step; can be affected by compounds altering cellular redox state. | High |
| CellTiter-Glo® | Luminescent; quantifies ATP, an indicator of metabolically active cells, using a proprietary thermostable luciferase.[5] | High sensitivity, broad linear range, simple "add-mix-measure" protocol.[6] | More expensive than colorimetric assays; sensitive to compounds affecting cellular ATP levels directly. | Very High |
| Resazurin (AlamarBlue) | Fluorometric/Colorimetric; reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[7] | Non-toxic, allowing for kinetic monitoring; can be multiplexed with other assays. | Can be sensitive to changes in the culture medium environment. | High |
Authoritative Insight: Why We Prioritize Luminescent ATP Assays (CellTiter-Glo®)
For initial high-throughput screening (HTS), sensitivity and a simple workflow are paramount. The CellTiter-Glo® assay measures intracellular ATP levels, which is a direct and early indicator of metabolic activity and cell health.[5] Unlike tetrazolium reduction assays, which measure the flux through specific metabolic pathways, ATP levels provide a more holistic snapshot of cellular energy status. The "add-mix-measure" format minimizes plate handling steps, reducing the potential for error and making it highly amenable to automation.[5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is optimized for determining the dose-response effect of a test compound on an adherent cancer cell line in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds derived from this compound (dissolved in DMSO)
-
Sterile, white-walled, clear-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a white-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Expertise Note: The optimal seeding density ensures cells are in the exponential growth phase during the experiment. This must be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your test compounds in culture medium. A common starting range is 100 µM to 1 nM. Remember to prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[5] The volume of reagent added should be equal to the volume of cell culture medium in the well.
-
Trustworthiness Note: This single addition step lyses the cells and initiates the luminescent reaction.[6]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of the cell viability).
-
Part 3: Secondary Screening – Pinpointing the Mechanism of Action
If a compound demonstrates potent cytotoxic activity, the next logical step is to determine how it is killing the cells and what its direct molecular target might be. Based on the chemical structure, a common hypothesis for tetralone derivatives is the inhibition of protein kinases.
A. Enzyme Inhibition Assay: The Kinase Activity Profile
Kinase assays directly measure the ability of a compound to inhibit the catalytic activity of a specific enzyme. These cell-free assays are crucial for confirming a direct interaction between the compound and its putative target, removing the complexities of the cellular environment.[8][9]
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A Senior Application Scientist's Guide to the Computational Modeling of 8-Chloro-2-tetralone and its Receptor Interactions
Introduction to 8-Chloro-2-tetralone and the Rationale for Target Selection
This compound is a halogenated derivative of 2-tetralone. The tetralone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer properties. Given the diverse bioactivities of tetralone analogs, we have selected three representative protein targets for our computational investigation of this compound:
-
Dopamine D2 Receptor (D2R): A key target for typical and atypical antipsychotics. Several tetralone derivatives have been explored for their potential as antipsychotic agents.
-
Serotonin 5-HT2A Receptor (5-HT2AR): Another crucial receptor in the treatment of psychosis and mood disorders, often targeted in conjunction with D2R by atypical antipsychotics.
-
Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, making it a target for antimicrobial and anticancer therapies.
To validate our computational predictions and provide a comparative framework, we will benchmark our results against the following well-characterized drugs:
-
For D2R and 5-HT2AR: Haloperidol and Risperidone
-
For DHFR: Methotrexate and Trimethoprim
Comparative Analysis of Computational Modeling Methodologies
The in silico investigation of small molecule-receptor interactions typically follows a hierarchical approach, starting with less computationally intensive methods for initial screening and progressing to more rigorous, resource-demanding techniques for detailed analysis and affinity prediction.
| Methodology | Principle | Strengths | Limitations | Typical Application |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor based on scoring functions. | Fast, suitable for high-throughput virtual screening. | Scoring functions are approximations; receptor is typically rigid. | Initial screening of compound libraries, hit identification. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and stability. | Accounts for receptor flexibility and solvent effects; provides dynamic information. | Computationally expensive; requires significant expertise to set up and analyze. | Refinement of docking poses, studying binding stability and conformational dynamics. |
| Binding Free Energy Calculations (MM/PBSA & MM/GBSA) | Estimates the free energy of binding from MD simulation trajectories by combining molecular mechanics energies with continuum solvation models. | More accurate than docking scores; provides an energetic decomposition of binding. | Entropy calculations can be challenging and are often omitted, affecting absolute accuracy. | Ranking of lead compounds, understanding the energetic drivers of binding. |
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the computational workflows discussed. These protocols are designed to be self-validating by first applying them to known ligands (our comparators) and comparing the computational results with experimental data before predicting the behavior of this compound.
Workflow Overview
Caption: General workflow for computational modeling of ligand-receptor interactions.
Part 1: Ligand and Receptor Preparation
Accurate preparation of both the ligand and receptor structures is a critical first step for any successful computational modeling study.
1.1. Ligand Preparation (this compound and Comparators)
This protocol utilizes the Antechamber tool from the AmberTools suite to generate ligand topologies and parameters.
-
Obtain Ligand Structures:
-
Geometry Optimization and Charge Assignment using Antechamber:
-
Use the antechamber command to assign atom types and calculate AM1-BCC charges. This is a crucial step for generating a molecular mechanics force field for the ligand.
-
Causality: The -c bcc flag specifies the AM1-BCC charge model, which provides a good balance of speed and accuracy for assigning partial charges to drug-like molecules. The -s 2 flag sets the verbosity level.
-
-
Generate Force Field Modification File:
-
Use the parmchk2 tool to check for any missing force field parameters in the generated mol2 file and create a force field modification (.frcmod) file.
-
Trustworthiness: This step ensures that all necessary parameters for the simulation are present, preventing errors during the molecular dynamics simulation.
-
1.2. Receptor Preparation
This protocol uses UCSF Chimera for receptor preparation.
-
Fetch Receptor Structures:
-
Open UCSF Chimera and fetch the desired PDB structures:
-
Dopamine D2 Receptor: 6CM4
-
Serotonin 5-HT2A Receptor: 6A93
-
Dihydrofolate Reductase: 1RF7
-
-
Expertise: These PDB structures are selected based on their resolution and the presence of a relevant co-crystallized ligand, which helps in defining the binding site.
-
-
Clean the PDB Structure:
-
Remove water molecules, co-solvents, and any non-protein atoms that are not part of the receptor or essential cofactors.
-
Select and retain only the protein chain(s) of interest.
-
-
Add Hydrogens and Assign Charges:
-
Use the "Dock Prep" tool in Chimera. This will add hydrogens, remove lone pairs and non-standard atoms, and assign charges using the AMBER ff14SB force field for the protein and AM1-BCC for any remaining heteroatoms.
-
Causality: The addition of hydrogens is essential for accurate modeling of hydrogen bonding interactions, which are often critical for ligand binding.
-
-
Save the Prepared Receptor:
-
Save the prepared receptor structure in both .pdb and .mol2 formats for use in different stages of the workflow.
-
Part 2: Molecular Docking
This protocol uses AutoDock Vina for molecular docking.
2.1. Docking Workflow
Caption: Molecular docking workflow using AutoDock Vina.
2.2. Step-by-Step Protocol
-
Prepare Receptor and Ligand in PDBQT Format:
-
Use AutoDockTools (ADT) to convert the prepared receptor (.pdb) and ligand (.mol2) files into the .pdbqt format. This format includes partial charges and atom types required by AutoDock Vina.
-
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared receptor.
-
Identify the binding pocket. If a co-crystallized ligand was present in the original PDB structure, its location can be used to define the center of the grid box.
-
Set the dimensions of the grid box to encompass the entire binding site, with some extra space to allow for ligand flexibility.
-
-
Create the Vina Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
-
Run AutoDock Vina:
-
Execute Vina from the command line:
-
-
Analyze Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses and their corresponding binding affinities in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.
-
Part 3: Molecular Dynamics Simulation
This protocol uses GROMACS for running the MD simulations.
3.1. MD Simulation Workflow
Caption: Molecular dynamics simulation workflow using GROMACS.
3.2. Step-by-Step Protocol
-
Generate System Topology:
-
Use gmx pdb2gmx to generate the topology for the protein using an appropriate force field (e.g., AMBER99SB-ILDN).
-
Combine the protein topology with the ligand topology generated in Part 1.
-
-
Create a Simulation Box and Solvate:
-
Define a simulation box around the protein-ligand complex using gmx editconf.
-
Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
-
Add Ions:
-
Add ions to neutralize the system and mimic physiological salt concentration using gmx genion.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system using gmx grompp and gmx mdrun.
-
-
Equilibration (NVT and NPT):
-
Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.
-
Perform another short simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
Trustworthiness: These equilibration steps are crucial to ensure the system is stable before the production run.
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100 ns). This will generate the trajectory file containing the atomic coordinates over time.
-
Part 4: Binding Free Energy Calculation
This protocol uses the MM/PBSA method as implemented in the GROMACS g_mmpbsa tool.
4.1. MM/PBSA Calculation
-
Extract Trajectory Frames:
-
From the production MD trajectory, extract frames at regular intervals (e.g., every 100 ps).
-
-
Run g_mmpbsa:
-
Use the g_mmpbsa tool to calculate the binding free energy for each frame. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy.
-
-
Average the Results:
-
Average the binding free energies calculated for all the frames to obtain the final estimated binding free energy.
-
Data Presentation and Comparative Analysis
The following tables present the experimental binding affinities for the comparator molecules and provide a template for the computational results that will be generated by following the protocols outlined above.
Table 1: Experimental Binding Affinities of Comparator Molecules
| Receptor | Comparator Molecule | Binding Affinity (Ki/IC50, nM) | Reference |
| Dopamine D2 | Haloperidol | Ki: 1-2 | [5] |
| Dopamine D2 | Risperidone | Ki: 3.2-8.5 | [6][7] |
| Serotonin 5-HT2A | Risperidone | Ki: 0.2-1.5 | [6] |
| DHFR | Methotrexate | IC50: ~10 | [8][9] |
| DHFR | Trimethoprim | IC50: ~5,000 | [10] |
Table 2: Predicted Binding Affinities from Computational Modeling (Template)
| Receptor | Molecule | Molecular Docking (kcal/mol) | MM/PBSA (kcal/mol) |
| Dopamine D2 | Haloperidol | [Predicted Value] | [Predicted Value] |
| Risperidone | [Predicted Value] | [Predicted Value] | |
| This compound | [Predicted Value] | [Predicted Value] | |
| Serotonin 5-HT2A | Risperidone | [Predicted Value] | [Predicted Value] |
| This compound | [Predicted Value] | [Predicted Value] | |
| DHFR | Methotrexate | [Predicted Value] | [Predicted Value] |
| Trimethoprim | [Predicted Value] | [Predicted Value] | |
| This compound | [Predicted Value] | [Predicted Value] |
Conclusion
This guide provides a robust framework for the computational modeling of this compound's interactions with potential biological targets. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can generate predictive data on the binding affinity and mode of interaction of this molecule. The inclusion of well-characterized comparator molecules allows for the validation of the computational workflow, increasing confidence in the predictions for the novel compound. The results from these in silico experiments can guide future experimental studies and contribute to the understanding of the pharmacological potential of this compound.
References
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Wyrębek, P., et al. (2021). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 26(11), 3123.[10]
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Gründer, G., et al. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology, 146(4), 361-366.[28]
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Gorlick, R., et al. (1997). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Journal of Experimental & Clinical Cancer Research, 16(4), 353-358.[9]
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Gáspár, E., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Letters, 9(5), 2319–2324.[29]
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Saeedi, M., et al. (2020). Impact of haloperidol, a dopamine D-2 antagonist, on cognition and mood. Journal of Psychopharmacology, 34(11), 1221-1229.[30]
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Wieczorkiewicz, A., et al. (2021). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. International Journal of Molecular Sciences, 22(19), 10398.[31]
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Tarazi, F. I., et al. (2009). Effects of repeated risperidone exposure on serotonin receptor subtypes in developing rats. Neuroscience, 159(2), 649-657.[32]
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Al-Horani, R. A., & Desai, U. R. (2021). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT: Pharmacometrics & Systems Pharmacology, 10(1), 51-61.[33]
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González-López, E., et al. (2022). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. International Journal of Molecular Sciences, 23(3), 1234.[35]
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Reeve, S. M., et al. (2017). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 60(4), 1434–1449.[36]
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Khan, F., et al. (2021). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 26(16), 4991.[37]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-2-tetralone
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Chloro-2-tetralone (CAS No. 82302-27-0). As a halogenated organic compound frequently utilized in complex syntheses within drug development and chemical research, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist, offering the underlying scientific and regulatory rationale for each procedural step, empowering researchers to make informed and safe decisions.
Section 1: Hazard Identification and Core Chemical Properties
Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a chlorinated aromatic ketone. While comprehensive toxicological data is not extensively published, its structure as a halogenated organic compound dictates its classification as hazardous waste.
Key Data for this compound:
| Property | Value | Source |
| CAS Number | 82302-27-0 | [1][2] |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Known Hazards | Potential for skin and eye irritation. Combustion may produce toxic hydrogen chloride gas. | [1][3] |
| Primary Classification | Halogenated Organic Compound | [4] |
The presence of a carbon-halogen bond is the single most critical factor for its disposal. Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), impose strict controls on halogenated organic compounds due to their potential for persistence in the environment and the formation of highly toxic byproducts (like dioxins) if improperly incinerated.[5][6]
Section 2: The Cornerstone of Disposal: Waste Segregation
The fundamental principle governing the disposal of this compound is strict segregation . It must never be mixed with non-halogenated organic waste.
-
Causality: Halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[4] Mixing them with non-halogenated solvents, which can often be recycled or used in fuel blending, contaminates the entire waste stream. This not only poses an environmental risk but also dramatically increases disposal costs, as the entire volume must then be treated as the more hazardous halogenated waste.[7]
Protocol: Waste Stream Management
-
Establish Designated Waste Containers: In any laboratory where this compound is used, maintain separate, clearly marked waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[4][7][8]
-
Exclusive Use: The "Halogenated Organic Waste" container is to be used for this compound and any solvents or materials contaminated with it, including the initial rinses of glassware.[9]
-
Avoid Cross-Contamination: Even trace amounts of a halogenated compound require the entire waste volume to be treated as halogenated waste.[8]
Section 3: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process from generating the waste to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][10]
-
Body Protection: A standard laboratory coat.[10]
-
Work Area: All handling should occur within a certified chemical fume hood to avoid inhalation of any vapors or dust.[10]
Step 2: Waste Containerization and Labeling Proper containment is a critical control measure.
-
Select a Compatible Container: Use a sturdy, chemically resistant container with a tight-sealing screw cap.[8][11] The container material must not react with the chemical.
-
Pre-Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Complete the Label: The label must, at a minimum, contain the following information:[9][12]
-
The words "Hazardous Waste ".
-
Full Chemical Name(s): Write "this compound" and the names of any other solvents in the mixture. Do not use abbreviations or formulas.
-
Approximate Percentages of each component.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Flammable").
-
Step 3: Waste Accumulation Waste must be stored safely in the laboratory pending pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Secondary Containment: Place the liquid waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[9]
-
Keep Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[7][8][11] This prevents the release of vapors and protects the integrity of the contents.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[13]
Step 4: Arranging Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[9]
-
Professional Handling: The EHS department will work with a licensed hazardous waste disposal vendor who will transport the material for final destruction, typically via regulated incineration.[13][14] Never attempt to dispose of this chemical through regular trash or by drain disposal.[8][11]
Section 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Management:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are significant.[1]
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in the labeled hazardous waste container.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the waste container.
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel.[1]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
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Personal protective equipment for handling 8-Chloro-2-tetralone
A comprehensive guide to the safe handling and personal protective equipment (PPE) required for 8-Chloro-2-tetralone, tailored for research and development professionals. This document provides essential safety protocols, operational guidance, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic ketone. While comprehensive toxicological data for this specific compound is not widely published, its chemical structure necessitates a precautionary approach based on analogous compounds. The primary hazards are associated with its potential as an irritant and the unknown long-term toxicological effects.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon direct contact.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
A thorough risk assessment must be conducted before any procedure involving this compound. This assessment should consider the quantity of the substance being used, the potential for aerosol or dust generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hand | Nitrile Gloves (Double-Gloving Recommended) | Nitrile provides good resistance to a range of chemicals. Double-gloving is a best practice to protect against undetected pinholes and to allow for safe removal of the outer glove if it becomes contaminated. Always check gloves for integrity before use and change them immediately if contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a suitable chemical-resistant material is required. Ensure the sleeves are of adequate length to cover the wrists. |
| Respiratory | Certified Chemical Fume Hood | All handling of solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. If a procedure has a high potential for aerosolization and cannot be contained within a fume hood, a risk assessment must be performed to determine the need for a respirator with appropriate cartridges. |
Operational Workflow for Safe Handling
The following diagram and step-by-step guide outline a safe and systematic workflow for handling this compound.
Figure 1. A three-phase workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Designate a clean and uncluttered workspace within a certified chemical fume hood.
-
Assemble all necessary PPE, equipment, and a chemical spill kit before bringing the chemical into the work area.
-
Don the required PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood.
-
When weighing the solid, use a draft shield if necessary to prevent dust from dispersing.
-
Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
If preparing a solution, add the this compound slowly to the solvent to control the rate of dissolution and prevent splashing.
-
-
Cleanup and Disposal:
-
After the procedure is complete, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.
-
Segregate all contaminated waste, including gloves, weigh boats, and pipette tips, into a clearly labeled hazardous waste container.
-
Doff PPE in a manner that prevents self-contamination: remove the outer gloves first, then the face shield and goggles, followed by the lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Response Plan
Immediate and correct response to an exposure is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Chemical Spill | Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material. For large spills, evacuate the area, secure it, and contact your institution's emergency response team. |
Waste Disposal
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container. This includes contaminated gloves, weigh paper, and absorbent materials from spill cleanups.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: All waste must be disposed of through your institution's designated hazardous waste management program, in compliance with all local and federal regulations.
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before commencing any work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
